2,5-Dichlorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWRTKJZCBXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176049 | |
| Record name | 2,5-Dichlorobenzonitrile | |
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Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-61-6 | |
| Record name | 2,5-Dichlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21663-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dichlorobenzonitrile | |
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| Record name | 21663-61-6 | |
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| Record name | 2,5-Dichlorobenzonitrile | |
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| Record name | 2,5-dichlorobenzonitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzonitrile from 1,2,4-Trichlorobenzene
This whitepaper provides a comprehensive overview of a key synthetic route for producing 2,5-dichlorobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, from the starting material 1,2,4-trichlorobenzene (B33124). This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound is a significant building block in organic synthesis. Its chemical structure allows for various transformations, making it a crucial precursor for more complex molecules. One established method for its synthesis involves the cyanation of 1,2,4-trichlorobenzene. This process, while effective, requires careful control of reaction conditions to achieve optimal yields and purity. This guide will detail the experimental protocol, present relevant quantitative data, and illustrate the synthetic pathway and workflow.
Synthetic Pathway: Cyanation of 1,2,4-Trichlorobenzene
The core of this synthesis is a nucleophilic aromatic substitution reaction where a chlorine atom on the 1,2,4-trichlorobenzene ring is displaced by a cyanide group. The reaction of choice for this transformation is the Rosenmund-von Braun reaction, which utilizes cuprous cyanide (CuCN) as the cyanide source. This reaction is typically carried out at elevated temperatures in the presence of a high-boiling solvent or additive.
The primary reaction is as follows:
C₆H₃Cl₃ + CuCN → C₇H₃Cl₂N + CuCl
In this specific synthesis, 1,2,4-trichlorobenzene is heated with cuprous cyanide and a high-boiling tertiary amine, such as quinoline, to yield this compound.[1] The reaction proceeds at temperatures between 200°C and 240°C.[1] Temperatures below 200°C result in a reaction rate that is too slow for practical purposes, while temperatures exceeding 240°C risk charring the organic material and reducing the yield.[1]
The following diagram illustrates the overall synthetic transformation:
Experimental Protocol
The following experimental protocol is based on the cyanation process described in the literature.[1]
Materials:
-
1,2,4-Trichlorobenzene
-
Cuprous Cyanide (CuCN)
-
Quinoline (or another high-boiling tertiary amine)
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 1,2,4-trichlorobenzene and cuprous cyanide. A molar ratio of approximately 1:1 is recommended, though a slight excess of cuprous cyanide may be used.[1]
-
Addition of Amine: Add a high-boiling tertiary amine, such as quinoline, to the reaction mixture.
-
Heating: Heat the mixture with stirring to a temperature between 200°C and 240°C.[1]
-
Reaction Time: Maintain the reaction at this temperature for a sufficient period to allow for the conversion of the starting material. The reaction progress can be monitored by techniques such as gas chromatography.
-
Work-up: After the reaction is complete, the resulting mixture contains this compound and unreacted 1,2,4-trichlorobenzene.[1] The product can be isolated and purified using standard techniques such as distillation or crystallization.
The following diagram outlines the general experimental workflow:
References
Synthesis of 2,5-Dichlorobenzonitrile: A Technical Guide to Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for obtaining 2,5-dichlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The focus is on cyanation reactions, providing a comparative analysis of different methodologies, detailed experimental protocols, and visual representations of the synthetic pathways and workflows.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several cyanation strategies, each with its own set of advantages and challenges. The most prominent methods include the Rosenmund-von Braun reaction, the Sandmeyer reaction, and modern palladium-catalyzed cross-coupling reactions. A summary of these key approaches is presented below.
| Reaction Type | Starting Material | Cyanide Source | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield | Key Advantages/Disadvantages |
| Rosenmund-von Braun | 1,2,4-Trichlorobenzene | Cuprous cyanide (CuCN) | None (reagent) | Quinoline (B57606) | 200–240 | Moderate to Good | Advantages: Utilizes a readily available starting material. Disadvantages: Requires high temperatures and a high-boiling, difficult-to-remove solvent. Stoichiometric use of copper cyanide. |
| Sandmeyer Reaction | 2,5-Dichloroaniline (B50420) | Cuprous cyanide (CuCN) | Sodium nitrite (B80452) (NaNO₂), HCl | Water, Benzene | 0–5 (diazotization), then warming | Good to Excellent | Advantages: Generally high-yielding and reliable. Starts from the corresponding aniline. Disadvantages: Involves the generation of potentially unstable diazonium salts. Requires careful temperature control. |
| Palladium-Catalyzed Cyanation | 2,5-Dichlorobromobenzene | Zinc cyanide (Zn(CN)₂) | Pd(0) catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf) | DMF, Dioxane | 80–120 | Good to Excellent | Advantages: Milder reaction conditions compared to Rosenmund-von Braun. High functional group tolerance. Catalytic use of palladium. Disadvantages: Palladium catalysts and phosphine (B1218219) ligands can be expensive. Requires an inert atmosphere. |
| Palladium-Catalyzed Cyanation | 2,5-Dichloro-bromobenzene/chloride | Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand | Dioxane/Water | 100–120 | Good | Advantages: Uses a less toxic and inexpensive cyanide source. Often proceeds in aqueous media. Disadvantages: May require specific ligands and bases for optimal results. |
Reaction Pathways and Workflows
The selection of a synthetic route depends on factors such as the availability of starting materials, scalability, and tolerance to reaction conditions. The following diagrams illustrate the primary synthetic pathways to this compound and a general experimental workflow applicable to these methods.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Protocol 1: Rosenmund-von Braun Reaction from 1,2,4-Trichlorobenzene
This procedure is adapted from a patented method for the synthesis of this compound as an intermediate.[1]
Materials:
-
1,2,4-Trichlorobenzene (91 g, 0.5 mole)
-
Cuprous cyanide (45 g, 0.5 mole)
-
Quinoline (200 g, 1.5 moles)
Procedure:
-
A mixture of 1,2,4-trichlorobenzene, cuprous cyanide, and quinoline is charged into a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
The mixture is heated with stirring. A thickening of the reaction mixture may be observed at approximately 170°C.
-
The temperature is raised to 205–210°C, at which point the cuprous cyanide should dissolve.
-
The solution is then heated over a 5-hour period to a final temperature of 235°C.
-
After the reaction is complete, the mixture is cooled.
-
The this compound product can be isolated from the reaction mixture by fractional distillation under reduced pressure.
Protocol 2: Sandmeyer Reaction from 2,5-Dichloroaniline
This protocol is a representative procedure for the Sandmeyer reaction, adapted for the synthesis of this compound. The starting material, 2,5-dichloroaniline, can be synthesized by the reduction of 2,5-dichloronitrobenzene.
Part A: Diazotization of 2,5-Dichloroaniline
Materials:
-
2,5-Dichloroaniline (16.2 g, 0.1 mole)
-
Concentrated Hydrochloric Acid (30 mL)
-
Water (30 mL)
-
Sodium nitrite (7.0 g, 0.101 mole)
-
Water (20 mL)
-
Ice
Procedure:
-
In a flask, 2,5-dichloroaniline is dissolved in the hydrochloric acid and water mixture.
-
The solution is cooled to 0–5°C in an ice-salt bath with vigorous stirring to form a fine suspension of the hydrochloride salt.
-
A solution of sodium nitrite in water is prepared and cooled.
-
The cold sodium nitrite solution is added dropwise to the stirred suspension of 2,5-dichloroaniline hydrochloride, maintaining the temperature between 0°C and 5°C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes. The presence of excess nitrous acid should be confirmed with starch-iodide paper. This cold diazonium salt solution is used immediately in the next step.
Part B: Cyanation of the Diazonium Salt
Materials:
-
Cuprous cyanide (10.8 g, 0.12 mole)
-
Sodium cyanide (1.3 g, 0.026 mole)
-
Water (60 mL)
-
Benzene or Toluene (for extraction)
Procedure:
-
A solution of cuprous cyanide is prepared by dissolving it in a solution of sodium cyanide in water. This solution is cooled to 0–5°C.
-
The cold diazonium salt solution from Part A is added slowly to the stirred cuprous cyanide solution, maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours and then heated to 50–60°C for 30 minutes to ensure complete reaction.
-
The mixture is cooled, and the organic product is extracted with a suitable solvent like toluene.
-
The organic layer is washed with dilute sodium hydroxide (B78521) solution and then with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by distillation or recrystallization.
Protocol 3: Palladium-Catalyzed Cyanation of 2,5-Dichlorobromobenzene
This is a general procedure for the palladium-catalyzed cyanation of aryl bromides using zinc cyanide.
Materials:
-
2,5-Dichlorobromobenzene (2.26 g, 10 mmol)
-
Zinc cyanide (0.70 g, 6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 111 mg, 0.2 mmol, 2 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
Procedure:
-
An oven-dried Schlenk flask is charged with 2,5-dichlorobromobenzene, zinc cyanide, Pd₂(dba)₃, and dppf.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous DMF is added via syringe.
-
The reaction mixture is heated to 120°C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with aqueous ammonia (B1221849) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford this compound.
References
Ammoxidation of 2,5-Dichlorotoluene to 2,5-Dichlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the vapor-phase ammoxidation of 2,5-dichlorotoluene (B98588) to produce 2,5-dichlorobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. While specific literature on the ammoxidation of the 2,5-isomer is limited, this document extrapolates from extensive research on the analogous conversion of 2,4- and 2,6-dichlorotoluene (B125461) to provide a detailed framework for experimental design and process development. This guide covers catalyst selection and preparation, typical reaction conditions, experimental protocols, and the underlying reaction mechanism. All quantitative data from related processes are summarized for comparative analysis, and key workflows are visualized to facilitate understanding.
Introduction
The ammoxidation of substituted toluenes is the most economically and environmentally favorable industrial method for the production of the corresponding benzonitriles. The process involves the catalytic reaction of the substituted toluene (B28343) with ammonia (B1221849) and an oxygen source, typically air, in the vapor phase at elevated temperatures. This single-step conversion is highly attractive due to its atom economy and the benign byproduct, water.
This compound is a key building block in organic synthesis. However, its synthesis via the direct ammoxidation of 2,5-dichlorotoluene is not as extensively documented as that of its isomers, likely due to the higher cost and more complex synthesis of the starting material. This guide aims to bridge this knowledge gap by providing a detailed technical resource based on established principles and data from the ammoxidation of other dichlorotoluene isomers.
Catalysis
The choice of catalyst is paramount to achieving high conversion and selectivity in ammoxidation reactions. Vanadium-based catalysts are the most widely employed due to their excellent redox properties.
Catalyst Systems
The most common and effective catalysts for the ammoxidation of dichlorotoluenes are based on vanadium phosphorus oxides (VPO) and supported vanadium oxides.
-
Vanadium Phosphorus Oxides (VPO): VPO catalysts, often promoted with other metals, are highly effective for the ammoxidation of various substituted toluenes. The addition of promoters and the use of supports like γ-alumina or titania can significantly enhance the conversion of dichlorotoluenes and the yield of the corresponding nitriles. For instance, a Cr-containing vanadyl pyrophosphate catalyst mixed with titania (anatase) has demonstrated high conversion (up to 97%) and yields (ca. 80%) in the ammoxidation of 2,6-dichlorotoluene.[1]
-
Supported Vanadium Oxides: Vanadium pentoxide (V₂O₅) supported on high-surface-area materials like γ-alumina (Al₂O₃) is another widely studied catalyst system. The dispersion of V₂O₅ on the support is crucial for its activity. These catalysts can also be enhanced with promoters to improve their performance.
Catalyst Preparation
A typical method for preparing supported vanadium oxide catalysts is wet impregnation.
Experimental Protocol: Preparation of V₂O₅/γ-Al₂O₃ Catalyst
-
Support Preparation: Commercial γ-Al₂O₃ is calcined at high temperatures (e.g., 500-600 °C) for several hours to remove any adsorbed moisture and impurities.
-
Impregnation Solution: A calculated amount of a vanadium precursor, such as ammonium (B1175870) metavanadate (NH₄VO₃), is dissolved in a suitable solvent, often an aqueous solution of oxalic acid, to form a clear solution.
-
Impregnation: The calcined γ-Al₂O₃ support is added to the impregnation solution. The mixture is then agitated or stirred for a period to ensure uniform distribution of the vanadium precursor onto the support.
-
Drying: The solvent is removed by evaporation, typically using a rotary evaporator under reduced pressure. The resulting solid is then dried in an oven at a temperature around 100-120 °C overnight.
-
Calcination: The dried solid is calcined in a furnace in a flow of air. The temperature is gradually increased to a final calcination temperature, typically in the range of 400-500 °C, and held for several hours. This step decomposes the precursor and forms the active vanadium oxide species on the support.
Ammoxidation Reaction
The ammoxidation of 2,5-dichlorotoluene is a vapor-phase reaction carried out in a fixed-bed reactor.
Reaction Parameters
The key reaction parameters that influence the conversion, selectivity, and yield are temperature, pressure, reactant molar ratios, and space velocity. Based on studies of related dichlorotoluene isomers, the following ranges are recommended as a starting point for the optimization of 2,5-dichlorotoluene ammoxidation.
| Parameter | Typical Range | Remarks |
| Temperature | 350 - 450 °C | Higher temperatures increase conversion but may lead to over-oxidation and reduced selectivity. |
| Pressure | 0.02 - 0.1 MPa (Atmospheric) | The reaction is typically carried out at or near atmospheric pressure. |
| Molar Ratio (Toluene:NH₃:Air) | 1 : 2-10 : 15-30 | A stoichiometric excess of ammonia and air is generally used to maximize nitrile formation and catalyst stability. |
| Gas Hourly Space Velocity (GHSV) | 1000 - 5000 h⁻¹ | This parameter determines the contact time of the reactants with the catalyst. |
Table 1: Typical Reaction Conditions for the Ammoxidation of Dichlorotoluenes.
Experimental Protocol: Vapor-Phase Ammoxidation
The following protocol describes a general procedure for the ammoxidation of a dichlorotoluene in a laboratory-scale fixed-bed reactor.
-
Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with a known amount of the catalyst, which is supported on quartz wool. The reactor is placed inside a furnace equipped with a temperature controller.
-
Reactant Feed:
-
2,5-Dichlorotoluene is vaporized by passing a carrier gas (e.g., N₂) through a heated saturator containing the liquid reactant.
-
Ammonia and air are supplied from gas cylinders and their flow rates are controlled by mass flow controllers.
-
-
Reaction Execution:
-
The reactor is heated to the desired reaction temperature under a flow of an inert gas like nitrogen.
-
Once the temperature is stable, the flows of 2,5-dichlorotoluene vapor, ammonia, and air are introduced into the reactor at the desired molar ratios.
-
-
Product Collection and Analysis:
-
The reactor effluent, containing the product (this compound), unreacted starting materials, byproducts, and water, is passed through a series of condensers and traps to collect the liquid and solid products.
-
The collected products are then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 2,5-dichlorotoluene and the selectivity and yield of this compound.
-
Reaction Mechanism and Workflows
The ammoxidation of toluenes over vanadium-based catalysts is generally believed to proceed via the Mars-van Krevelen redox mechanism.
Mars-van Krevelen Mechanism
This mechanism involves the following key steps:
-
Adsorption and Activation: The toluene derivative adsorbs onto the catalyst surface. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by a lattice oxygen atom of the metal oxide catalyst.
-
Oxidative Dehydrogenation: Further oxidative dehydrogenation of the adsorbed species occurs, leading to the formation of a benzyl (B1604629) species.
-
Ammonia Activation: Ammonia adsorbs on an adjacent acid site and is activated.
-
Nitrile Formation: The activated nitrogen species reacts with the surface-bound benzyl species to form an imine intermediate, which is then further dehydrogenated to the nitrile.
-
Catalyst Re-oxidation: The reduced catalyst (with oxygen vacancies) is re-oxidized by gas-phase oxygen, completing the catalytic cycle.
Figure 1: Simplified Mars-van Krevelen mechanism for the ammoxidation of 2,5-dichlorotoluene.
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of this compound via ammoxidation can be visualized as follows:
Figure 2: General experimental workflow for the ammoxidation of 2,5-dichlorotoluene.
Quantitative Data from Analogous Reactions
While specific data for the ammoxidation of 2,5-dichlorotoluene is scarce, the following table summarizes the performance of various catalysts in the ammoxidation of its isomers, providing a valuable benchmark for catalyst development and process optimization.
| Dichlorotoluene Isomer | Catalyst | Temperature (°C) | Conversion (%) | Dichlorobenzonitrile Yield (%) | Reference |
| 2,6-Dichlorotoluene | Cr-VPO/TiO₂ | 400-450 | up to 97 | ca. 80 | [1] |
| 2,6-Dichlorotoluene | P-V-Mo-Cr-K-O/γ-Al₂O₃ | 350-375 | up to 99.5 | up to 95.0 | CN104326940A |
Table 2: Catalyst Performance in the Ammoxidation of Dichlorotoluene Isomers.
Conclusion
The ammoxidation of 2,5-dichlorotoluene to this compound represents a promising and efficient synthetic route. Although direct experimental data for this specific conversion is not widely available, a robust experimental framework can be developed based on the extensive research conducted on the ammoxidation of other dichlorotoluene isomers. Vanadium-based catalysts, particularly VPO and supported V₂O₅ systems, are the most promising candidates. The optimization of reaction parameters, including temperature, reactant ratios, and catalyst composition, will be crucial for achieving high yields and selectivities. This technical guide provides researchers and professionals in drug development and fine chemical synthesis with the necessary information to embark on the development of a successful ammoxidation process for 2,5-dichlorotoluene. Further research is warranted to explore and publish specific data for this important transformation, which would be of significant value to the scientific community.
References
An In-depth Technical Guide to 2,5-Dichlorobenzonitrile (CAS: 21663-61-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichlorobenzonitrile, a halogenated aromatic nitrile with significant applications as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and discusses its likely mechanism of action based on related compounds. Particular emphasis is placed on clear data presentation, detailed methodologies, and visual representations of key processes to support research and development activities.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its chemical structure, featuring a benzonitrile (B105546) core with two chlorine substituents, imparts specific reactivity and physical characteristics. The nitrile group is a versatile functional handle for various chemical transformations, while the chlorine atoms influence the molecule's lipophilicity and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21663-61-6 | [1] |
| Molecular Formula | C₇H₃Cl₂N | [1] |
| Molecular Weight | 172.01 g/mol | [2] |
| Melting Point | 128-132 °C | [3] |
| Boiling Point | 269 °C (Predicted) | [3] |
| Density | 1.40 g/cm³ (Predicted) | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in methanol (B129727) and other polar aprotic solvents; low solubility in water. | [3] |
| InChI Key | LNGWRTKJZCBXGT-UHFFFAOYSA-N | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Predicted/Reported Data |
| ¹H NMR (CDCl₃) | Predicted shifts are available, suggesting a complex aromatic splitting pattern. |
| ¹³C NMR | Aromatic carbons and the nitrile carbon will show distinct chemical shifts. |
| IR Spectrum | Characteristic peaks for C≡N stretching, C-Cl stretching, and aromatic C-H and C=C vibrations. |
| Mass Spectrum | Molecular ion peak and characteristic fragmentation pattern showing loss of chlorine and cyanide. |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. The Sandmeyer reaction, starting from 2,5-dichloroaniline (B50420), is a common and adaptable laboratory-scale method.
Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 2,5-dichloroaniline to this compound. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.
Experimental Protocol:
Materials:
-
2,5-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization of 2,5-dichloroaniline:
-
In a flask equipped with a magnetic stirrer, dissolve 2,5-dichloroaniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline (B41778) solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Preparation of the Cyanide Solution:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water. Warm the mixture gently if necessary to dissolve the salts, then cool it to room temperature.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature of the reaction mixture should be maintained around room temperature. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, and then gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture) or by column chromatography on silica (B1680970) gel.
-
dot
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While the biological activity of this compound is not as extensively studied as its 2,6-isomer (dichlobenil), it is presumed to share a similar mechanism of action as a herbicide. Dichlorobenzonitriles are known inhibitors of cellulose (B213188) biosynthesis in plants, a crucial process for cell wall formation and structural integrity.[2]
Mechanism of Action: Cellulose Biosynthesis Inhibition
Cellulose, a polymer of β-1,4-linked glucose units, is synthesized at the plasma membrane by cellulose synthase complexes (CSCs). Dichlorobenzonitriles are believed to interfere with the polymerization of glucose into cellulose chains.[2] This disruption of cell wall synthesis leads to growth inhibition and ultimately, plant death. The asymmetric substitution of chlorine atoms in this compound may influence its binding affinity to the target enzyme compared to the symmetric 2,6-isomer.[2]
dot
Caption: Inhibition of Cellulose Biosynthesis by this compound.
Experimental Protocol: In Vitro Cellulose Biosynthesis Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on cellulose biosynthesis in vitro, for example, using plant cell extracts.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, tobacco BY-2 cells)
-
Extraction buffer (e.g., containing Tris-HCl, sucrose, DTT, and protease inhibitors)
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., containing Tris-HCl, MgCl₂, CaCl₂)
-
Scintillation cocktail
-
Glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Preparation of Microsomal Fractions:
-
Homogenize the plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains the cellulose synthase complexes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the microsomal fraction, reaction buffer, and varying concentrations of this compound (and a DMSO control).
-
Pre-incubate the mixtures for a short period at the optimal reaction temperature (e.g., 25-30 °C).
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Cellulose Synthesis:
-
Stop the reaction by adding a quenching solution (e.g., ethanol or acetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the newly synthesized radiolabeled cellulose.
-
Wash the filters extensively to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cellulose synthesis for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Further Applications and Chemical Transformations
The versatile nitrile group of this compound allows for its conversion into other valuable functional groups, making it a key intermediate in organic synthesis.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,5-dichlorobenzamide (B1294676) or 2,5-dichlorobenzoic acid, which are precursors for various pharmaceuticals and agrochemicals.[2]
-
Reduction: The nitrile can be reduced to a primary amine (2,5-dichlorobenzylamine) using reducing agents like lithium aluminum hydride, providing a route to other classes of compounds.[3]
-
Polymerization: Reductive electropolymerization of this compound can be used to synthesize conductive polymer films. This process involves the dehalogenation and polycondensation of the monomer on an electrode surface.
Experimental Protocol: Reductive Electropolymerization (General)
This protocol outlines a general procedure for the reductive electropolymerization of an aromatic nitrile like this compound.
Materials and Equipment:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, or DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, Bu₄NBF₄)
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat/Galvanostat
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Cell Setup:
-
Assemble the three-electrode cell with the working electrode (e.g., platinum or ITO glass), a platinum wire or mesh as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).
-
Ensure the cell is clean and dry.
-
-
Electrolyte Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound and the supporting electrolyte in the anhydrous aprotic solvent. A typical concentration would be in the range of 0.05 M for the monomer and 0.1 M for the electrolyte.
-
-
Electropolymerization:
-
Fill the electrochemical cell with the prepared solution and bubble with an inert gas for at least 15-20 minutes to remove any dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Apply a constant negative potential to the working electrode to initiate the reduction and subsequent polymerization of the monomer. The exact potential will need to be determined experimentally, but for similar compounds, it can be in the range of -2.5 to -3.0 V.
-
Alternatively, cyclic voltammetry can be used to both determine the reduction potential and deposit the polymer film.
-
Continue the electrolysis for a set period to achieve the desired film thickness.
-
-
Film Characterization:
-
After polymerization, carefully remove the working electrode from the cell, rinse it with fresh solvent to remove any unreacted monomer and electrolyte, and dry it under a stream of inert gas.
-
The resulting polymer film can be characterized by various techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
-
dot
Caption: General workflow for reductive electropolymerization.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with potential applications in the development of new herbicides and pharmaceuticals. Its synthesis is achievable through established organic chemistry reactions, and its biological activity is likely centered on the inhibition of cellulose biosynthesis. This guide provides a foundational understanding of its properties, synthesis, and potential biological effects, offering a starting point for further research and development. The provided experimental protocols serve as a basis for laboratory work, which should be adapted and optimized for specific research goals.
References
Molecular structure and weight of 2,5-Dichlorobenzonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of 2,5-Dichlorobenzonitrile. The information is curated for professionals engaged in chemical research and development.
Molecular Structure and Properties
This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 5, and a nitrile group at position 1.[1] Its chemical formula is C₇H₃Cl₂N.[2][3][4][5][6]
Caption: Molecular structure of this compound.
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₂N | [2][3][4][5][6] |
| Molecular Weight | 172.01 g/mol | [2][3][6] |
| CAS Number | 21663-61-6 | [2][3][4][5] |
| Appearance | White to off-white crystalline solid or powder | [1][7][8][9][10] |
| Melting Point | 128 - 132 °C | [2][8][9][11] |
| Boiling Point | ~247.6 - 269 °C (Predicted/Experimental) | [7][8][12] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [7][8][12] |
| Solubility | Soluble in Methanol | [8][12] |
| XLogP3 | 2.6 - 2.84 | [6][7] |
| HS Code | 29269090 | [7][8] |
Experimental Protocols
This section details common experimental procedures for the synthesis and characterization of this compound.
A documented method for producing this compound involves the cyanation of 1,2,4-trichlorobenzene, followed by hydrolysis to obtain the corresponding benzoic acid. The intermediate nitrile can be isolated.[13]
Objective: To synthesize this compound from 1,2,4-trichlorobenzene.
Materials:
-
1,2,4-trichlorobenzene
-
Cuprous cyanide (CuCN)
-
High-boiling tertiary amine (e.g., quinoline)
-
Aqueous solution of an alkali metal hydroxide (B78521) (e.g., NaOH) for hydrolysis (optional, for conversion to acid)
-
Aqueous sulfuric acid (for partial hydrolysis, optional)
Methodology:
-
Cyanation Reaction: A reaction mixture is prepared comprising 1,2,4-trichlorobenzene, cuprous cyanide, and a high-boiling tertiary amine (e.g., quinoline). The typical molar ratio is approximately 1 mole of cuprous cyanide and 1 to 5 moles of the tertiary amine per mole of 1,2,4-trichlorobenzene.[13]
-
Heating: The mixture is heated to a temperature between 200°C and 240°C.[13] This process substitutes a chlorine atom with a cyanide group, forming a cyanation product that contains this compound and unreacted 1,2,4-trichlorobenzene.[13]
-
Isolation (Conceptual): The resulting this compound, a white crystalline solid, can be isolated from the reaction mixture through appropriate purification techniques such as distillation or crystallization.[13]
-
Optional Hydrolysis: The crude cyanation product can be directly subjected to hydrolysis without isolating the nitrile. Heating the mixture with an aqueous solution of sodium hydroxide (e.g., 15% NaOH at 100-105°C) will convert the this compound to 2,5-dichlorobenzoic acid.[13]
Caption: Workflow for the synthesis of this compound.
Structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic functional groups. The prominent peak for the nitrile group (C≡N) stretch is expected around 2230 cm⁻¹. Vibrational modes for the C-Cl bonds are typically observed in the 700–800 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹³C NMR spectrum shows distinct signals for the aromatic carbons and the nitrile carbon, with the nitrile signal appearing around 115-120 ppm.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum for this compound will show a molecular ion peak corresponding to its molecular weight (172.01 g/mol ).[4][5]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are employed to determine the purity of the synthesized compound, with assays often requiring ≥97.5% purity.[10][11]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in available literature, research on its isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), provides insight into a potential mechanism of action for this class of compounds. Dichlobenil is a well-known herbicide that acts by inhibiting cellulose (B213188) biosynthesis in plants.[14] This interference with the production of cellulose, a critical component of the plant cell wall, leads to severe physiological defects and plant death.[14]
Caption: Proposed inhibitory action of dichlorobenzonitriles on cellulose biosynthesis.
References
- 1. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 2. This compound | 21663-61-6 | FD38611 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C7H3Cl2N | CID 89000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound CAS#: 21663-61-6 [amp.chemicalbook.com]
- 9. shuangdingchemistry.com [shuangdingchemistry.com]
- 10. This compound | 21663-61-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 12. This compound CAS#: 21663-61-6 [m.chemicalbook.com]
- 13. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 14. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dichlorobenzonitrile
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dichlorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the logical workflow for spectral assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous substituted benzene (B151609) derivatives. The actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.6 - 7.8 | Doublet | ~2.5 |
| H-4 | 7.4 - 7.6 | Doublet of Doublets | ~8.5, ~2.5 |
| H-6 | 7.5 - 7.7 | Doublet | ~8.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CN) | 115 - 120 |
| C-2 (C-Cl) | 133 - 136 |
| C-3 (C-H) | 130 - 133 |
| C-4 (C-H) | 131 - 134 |
| C-5 (C-Cl) | 132 - 135 |
| C-6 (C-H) | 130 - 133 |
| C-CN (Nitrile Carbon) | 110 - 115 |
Experimental Protocol for NMR Analysis
This section outlines a typical experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Sample Weighting: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. It is often included in the deuterated solvent by the manufacturer.
2. NMR Spectrometer Setup:
-
Instrument: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended.
-
Probe Tuning: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
3. ¹H NMR Data Acquisition:
-
Experiment: A standard one-pulse ¹H experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Pulse Width: Use a calibrated 90° pulse width.
-
Acquisition Time: Set an acquisition time of 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm.
-
Pulse Width: Use a calibrated 30° or 45° pulse width.
-
Acquisition Time: Set an acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for ¹³C NMR.
5. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical process for assigning the NMR signals of this compound.
Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra of this compound.
An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2,5-Dichlorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2,5-Dichlorobenzonitrile. This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires precise structural elucidation and purity assessment, for which FTIR and MS are indispensable tools. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and visualizes the underlying scientific principles and workflows.
Introduction to Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight of a compound. Furthermore, by inducing fragmentation of the molecular ion, MS provides valuable information about the structure of the molecule. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly sensitive and selective method for identifying and quantifying organic compounds.
Experimental Protocols
FTIR Spectroscopy of Solid this compound
This protocol describes the analysis of a solid sample of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)
-
Solid sample of this compound
-
Spatula
-
Ethanol (B145695) or isopropanol (B130326) for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with ethanol or isopropanol. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, the spectrum can be processed, which may include baseline correction and peak picking to identify the wavenumbers of maximum absorbance.
-
Cleaning: After the analysis, clean the ATR crystal and pressure arm tip thoroughly with a solvent-dampened wipe.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general procedure for the analysis of this compound using GC-MS.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Helium gas (carrier gas)
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Vortex mixer
-
Autosampler vials with caps
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile organic solvent. Ensure the sample is fully dissolved, using a vortex mixer if necessary. Transfer the solution to an autosampler vial.
-
GC Method Setup:
-
Injector: Set the injector temperature to 250°C. Use a splitless injection mode for higher sensitivity.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: A typical temperature program would be: initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
MS Method Setup:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.
-
Mass Analyzer: Set the quadrupole temperature to 150°C. Scan a mass range of m/z 40-400.
-
-
Analysis: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Data Analysis: The resulting chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to determine the molecular weight and fragmentation pattern.
Data Presentation
FTIR Spectral Data
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The key peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3080 | C-H Stretch | Aromatic Ring |
| ~2230 | C≡N Stretch | Nitrile |
| ~1570, ~1470 | C=C Stretch | Aromatic Ring |
| ~880, ~820 | C-H Out-of-plane Bend | Aromatic Ring |
| ~750 | C-Cl Stretch | Aryl Halide |
Table 1: Characteristic FTIR absorption peaks for this compound.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound shows a distinct molecular ion peak and several fragment ions. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.
| m/z Value | Ion Fragment | Relative Intensity |
| 171, 173 | [M]⁺ (Molecular Ion) | High |
| 136 | [M - Cl]⁺ | Moderate |
| 101 | [M - 2Cl]⁺ or [C₇H₃N]⁺ | Moderate |
| 100 | [M - Cl - CN]⁺ or [C₆H₃Cl]⁺ | High |
Table 2: Major fragment ions observed in the mass spectrum of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using FTIR and GC-MS.
Caption: Workflow for FTIR and GC-MS analysis.
Mass Spectrometry Fragmentation Pathway
The fragmentation of the this compound molecular ion in the mass spectrometer follows a logical pathway, primarily involving the loss of chlorine atoms and the nitrile group.
Caption: Proposed fragmentation of this compound.
Conclusion
FTIR and Mass Spectrometry are complementary and powerful techniques for the structural characterization of this compound. FTIR provides rapid confirmation of the key functional groups, namely the nitrile and the dichlorinated aromatic ring. GC-MS confirms the molecular weight and provides detailed structural information through the analysis of fragmentation patterns. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of products derived from this important chemical intermediate.
A Technical Guide to the Solubility of 2,5-Dichlorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
General observations from available literature indicate the solubility of 2,5-Dichlorobenzonitrile in various solvent classes. This information is crucial for initial solvent screening and experimental design.
| Solvent Class | Solubility Assessment | Known Solvents |
| Polar Aprotic | Soluble | Acetone[1] |
| Chlorinated | Soluble | Chloroform[1] |
| Polar Protic | Soluble | Methanol[2][3] |
| Aqueous | Insoluble | Water |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[4][5][6][7][8] The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: High-purity organic solvents of interest (e.g., acetone, chloroform, methanol, etc.)
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials or flasks with airtight screw caps
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC system)
-
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[4][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure that no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.
Analytical Quantification
The concentration of the dissolved this compound can be determined using various analytical techniques.
-
UV-Visible Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.[6]
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method for the separation and quantification of this compound. This typically involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.[9] Detection is commonly performed using a UV detector. A calibration curve is generated by injecting standard solutions of known concentrations.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be recorded in a structured format to allow for easy comparison and interpretation. An example template is provided below.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
By following the detailed experimental protocol and utilizing the provided data presentation structure, researchers can systematically and accurately determine the solubility of this compound in a variety of organic solvents, thereby facilitating its effective use in chemical synthesis and drug development.
References
- 1. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 2. This compound CAS#: 21663-61-6 [m.chemicalbook.com]
- 3. This compound CAS#: 21663-61-6 [amp.chemicalbook.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Core Mechanism of Action of Dichlorobenzonitrile Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorobenzonitrile (DCB), particularly the 2,6-isomer known as dichlobenil (B1670455), is a widely utilized herbicide with a specific and potent mechanism of action centered on the disruption of cellulose (B213188) biosynthesis in plants. This technical guide provides an in-depth exploration of the molecular and cellular consequences of DCB activity. It details the targeted inhibition of cellulose synthase, the resulting alterations in cell wall architecture and composition, and the downstream effects on cell division and cytoskeletal organization. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating these mechanisms, and presents visual diagrams of the key pathways and workflows to offer a comprehensive resource for the scientific community.
Primary Mechanism of Action: Inhibition of Cellulose Biosynthesis
The primary mode of action of dichlorobenzonitrile is the potent and specific inhibition of cellulose synthesis.[1][2] Cellulose, a crucial structural component of the plant cell wall, is synthesized by plasma membrane-localized cellulose synthase (CESA) complexes.[3][4] DCB interferes with this process, leading to a cascade of effects that ultimately result in growth inhibition and plant death.[2]
Molecular Target: Cellulose Synthase Complexes
While the precise binding site of DCB on the CESA complex remains to be fully elucidated, experimental evidence strongly indicates that it directly affects the functionality of these enzyme complexes. Live-cell imaging studies in Arabidopsis thaliana have shown that DCB treatment rapidly inhibits the motility of CESA complexes in the plasma membrane.[5] This cessation of movement is indicative of a halt in the extrusion of cellulose microfibrils. Unlike some other cellulose biosynthesis inhibitors such as isoxaben (B1672637), which leads to the clearance of CESA complexes from the plasma membrane, DCB causes the hyperaccumulation of these non-motile complexes at distinct sites in the cell cortex.[5][6] This suggests a different mode of action compared to other inhibitors.[5]
Impact on Cell Wall Composition and Architecture
The inhibition of cellulose synthesis triggers a significant remodeling of the plant cell wall as the plant attempts to compensate for the lack of its primary structural polysaccharide. This results in a notable decrease in cellulose content and a corresponding increase in other cell wall components.
-
Pectins and Hemicelluloses: In dicots, a common response to DCB is an increased deposition of pectins and xyloglucans.[7] In some cases, cells adapted to grow in the presence of DCB have cell walls that are predominantly composed of a calcium-pectate gel.
-
Callose: A dramatic increase in callose deposition is frequently observed in response to DCB treatment. For instance, in onion root cells, DCB treatment led to a 20-fold increase in callose labeling in the cell plate.[7]
-
Arabinoxylans: In monocots like maize, habituation to DCB results in cell walls with a significant reduction in cellulose that is compensated by an increased amount of arabinoxylans, which become more cross-linked by phenolic compounds.[8]
These changes in composition lead to altered physical properties of the cell wall, affecting its strength, porosity, and digestibility by enzymes.[8]
Cellular and Developmental Effects
The disruption of cellulose synthesis by DCB has profound consequences at the cellular and organismal levels.
Disruption of Cell Division and Cell Plate Formation
One of the most striking effects of DCB is the disruption of cytokinesis, specifically the formation of the cell plate that divides daughter cells.[7][9] While the initial stages of cell plate formation, involving the fusion of Golgi-derived vesicles, proceed, the transition to a rigid, cellulose-rich structure is inhibited.[7] The resulting cell plates are malformed, wavy, and fail to properly separate the daughter cells.[7]
Effects on the Cytoskeleton
The plant cytoskeleton, particularly the cortical microtubules, plays a crucial role in guiding the movement of CESA complexes and thus directing the deposition of cellulose microfibrils. DCB-induced disruption of cellulose synthesis has a feedback effect on the cytoskeleton. Studies have shown that DCB treatment leads to a significant disorganization of the microtubule cytoskeleton.[10] This disruption of microtubule organization further exacerbates the defects in cell expansion and morphogenesis.
Inhibition of Root Growth and Development
At the whole-plant level, the primary symptom of DCB application is the inhibition of root growth.[10] This is a direct consequence of the inhibition of cell division and expansion in the root apical meristem. The roots of treated plants are often short, swollen, and exhibit abnormal morphology.
Quantitative Data on the Effects of Dichlorobenzonitrile
The following table summarizes key quantitative data from various studies on the effects of dichlorobenzonitrile.
| Parameter | Plant Species/Cell Type | DCB Concentration | Observed Effect | Reference(s) |
| IC50 (Fresh Weight Gain) | Maize (Zea mays) callus | 1.5 µM | 50% inhibition of fresh weight gain. | [8] |
| IC50 (Dry Weight Increase) | Bean (Phaseolus vulgaris) callus | 0.5 µM | 50% inhibition of dry weight increase. | [1] |
| Cellulose Synthesis Inhibition | Cotton (Gossypium hirsutum) fibers | 10 µM | 80% inhibition of cellulose synthesis. | [7] |
| Cellulose Synthesis Inhibition | Pea (Pisum sativum) stem segments | 100 µM | 80-85% inhibition of cellulose synthesis. | [11] |
| Cellulose Content Reduction | Maize (Zea mays) habituated cells | Not specified | Up to 75% reduction in cellulose content. | [8] |
| Cellulose Content Reduction | Maize (Zea mays) habituated cell line | 1.5 µM | 33% reduction in cellulose content. | [12] |
| Cellulose Content Reduction | Barley (Hordeum vulgare) adapted cells | Not specified | 70% reduction in cellulose content. | [13] |
| Callose Increase | Onion (Allium cepa) root cell plate | Not specified | 20-fold increase in callose labeling. | [7] |
| Xyloglucan Increase | Onion (Allium cepa) root cell plate | Not specified | 4-5 times greater labeling density of xyloglucan. | [7] |
| CESA Complex Velocity | Arabidopsis thaliana hypocotyl cells | Not specified | Velocity reduced to nearly zero. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of dichlorobenzonitrile.
Determination of IC50 for Root Growth Inhibition in Arabidopsis thaliana
Objective: To determine the concentration of DCB that inhibits root growth by 50%.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Petri plates (9 cm)
-
Dichlorobenzonitrile (DCB) stock solution in DMSO
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C for 4-5 days until seedlings have developed a primary root.
-
Herbicide Treatment: Prepare MS agar plates containing a range of DCB concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Seedling Transfer: Carefully transfer the germinated seedlings to the DCB-containing plates, placing one seedling per plate or in rows.
-
Growth Measurement: Place the plates vertically in the growth chamber. Mark the position of the root tip at the time of transfer. After a set period (e.g., 3-5 days), mark the new position of the root tip.
-
Data Analysis: Measure the root growth for each seedling. Calculate the percentage of root growth inhibition for each DCB concentration relative to the control (0 µM DCB). Plot the percentage of inhibition against the logarithm of the DCB concentration and determine the IC50 value using a dose-response curve fitting software.
Quantification of Crystalline Cellulose Content (Updegraff Method)
Objective: To quantify the amount of crystalline cellulose in plant tissue treated with DCB.
Materials:
-
Plant tissue (control and DCB-treated)
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
-
Acetic/nitric reagent (8:1:2 acetic acid:nitric acid:water)
-
67% (v/v) Sulfuric acid
-
Anthrone (B1665570) reagent (200 mg anthrone in 100 mL of concentrated sulfuric acid, freshly prepared)
-
Microcrystalline cellulose (for standard curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Lignin and Hemicellulose Removal: a. Weigh approximately 10-20 mg of the powdered tissue into a screw-cap tube. b. Add 1.5 mL of the acetic/nitric reagent. c. Incubate at 100°C for 30 minutes in a heating block. d. Cool the tubes and centrifuge at 10,000 x g for 10 minutes. e. Carefully discard the supernatant. f. Wash the pellet twice with 1.5 mL of deionized water, centrifuging after each wash. g. Wash the pellet once with 1.5 mL of acetone (B3395972) and allow the pellet to air dry.
-
Cellulose Hydrolysis: a. To the dry pellet, add 1 mL of 67% sulfuric acid. b. Incubate at room temperature for 1 hour with occasional vortexing to dissolve the cellulose.
-
Colorimetric Assay: a. Prepare a standard curve using known concentrations of microcrystalline cellulose. b. In a new set of tubes, add 100 µL of the hydrolyzed sample or standard to 900 µL of deionized water. c. Add 2 mL of cold anthrone reagent and mix well. d. Incubate at 100°C for 10 minutes. e. Cool the tubes on ice.
-
Measurement: Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculation: Determine the glucose concentration in the samples from the standard curve and calculate the cellulose content as a percentage of the initial dry weight.
Immunofluorescence Labeling of Microtubules in Arabidopsis Root Cells
Objective: To visualize the organization of the microtubule cytoskeleton in root cells treated with DCB.
Materials:
-
Arabidopsis seedlings (control and DCB-treated)
-
Paraformaldehyde (PFA)
-
Microtubule stabilizing buffer (MTSB)
-
Cellulase and Pectolyase
-
Triton X-100
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Fix the seedlings in 4% PFA in MTSB for 1 hour at room temperature.
-
Permeabilization: a. Wash the seedlings three times with MTSB. b. Digest the cell walls with an enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB) for 30-60 minutes. c. Wash three times with MTSB. d. Permeabilize the cells with 1% Triton X-100 in MTSB for 1 hour.
-
Blocking: Wash three times with MTSB and block with 3% Bovine Serum Albumin (BSA) in MTSB for 1 hour.
-
Primary Antibody Incubation: Incubate the seedlings in the primary anti-tubulin antibody solution (diluted in 3% BSA in MTSB) overnight at 4°C.
-
Washing: Wash the seedlings five times with MTSB.
-
Secondary Antibody Incubation: Incubate in the fluorescently labeled secondary antibody solution (diluted in 3% BSA in MTSB) for 2-3 hours at 37°C in the dark.
-
Washing and Staining: Wash five times with MTSB. Stain with DAPI for 10 minutes if desired.
-
Mounting and Imaging: Mount the seedlings in antifade medium on a microscope slide. Image the microtubule organization using a confocal microscope.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of dichlorobenzonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellulose Inhibitor, Dichlobenil | NC State Extension Publications [content.ces.ncsu.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Cellulose biosynthesis inhibitor isoxaben causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonmotile Cellulose Synthase Subunits Repeatedly Accumulate within Localized Regions at the Plasma Membrane in Arabidopsis Hypocotyl Cells following 2,6-Dichlorobenzonitrile Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 2,6-dichlorobenzonitrile on plasma membrane cellulose synthesizing complexes and cellulose localization in c… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Novel type II cell wall architecture in dichlobenil-habituated maize calluses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Division in Nautilocalyx Explants III. Effects of 2,6-dichlorobenzonitrile on Phragmosome, Band of Microtubules and Cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of cellulose synthesis by 2,6-dichlorobenzonitrile affects the structure of the cytoskeleton and cell wall construction in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Cellulose Synthesis Inhibition on Growth and the Integration of Xyloglucan into Pea Internode Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early cell-wall modifications of maize cell cultures during habituation to dichlobenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Wall Structure in Cells Adapted to Growth on the Cellulose-Synthesis Inhibitor 2,6-Dichlorobenzonitrile : A Comparison between Two Dicotyledonous Plants and a Graminaceous Monocot - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Nitrile Group in 2,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical reactivity of the nitrile functional group in 2,5-Dichlorobenzonitrile. As a pivotal intermediate in organic synthesis, understanding the transformations of this versatile group is crucial for the development of novel pharmaceutical and agrochemical compounds. The strategic placement of two chlorine atoms on the benzene (B151609) ring influences the electronic properties and reactivity of the nitrile group, making it a key site for molecular modification.
Core Reactivity of the Nitrile Group
The nitrile group (-C≡N) in this compound is a versatile functional handle for a variety of chemical transformations.[1] The carbon atom of the nitrile is electrophilic, a characteristic that is further enhanced by the electron-withdrawing nature of the two chlorine substituents on the aromatic ring.[2] This inherent electrophilicity makes it a prime target for nucleophilic attack, allowing for its conversion into several other important functional groups. The primary modes of reactivity for the nitrile group in this compound include hydrolysis, reduction, and reactions with organometallic reagents.[1][3]
Key Chemical Transformations
The principal reactions involving the nitrile group of this compound are hydrolysis to carboxylic acids or amides, and reduction to primary amines. These transformations provide pathways to a diverse range of derivatives.
Hydrolysis: Formation of Amides and Carboxylic Acids
The nitrile group can be fully or partially hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.[1]
-
Complete Hydrolysis: Under either acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions, heating this compound with an aqueous solution leads to the formation of 2,5-Dichlorobenzoic acid.[1][4]
-
Partial Hydrolysis: It is also possible to achieve partial hydrolysis to form 2,5-Dichlorobenzamide.[1]
These reactions are fundamental in creating intermediates for pharmaceuticals and other fine chemicals.[2]
| Product | Reagents | Conditions | Conversion/Yield | Reference |
| 2,5-Dichlorobenzoic Acid | Aqueous Sodium Hydroxide (B78521) | Heating | 90% | [4] |
| 2,5-Dichlorobenzoic Acid | Aqueous Sulfuric Acid, Acetic Acid | Heating | - | [4] |
| 2,5-Dichlorobenzamide | Aqueous Sulfuric Acid | Controlled heating | - | [4] |
This protocol is based on established procedures for nitrile hydrolysis.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the cyanation product containing this compound with an aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture under reflux until the hydrolysis is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, separate the organic layer (containing unreacted starting materials like 1,2,4-trichlorobenzene (B33124) if present) from the alkaline aqueous layer.[4]
-
Acidification: Acidify the aqueous solution with a strong acid, such as dilute hydrochloric acid. This will cause the 2,5-Dichlorobenzoic acid to precipitate out of the solution.[4][5]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.[4]
Reduction: Synthesis of Primary Amines
The nitrile group is readily reduced to a primary amine, 2,5-Dichlorobenzylamine, a valuable building block in medicinal chemistry. This transformation can be achieved using powerful reducing agents or through catalytic hydrogenation.[1]
-
Using Metal Hydrides: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether is highly effective for this conversion.[1][3][6] The reaction involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon.[1]
-
Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst, such as palladium, platinum, or nickel, at elevated temperature and pressure.[1][6]
| Product | Reagents | Conditions | Yield | Reference |
| 2,5-Dichlorobenzylamine | LiAlH₄ in anhydrous ether, followed by aqueous workup | - | Typically High | [1][3][6] |
| 2,5-Dichlorobenzylamine | H₂ gas, Palladium/Platinum/Nickel catalyst | Elevated Temperature & Pressure | - | [1][6] |
This protocol outlines the general procedure for the reduction of nitriles to primary amines.[3][6]
-
Reaction Setup: To a dry, inert-atmosphere flask containing a stirred solution of lithium aluminum hydride in anhydrous diethyl ether, slowly add a solution of this compound in the same solvent. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction: After the addition is complete, the mixture can be stirred at room temperature or gently refluxed to ensure the reaction goes to completion. Monitor progress using TLC.
-
Quenching: Carefully quench the reaction by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Work-up: Filter the resulting slurry to remove the inorganic salts and wash the filter cake thoroughly with diethyl ether.
-
Isolation: Combine the filtrate and washes, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude 2,5-Dichlorobenzylamine, which can be further purified by distillation or crystallization.
Reaction with Organometallic Reagents
The electrophilic carbon of the nitrile group can be attacked by carbon nucleophiles such as Grignard reagents (R-MgX) or organolithium reagents (R-Li).[7][8] This reaction initially forms an imine salt, which upon acidic hydrolysis, yields a ketone.[3] This provides a powerful method for carbon-carbon bond formation.
This is a general protocol for the reaction of nitriles with Grignard reagents.[8]
-
Reaction Setup: In a dry, inert-atmosphere flask, add a solution of this compound in an anhydrous ether solvent.
-
Addition: Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide) to the nitrile solution while stirring and cooling in an ice bath.
-
Intermediate Formation: Allow the reaction to stir at room temperature until the formation of the intermediate imine salt is complete (monitored by TLC).
-
Hydrolysis: Quench the reaction by pouring the mixture into an acidic aqueous solution (e.g., dilute HCl) with ice.
-
Work-up and Isolation: Extract the resulting ketone with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude ketone can then be purified by column chromatography or crystallization.
Visualized Pathways and Workflows
References
- 1. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of 2,5-Dichlorobenzonitrile. Due to a lack of specific publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, this guide also draws upon data for the closely related isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), to infer potential thermal behavior. This information is critical for the safe handling, storage, and use of this compound in research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before considering its thermal stability. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂N | [1] |
| Molecular Weight | 172.01 g/mol | [1] |
| CAS Number | 21663-61-6 | [1] |
| Melting Point | 129.0 to 133.0 °C | [2] |
| Boiling Point | 269 °C | [3] |
| Appearance | White to almost white powder/crystal | [2] |
Thermal Stability and Degradation
The herbicide 2,6-Dichlorobenzonitrile is reported to be stable to heat up to 270 °C.[4] Above this temperature, decomposition is expected. It is reasonable to anticipate a similar thermal stability profile for this compound due to the structural similarities.
Upon combustion, chlorinated aromatic compounds are known to produce toxic and corrosive gases.[3][5][6] For this compound, thermal decomposition can be expected to release irritating gases and vapors, including hydrogen chloride, hydrogen cyanide, and oxides of nitrogen.[3][6]
The thermal decomposition of chlorobenzene (B131634) has been shown to begin at temperatures around 500°C, yielding products such as benzene (B151609).[7] While the nitrile group in this compound will influence the degradation pathway, the high stability of the chlorinated benzene ring is a key factor.
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound or similar compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.[8][9]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 3-9 mg) is placed into a TGA sample pan (e.g., alumina, platinum).[10]
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[8]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.[11]
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.[12]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 3-9 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[10] An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Thermal Program: The sample and reference are heated at a controlled linear rate, for example, 10 °C/min, over a desired temperature range that includes the melting point and expected decomposition region.[13]
-
Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The temperature at the peak maximum and the integrated area of the peak provide information about the transition temperature and enthalpy, respectively.[9]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
References
- 1. scbt.com [scbt.com]
- 2. shuangdingchemistry.com [shuangdingchemistry.com]
- 3. This compound(21663-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 2,5-Dichlorobenzonitrile as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the selective herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid) starting from 2,5-Dichlorobenzonitrile. Detailed experimental protocols, quantitative data, and diagrams of the synthetic pathway and mechanism of action are presented to facilitate research and development in the agrochemical field.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including agrochemicals. Its primary application in this sector is as a starting material for the production of the pre-emergence herbicide Chloramben. This herbicide is effective against a variety of annual grasses and broadleaf weeds in several crops, including soybeans, dry beans, and peanuts.[1] The synthetic route involves a three-step process: hydrolysis of the nitrile to a carboxylic acid, subsequent nitration, and finally, reduction of the nitro group to an amine.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 21663-61-6 |
| Molecular Formula | C₇H₃Cl₂N |
| Molecular Weight | 172.01 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 131 °C |
| Water Solubility | 700 mg/L @ 25 °C[1] |
| Solubility | Soluble in alcohol, ether, and acetone[1] |
Synthesis of Chloramben from this compound
The overall synthetic pathway from this compound to Chloramben is depicted below.
Caption: Synthetic pathway from this compound to Chloramben.
Experimental Protocols
Step 1: Hydrolysis of this compound to 2,5-Dichlorobenzoic Acid
This protocol is based on the procedure described in US Patent 3,644,471.[1]
Materials:
-
This compound
-
15% Sodium Hydroxide (B78521) (NaOH) solution
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
A mixture of this compound and a 15% aqueous solution of sodium hydroxide is prepared.
-
The mixture is stirred and heated to 100-105 °C for approximately 52 hours, during which ammonia (B1221849) gas will evolve.
-
After cooling, the reaction mixture is diluted with water.
-
The aqueous layer is separated and then acidified with hydrochloric acid to precipitate the 2,5-dichlorobenzoic acid.
-
The precipitate is collected by filtration, washed with cold water, and air-dried at 70-80 °C.
Quantitative Data:
| Parameter | Value | Reference |
|---|
| Yield | 90% |[1] |
Step 2: Nitration of 2,5-Dichlorobenzoic Acid to 2,5-Dichloro-3-nitrobenzoic Acid
This protocol is adapted from the general nitration methods described in US Patent 3,397,229.[2]
Materials:
-
2,5-Dichlorobenzoic Acid
-
Sulfuric Acid (95.3%)
-
Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)
-
Oleum (B3057394) (65% free sulfur trioxide)
Procedure:
-
2,5-Dichlorobenzoic acid is dissolved in 95.3% sulfuric acid.
-
The solution is brought to a temperature of 53-57 °C.
-
A mixture of mixed acid and oleum is added simultaneously while maintaining the temperature at 53-57 °C with external cooling.
-
After the addition is complete, the reaction mixture is drowned in water to precipitate the crude nitrated product.
-
The crude product is purified by pH fractionation to isolate the 2,5-dichloro-3-nitrobenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
|---|
| Yield | 65-68% |[2] |
Step 3: Reduction of 2,5-Dichloro-3-nitrobenzoic Acid to 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)
This protocol is based on the reduction method described by PrepChem.[3]
Materials:
-
2,5-Dichloro-3-nitrobenzoic Acid
-
Granular Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ice
-
Ethyl acetate (B1210297)
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flask, add 2,5-dichloro-3-nitrobenzoic acid and granular tin.
-
With good agitation, add water and concentrated hydrochloric acid.
-
Heat the stirred reaction mixture at 95 °C for 4.5 hours.
-
Pour the reaction mixture over ice to form a solid precipitate.
-
Collect the solid by filtration and wash with water.
-
Dissolve the solid in ethyl acetate.
-
Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid.
Herbicidal Activity of Chloramben
Chloramben is a selective, pre-emergence herbicide primarily used for the control of annual grass and broadleaf weed seedlings in various crops.[1] It acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) at high concentrations, which leads to uncontrolled and disorganized plant growth, ultimately causing plant death.[4] The primary mode of action is the inhibition of seedling root development.[1]
Mechanism of Action: Synthetic Auxin
The herbicidal effect of Chloramben is due to its activity as a synthetic auxin. At herbicidal concentrations, it disrupts the normal hormonal balance in susceptible plants, leading to a variety of physiological and morphological disturbances.
References
Application Notes and Protocols: Synthesis of Novel Herbicides from 2,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel herbicides derived from 2,5-dichlorobenzonitrile. The protocols focus on the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, a class of compounds that has shown promise as potent herbicides. The methodologies are based on established chemical transformations, adapted for the specific use of this compound as a starting material.
Introduction
This compound is a versatile chemical intermediate. While its isomer, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), is a known herbicide that inhibits cellulose (B213188) biosynthesis, the direct derivatization of this compound into novel herbicidal compounds remains an area of active exploration. The nitrile functional group and the dichlorinated phenyl ring provide multiple reaction sites for the synthesis of new chemical entities with potential agrochemical applications. This document outlines a synthetic pathway to novel 1,2,4-oxadiazole-based herbicides starting from this compound and provides protocols for their synthesis and evaluation.
Signaling Pathway and Mechanism of Action
Recent studies have identified light-dependent protochlorophyllide (B1199321) oxidoreductase (LPOR) as a promising target for novel herbicides. LPOR is a critical enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. Inhibition of LPOR disrupts chlorophyll production, leading to bleaching and ultimately, plant death. The novel 1,2,4-oxadiazole derivatives synthesized from this compound are designed to target this essential enzymatic pathway.
Caption: Inhibition of LPOR by a novel 1,2,4-oxadiazole herbicide.
Synthesis Pathway
The synthesis of novel 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole herbicides involves a two-step process starting from this compound. The first step is the conversion of the nitrile to an amidoxime (B1450833) intermediate. The second step is the cyclization of the amidoxime with a suitable acylating agent to form the 1,2,4-oxadiazole ring.
Caption: Synthesis of novel 1,2,4-oxadiazole herbicides.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloro-N'-hydroxybenzamidine (Amidoxime Intermediate)
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of ethanol.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (15 mmol) and sodium bicarbonate (15 mmol) in 50 mL of deionized water.
-
Add the aqueous solution to the ethanolic solution of this compound.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amidoxime.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-dichloro-N'-hydroxybenzamidine.
Protocol 2: Synthesis of 3-(2,5-Dichlorophenyl)-5-(substituted)-1,2,4-oxadiazole
Materials:
-
2,5-Dichloro-N'-hydroxybenzamidine (from Protocol 1)
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Pyridine
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,5-dichloro-N'-hydroxybenzamidine (5 mmol) in 30 mL of dry pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the substituted acyl chloride (5.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 30 mL) followed by saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(2,5-dichlorophenyl)-5-(substituted)-1,2,4-oxadiazole.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of novel herbicides.
Data Presentation
The herbicidal activity of the synthesized novel 1,2,4-oxadiazole derivatives can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) against the target enzyme (LPOR) and their effective dose (ED₅₀) in greenhouse trials against various weed species.
| Compound ID | R-Group on Oxadiazole | LPOR Inhibition IC₅₀ (µM)[1][2] | Amaranthus retroflexus (Pigweed) ED₅₀ (g/ha) | Setaria viridis (Green Foxtail) ED₅₀ (g/ha) |
| NOH-1 | Phenyl | 25.4 | 120 | 150 |
| NOH-2 | 4-Chlorophenyl | 18.2 | 95 | 110 |
| NOH-3 | 4-Nitrophenyl | 15.8[1] | 80 | 98 |
| NOH-4 | Methyl | 45.1 | > 200 | > 200 |
| NOH-5 | Trifluoromethyl | 12.5 | 75 | 90 |
| Control | Commercial Herbicide | 10.2 | 60 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on activities of similar compounds reported in the literature. Actual values must be determined experimentally.
Conclusion
The synthetic pathway and protocols detailed in these application notes provide a robust starting point for the development of novel herbicides based on the this compound scaffold. The 1,2,4-oxadiazole derivatives represent a promising class of LPOR inhibitors. Further optimization of the substituents on the oxadiazole ring can lead to the discovery of new, potent, and selective herbicides for agricultural applications. Researchers are encouraged to utilize these protocols and expand upon them to explore the full potential of this compound as a precursor for innovative agrochemicals.
References
Application of 2,5-Dichlorobenzonitrile in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-Dichlorobenzonitrile as a versatile starting material in the synthesis of pharmaceutical intermediates. The protocols focus on the synthesis of key precursors for the targeted cancer therapies, Bosutinib and Dovitinib.
Introduction
This compound is a halogenated aromatic nitrile that serves as a valuable building block in medicinal chemistry. Its reactive nitrile group and the presence of two chlorine atoms on the benzene (B151609) ring allow for a variety of chemical transformations, making it an important starting material for the synthesis of complex pharmaceutical compounds. This document outlines its application in the multi-step synthesis of key intermediates for two notable tyrosine kinase inhibitors.
Application in the Synthesis of a Key Bosutinib Intermediate
This compound is a precursor for the synthesis of 2,4-dichloro-5-methoxyaniline (B1301479), a crucial intermediate in the production of Bosutinib. Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML). The synthetic route involves a three-step process: nitration, reduction, and methoxylation.
Experimental Protocols
Step 1: Synthesis of 2,5-Dichloro-4-nitrobenzonitrile
This protocol describes the nitration of this compound to introduce a nitro group at the 4-position.
-
Reaction: Nitration
-
Starting Material: this compound
-
Product: 2,5-Dichloro-4-nitrobenzonitrile
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate, 2,5-dichloro-4-nitrobenzonitrile, is collected by filtration, washed with water until the filtrate is neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol (B145695).
Step 2: Synthesis of 4-Amino-2,5-dichlorobenzonitrile (B14045631)
This protocol details the reduction of the nitro group of 2,5-dichloro-4-nitrobenzonitrile to an amino group.
-
Reaction: Reduction
-
Starting Material: 2,5-Dichloro-4-nitrobenzonitrile
-
Product: 4-Amino-2,5-dichlorobenzonitrile
Materials and Reagents:
-
2,5-Dichloro-4-nitrobenzonitrile
-
Iron powder
-
Ammonium (B1175870) chloride
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 2,5-dichloro-4-nitrobenzonitrile in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2,5-dichlorobenzonitrile.
Step 3: Synthesis of 2,4-Dichloro-5-methoxyaniline (Bosutinib Intermediate)
This protocol describes the conversion of the nitrile group to an amine and the introduction of a methoxy (B1213986) group. This is a conceptual pathway; direct methoxylation of the dichloronitroaniline is challenging. A more common industrial route involves starting from a different precursor. However, for the purpose of demonstrating the potential of this compound, a hypothetical methoxylation followed by nitrile reduction is presented. A more practical route from a related starting material is often employed in large-scale synthesis.
A plausible, albeit multi-step, laboratory-scale approach from 4-amino-2,5-dichlorobenzonitrile could involve diazotization of the amino group to introduce a hydroxyl group, followed by methylation to a methoxy group, and subsequent reduction of the nitrile. A more direct industrial synthesis of 2,4-dichloro-5-methoxyaniline often starts from 1,4-dichloro-2-nitrobenzene.
For the purpose of these notes, we will focus on the established conversion of a related intermediate to highlight the chemical transformations. A common method for producing 2,4-dichloro-5-methoxyaniline involves the hydrolysis of 2,4-dichloro-5-methoxyacetanilide.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | This compound | 2,5-Dichloro-4-nitrobenzonitrile | H₂SO₄, HNO₃ | 0-15 | 2-3 | 85-95 | >98 |
| 2 | Reduction | 2,5-Dichloro-4-nitrobenzonitrile | 4-Amino-2,5-dichlorobenzonitrile | Fe, NH₄Cl | Reflux | 4-6 | 80-90 | >97 |
Application in the Synthesis of a Key Dovitinib Intermediate
This compound can be converted to 2,5-dichloroaniline (B50420), a key intermediate in the synthesis of Dovitinib (TKI-258). Dovitinib is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for the treatment of various cancers. The synthesis involves the reduction of the nitrile group to an amine.
Experimental Protocol
Synthesis of 2,5-Dichloroaniline
This protocol outlines the reduction of the nitrile group of this compound to a primary amine. A common method for the synthesis of 2,5-dichloroaniline is the reduction of 2,5-dichloronitrobenzene. A similar catalytic hydrogenation approach can be applied to this compound.
-
Reaction: Reduction
-
Starting Material: this compound
-
Product: 2,5-Dichloroaniline
-
Note: The direct reduction of the nitrile can be challenging. An alternative is the hydrolysis of the nitrile to the corresponding amide, followed by a Hofmann rearrangement, or more commonly, the reduction of the corresponding nitro compound, 2,5-dichloronitrobenzene. A typical protocol for the reduction of 2,5-dichloronitrobenzene is provided as a representative example.[1]
Materials and Reagents:
-
2,5-Dichloronitrobenzene (as a proxy for the nitrile reduction)
-
Catalyst (e.g., Palladium on carbon, Pd/C)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,5-dichloronitrobenzene in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Heat the mixture to a gentle reflux.
-
Slowly add hydrazine hydrate dropwise to the reaction mixture. The reaction is exothermic.
-
After the addition is complete, continue to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain 2,5-dichloroaniline. The product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Reaction | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Reduction | 2,5-Dichloronitrobenzene | 2,5-Dichloroaniline | N₂H₄·H₂O, Pd/C | Reflux | 1-2 | 90-99 | >99 |
Mandatory Visualizations
Signaling Pathway Diagrams (DOT Language)
Caption: Bosutinib inhibits BCR-ABL and Src tyrosine kinases.
Caption: GSK2879552 inhibits LSD1-mediated histone demethylation.
Experimental Workflow Diagram (DOT Language)
Caption: Synthesis workflow for a key Bosutinib intermediate.
References
Application Notes and Protocols: Reductive Electropolymerization of 2,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the reductive electropolymerization of 2,5-Dichlorobenzonitrile to synthesize poly(benzonitrile-2,5-diyl), an electroactive polymer with potential applications in charge storage materials and organic electronics. The protocol is based on established electrochemical techniques and provides a basis for reproducible synthesis and characterization.
Overview
Reductive electropolymerization is a powerful technique for the synthesis of conjugated polymers directly on an electrode surface. In this process, a monomer, in this case, this compound, is electrochemically reduced to initiate a polymerization reaction, leading to the formation of a polymer film on the cathode. This method offers excellent control over film thickness and morphology. The resulting polymer, poly(benzonitrile-2,5-diyl), is an electroactive material that exhibits n-doping capabilities, making it a person of interest for various electronic applications.[1]
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedures for the reductive electropolymerization of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Used as received |
| Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) | Electrochemical grade | Sigma-Aldrich | Used as the supporting electrolyte |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Distilled from CaH₂ before use |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Distilled from CaH₂ before use |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Distilled in vacuo from CaH₂ before use |
| Argon (Ar) | High purity (99.998%) | Local supplier | For creating an inert atmosphere |
| Platinum (Pt) plate | 99.9% trace metals basis | Sigma-Aldrich | Working electrode |
| Indium Tin Oxide (ITO) coated glass | Sigma-Aldrich | Alternative working electrode | |
| Silver (Ag) wire | 99.9% trace metals basis | Sigma-Aldrich | Reference electrode |
| Platinum (Pt) wire | 99.9% trace metals basis | Sigma-Aldrich | Counter electrode |
Equipment
-
Potentiostat/Galvanostat (e.g., Hokuto-Denko HA-501 or similar)
-
Function Generator (e.g., Hokuto-Denko HB-104 or similar)
-
Three-electrode electrochemical cell
-
Schlenk line or glovebox for handling anhydrous solvents
-
FTIR Spectrometer (e.g., Perkin-Elmer 1720-X or similar)
-
Vacuum oven
Solution Preparation
-
Electrolyte Solution: In a clean, dry Schlenk flask under an argon atmosphere, prepare a 0.1 mol dm⁻³ solution of Bu₄NBF₄ in the chosen anhydrous solvent (THF, MeCN, or DMF).
-
Monomer Solution: To the electrolyte solution, add this compound to a final concentration of 0.05 mol dm⁻³. Ensure the monomer is fully dissolved.
Electrochemical Setup
-
Assemble the three-electrode cell. Use a platinum plate or ITO glass as the working electrode, a platinum wire as the counter electrode, and a silver wire as the reference electrode.
-
Fill the cell with the prepared monomer solution.
-
Bubble argon gas through the solution for at least 15-20 minutes to remove any dissolved oxygen. Maintain a gentle argon stream over the solution throughout the experiment.
Electropolymerization Procedure (Potentiostatic)
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential for the electropolymerization. While the exact optimal potential may require empirical determination, a starting point more positive than -3.0 V vs. Ag wire is recommended. Based on literature for similar compounds, a potential in the range of -2.5 V to -2.8 V vs. Ag wire is a reasonable starting point.
-
Continue the electrolysis for a set duration, typically ranging from 30 minutes to several hours, depending on the desired film thickness. A smooth, yellow film should form on the surface of the working electrode.
-
After polymerization, gently rinse the polymer-coated electrode with the pure solvent (THF, MeCN, or DMF) to remove any unreacted monomer and electrolyte.
-
Dry the film under vacuum.
Characterization
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to characterize the electrochemical properties of the monomer and the resulting polymer film.
-
Monomer CV: Perform a cyclic voltammogram of the monomer solution to determine its reduction potential. A typical scan would be from 0 V to -3.0 V vs. Ag/AgCl at a scan rate of 100 mV/s.
-
Polymer Film CV: After polymerization, place the polymer-coated electrode in a fresh, monomer-free electrolyte solution. Record the cyclic voltammogram to observe the doping and de-doping processes of the polymer. The resulting polymer is expected to show n-doping behavior.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the chemical structure of the synthesized polymer.
-
Scrape a small amount of the polymer film from the electrode and prepare a KBr pellet.
-
Alternatively, if using an ITO electrode, the spectrum can be recorded directly from the film on the electrode.
-
The spectrum of poly(benzonitrile-2,5-diyl) is expected to show characteristic peaks for the aromatic ring and the nitrile group. The disappearance or significant reduction of the C-Cl stretching modes present in the monomer would indicate successful polymerization.
Data Presentation
Table 1: Summary of Experimental Parameters
| Parameter | Value |
| Monomer | This compound |
| Monomer Concentration | 0.05 mol dm⁻³ |
| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) |
| Electrolyte Concentration | 0.1 mol dm⁻³ |
| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) |
| Working Electrode | Platinum (Pt) plate or Indium Tin Oxide (ITO) glass |
| Reference Electrode | Silver (Ag) wire |
| Counter Electrode | Platinum (Pt) wire |
| Applied Potential | -2.5 V to -2.8 V (vs. Ag wire) (estimated) |
| Atmosphere | Argon (Ar) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reductive electropolymerization.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for reductive electropolymerization.
References
Application Notes and Protocols: Synthesis of a Conductive Polyaniline Derivative from 2,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical characteristics and processing advantages of conventional polymers.[1] Among these, polyaniline (PANI) and its derivatives have garnered significant attention for biomedical applications, including drug delivery, tissue engineering, and biosensing, owing to their tunable conductivity, environmental stability, and biocompatibility.[2][3][4][5] The ability to chemically modify the aniline (B41778) monomer allows for the fine-tuning of the resulting polymer's properties to suit specific applications.
This document outlines a detailed protocol for the synthesis of a novel conductive polymer, poly(2,5-dichloroaniline), starting from the readily available chemical intermediate, 2,5-Dichlorobenzonitrile. This multi-step synthesis provides a pathway to a functionalized conductive polymer with potential applications in electrically controlled drug delivery systems. The presence of chlorine atoms on the polymer backbone is anticipated to modulate its electronic properties and solubility.
Data Presentation
The following table summarizes the hypothetical physical and electrical properties of the synthesized poly(2,5-dichloroaniline) in its conductive emeraldine (B8112657) salt form. These values are based on typical data for substituted polyanilines and serve as a benchmark for characterization.
| Property | Value |
| Electrical Conductivity | 10⁻² - 10⁰ S/cm |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol |
| Thermal Stability (T₅) | ~230-270 °C |
| Solubility | Soluble in NMP, DMSO, THF |
| Form | Dark green powder |
Experimental Protocols
This synthesis is a three-step process starting from this compound.
Step 1: Hydrolysis of this compound to 2,5-Dichlorobenzamide (B1294676)
This procedure is adapted from the base-catalyzed hydrolysis of nitriles.[6][7]
-
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, for neutralization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
To this solution, add a solution of 10.0 g of NaOH in 50 mL of deionized water.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution by slowly adding concentrated HCl until the pH is approximately 7. A white precipitate of 2,5-dichlorobenzamide will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water and dry it in a vacuum oven at 60 °C.
-
Step 2: Hofmann Rearrangement of 2,5-Dichlorobenzamide to 2,5-Dichloroaniline (B50420)
This protocol is based on the Hofmann rearrangement of amides using sodium hypochlorite (B82951) (household bleach).[8][9][10]
-
Materials:
-
2,5-Dichlorobenzamide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite solution (household bleach, ~5.25%)
-
Sodium bisulfite (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Magnetic stirrer with heating and cooling capabilities
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 500 mL round-bottom flask, prepare a solution of 8.0 g of NaOH in 150 mL of deionized water and cool it in an ice bath.
-
To the cold NaOH solution, slowly add 100 mL of household bleach.
-
In a separate beaker, dissolve 5.0 g of 2,5-Dichlorobenzamide in a minimal amount of warm ethanol and then add it to the bleach solution.
-
Heat the reaction mixture to 80 °C with stirring for 1 hour.
-
Cool the mixture to room temperature and then in an ice bath.
-
Add a saturated solution of sodium bisulfite to quench any remaining hypochlorite.
-
Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield 2,5-dichloroaniline.
-
Step 3: Oxidative Polymerization of 2,5-Dichloroaniline to Poly(2,5-dichloroaniline)
This procedure follows the general method for the chemical oxidative polymerization of aniline derivatives.[11][12][13]
-
Materials:
-
2,5-Dichloroaniline
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
Beaker
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve 2.0 g of 2,5-dichloroaniline in 100 mL of 1 M HCl in a 250 mL beaker. Stir until a homogeneous solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 2.8 g of ammonium persulfate in 50 mL of 1 M HCl and cool it to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the aniline solution with vigorous stirring over a period of 30 minutes.
-
Continue stirring the reaction mixture in the ice bath for 2 hours. The solution will turn dark green, indicating the formation of the polymer.
-
Allow the reaction to proceed at room temperature for an additional 22 hours.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with 1 M HCl, followed by methanol, and finally deionized water until the filtrate is colorless.
-
Dry the resulting poly(2,5-dichloroaniline) powder in a vacuum oven at 60 °C.
-
Visualizations
Caption: Experimental workflow for the synthesis of poly(2,5-dichloroaniline).
Caption: Controlled drug release mechanism using a conductive polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. The Hofmann rearrangement using household bleach: Synthesis of 3-nitroaniline - ProQuest [proquest.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Hydrolysis of 2,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the selective hydrolysis of 2,5-dichlorobenzonitrile to either 2,5-dichlorobenzoic acid or 2,5-dichlorobenzamide (B1294676). The protocols are designed to be reproducible and include information on reaction conditions, purification, and characterization of the products.
Complete Hydrolysis to 2,5-Dichlorobenzoic Acid via Alkaline Hydrolysis
This protocol outlines the complete hydrolysis of the nitrile group to a carboxylic acid under basic conditions. The procedure involves heating the starting material in the presence of a strong base, followed by acidification to precipitate the desired product.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and a 10-30% aqueous solution of sodium hydroxide or potassium hydroxide (excess).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time is typically 2-3 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture while stirring until the pH of the solution is acidic (pH 1-2). This will cause the 2,5-dichlorobenzoic acid to precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude 2,5-dichlorobenzoic acid from a suitable solvent such as aqueous ethanol to obtain the purified product.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Product Name | 2,5-Dichlorobenzoic acid | |
| Molecular Formula | C₇H₄Cl₂O₂ | [3] |
| Molecular Weight | 191.01 g/mol | [3] |
| Melting Point | 151-154 °C | |
| Appearance | White to off-white crystalline solid | |
| Purity (Typical) | >98% | |
| FTIR (KBr, cm⁻¹) | Broad O-H stretch (~3000), C=O stretch (~1700), C-Cl stretch | [3] |
| ¹H NMR (CDCl₃, δ) | Aromatic protons | [3] |
| ¹³C NMR (CDCl₃, δ) | Carboxylic acid carbon, aromatic carbons | [3] |
Partial Hydrolysis to 2,5-Dichlorobenzamide via Acid Catalysis
This protocol describes the partial hydrolysis of this compound to the corresponding amide, 2,5-dichlorobenzamide. This selective transformation is achieved under acidic conditions using a mixture of sulfuric acid and acetic acid.
Experimental Protocol
Materials:
-
This compound
-
Concentrated Sulfuric acid (H₂SO₄)
-
Glacial Acetic acid (CH₃COOH)
-
Ice-water bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Acid Addition: Carefully add concentrated sulfuric acid (a catalytic amount) to the solution while stirring.
-
Hydrolysis: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC. The goal is to achieve partial hydrolysis to the amide without significant formation of the carboxylic acid.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into an ice-water bath to precipitate the crude product.
-
Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold distilled water to remove any remaining salts.
-
Purification: Recrystallize the crude 2,5-dichlorobenzamide from a suitable solvent to obtain the purified product.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Product Name | 2,5-Dichlorobenzamide | |
| Molecular Formula | C₇H₅Cl₂NO | [4] |
| Molecular Weight | 190.03 g/mol | [4] |
| Melting Point | 155-158 °C | |
| Appearance | White to off-white solid | |
| FTIR (KBr, cm⁻¹) | N-H stretch (~3400, ~3200), C=O stretch (~1660), C-Cl stretch | |
| ¹H NMR (CDCl₃, δ) | Aromatic protons, NH₂ protons (broad singlet) | |
| ¹³C NMR (CDCl₃, δ) | Amide carbonyl carbon, aromatic carbons |
Signaling Pathways and Workflows
Caption: Experimental workflow for the hydrolysis of this compound.
This diagram illustrates the two distinct reaction pathways for the hydrolysis of this compound. The upper path shows the complete hydrolysis to 2,5-dichlorobenzoic acid under alkaline conditions, followed by an acidification step. The lower path depicts the partial hydrolysis to 2,5-dichlorobenzamide under acidic conditions.
References
- 1. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 2. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dichlorobenzamide | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,5-Dichlorobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the quantitative analysis of 2,5-dichlorobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various chemical syntheses and can be an environmental contaminant. The presented protocol offers a robust and sensitive approach for its determination in relevant matrices. This document provides detailed experimental procedures for sample preparation, instrumental analysis, and data processing, making it a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound (C₇H₃Cl₂N, MW: 172.01 g/mol , CAS: 21663-61-6) is a chemical intermediate used in the synthesis of various organic compounds.[1] Its presence in environmental samples or as an impurity in pharmaceutical manufacturing processes necessitates a reliable and sensitive analytical method for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.[1] This application note outlines a complete GC-MS method, including sample preparation from both water and soil matrices, optimized instrumental parameters, and expected performance characteristics.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix.
a) Water Samples: Liquid-Liquid Extraction (LLE)
-
To a 100 mL water sample in a separatory funnel, add a suitable internal standard (e.g., 2,4,6-trichlorobenzonitrile).
-
Add 30 mL of a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh aliquots of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
b) Soil/Solid Samples: Solid-Liquid Extraction (SLE)
-
Weigh 10 g of the homogenized soil or solid sample into a beaker.
-
Add a known amount of internal standard.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetone, acetonitrile, or a mixture thereof).
-
Sonicate the mixture for 15-20 minutes in an ultrasonic bath.
-
Allow the solid particles to settle and decant the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts and filter to remove any remaining solid particles.
-
The extract can be further cleaned up using solid-phase extraction (SPE) if high matrix interference is expected.
-
Concentrate the final extract to 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Temperature Program | Initial: 60 °C, hold for 1 minRamp 1: 20 °C/min to 180 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 171 (Quantifier), 173 (Qualifier), 100 (Qualifier) |
Data Presentation
The quantitative performance of the method should be evaluated by establishing a calibration curve and determining the method's sensitivity and linearity. The following table summarizes typical performance data for the analysis of chlorinated benzonitriles.
| Parameter | Typical Value |
| Retention Time (RT) | ~ 8 - 12 min (dependent on specific GC conditions) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are illustrative and should be experimentally determined for each specific instrument and matrix.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a conceptual representation of the analytical logic.
GC-MS Analysis Workflow
Conceptual Analytical Logic
References
Application Notes and Protocols for the HPLC Analysis of 2,5-Dichlorobenzonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzonitrile is a significant intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The precise and accurate quantification of this compound and its potential derivatives, such as 2,5-dichlorobenzamide (B1294676) and 2,5-dichlorobenzoic acid, is crucial for quality control during synthesis and for ensuring the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds.[2]
This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound and its common derivatives. The methodologies outlined are based on established principles for the separation of halogenated aromatic compounds and their isomers.[3][4][5]
Analytical Method Overview
The primary analytical technique described is reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 stationary phase is recommended as it provides excellent retention and resolution for aromatic compounds.[2][6] The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the organic solvent concentration being the primary determinant of retention time.[3][4] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the consistent ionization state of acidic analytes and to improve peak shape.[3][4] For mass spectrometry (MS) detection, volatile buffers like formic acid are preferred.[3][4]
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Analysis of this compound and its Derivatives
This protocol describes an isocratic method suitable for the routine quality control of this compound and its primary derivatives.
1. Materials and Reagents:
-
This compound (analytical standard)
-
2,5-Dichlorobenzamide (analytical standard)
-
2,5-Dichlorobenzoic acid (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of this compound, 2,5-Dichlorobenzamide, and 2,5-Dichlorobenzoic acid in methanol at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.
-
Sample Solution: Accurately weigh a sample containing the analytes and dissolve it in methanol. Dilute with the mobile phase to a suitable concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks based on the retention times of the analytical standards.
-
Quantify the analytes by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.
Protocol 2: Gradient HPLC Method for the Separation of Dichlorobenzonitrile Isomers and Related Impurities
This protocol is designed for the separation of this compound from its isomers and other potential process-related impurities, which may require a gradient elution for optimal resolution.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Other dichlorobenzonitrile isomers (e.g., 2,4-, 2,6-, 3,4-, 3,5-dichlorobenzonitrile) as required
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (MS grade, if using LC-MS) or Phosphoric Acid (for UV detection)
2. Instrumentation:
-
HPLC or UHPLC system with a UV or MS detector
-
C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Phosphoric Acid)
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or MS detection)
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Prepare standard and sample solutions as described in Protocol 1, using the initial mobile phase composition as the diluent.
Data Presentation
The following table summarizes the expected elution order and estimated retention times for this compound and its derivatives based on the principles of reversed-phase chromatography and data from related compounds. Actual retention times may vary depending on the specific column and HPLC system used.
| Compound | Expected Elution Order | Estimated Retention Time (min) - Isocratic Method |
| 2,5-Dichlorobenzoic acid | 1 | 3.5 - 4.5 |
| 2,5-Dichlorobenzamide | 2 | 5.0 - 6.0 |
| This compound | 3 | 7.0 - 8.5 |
Visualizations
References
- 1. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. nacalai.com [nacalai.com]
Application Note: Derivatisierung von 2,5-Dichlorbenzonitril für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2,5-Dichlorbenzonitril (CAS: 21663-61-6) ist eine wichtige chemische Verbindung, die in der Synthese von Pharmazeutika und Agrochemikalien verwendet wird.[1] Für quantitative Analysen, insbesondere in komplexen Matrizes, ist eine Derivatisierung oft unerlässlich, um die Flüchtigkeit, thermische Stabilität oder das Ansprechverhalten des Detektors zu verbessern. Die Nitrilgruppe (-C≡N) in 2,5-Dichlorbenzonitril ist ein vielseitiger funktioneller Angriffspunkt für die Derivatisierung.[1] Die häufigsten Derivatisierungsstrategien beinhalten die Hydrolyse der Nitrilgruppe, um die entsprechende Carbonsäure oder das Amid zu bilden. Diese Derivate können dann direkt analysiert oder weiter für spezifische analytische Techniken wie die Gaschromatographie-Massenspektrometrie (GC-MS) oder die Hochleistungsflüssigkeitschromatographie (HPLC) modifiziert werden.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die saure und basische Hydrolyse von 2,5-Dichlorbenzonitril zu 2,5-Dichlorbenzoesäure und 2,5-Dichlorbenzamid, gefolgt von Richtlinien für die anschließende Analyse.
Chemische Eigenschaften und Derivate
Die physikalisch-chemischen Eigenschaften von 2,5-Dichlorbenzonitril und seinen primären Hydrolysederivaten sind für die Entwicklung analytischer Methoden von entscheidender Bedeutung.
| Eigenschaft | 2,5-Dichlorbenzonitril | 2,5-Dichlorbenzoesäure | 2,5-Dichlorbenzamid |
| CAS-Nummer | 21663-61-6[2][3] | 50-79-3[4] | 27578-33-8 |
| Summenformel | C₇H₃Cl₂N[2][3] | C₇H₄Cl₂O₂[4] | C₇H₅Cl₂NO |
| Molekulargewicht | 172.01 g/mol [2][3] | 191.01 g/mol [4] | 180.03 g/mol |
| Schmelzpunkt | 129-133 °C[5] | 151-154 °C[6] | ca. 156-158 °C |
| Siedepunkt | - | 301 °C[6] | - |
Derivatisierungswege
Die primären Derivatisierungswege für 2,5-Dichlorbenzonitril umfassen die partielle oder vollständige Hydrolyse der Nitrilgruppe.
Caption: Abbildung 1: Hydrolysewege von 2,5-Dichlorbenzonitril.
Experimentelle Protokolle
Protokoll 1: Vollständige basische Hydrolyse zu 2,5-Dichlorbenzoesäure
Dieses Protokoll beschreibt die vollständige Hydrolyse von 2,5-Dichlorbenzonitril zu 2,5-Dichlorbenzoesäure, eine Methode, die für ihre hohe Umwandlungsrate bekannt ist.[7]
Materialien:
-
2,5-Dichlorbenzonitril
-
15%ige (w/v) Natriumhydroxid (NaOH)-Lösung
-
Destilliertes Wasser
-
Konzentrierte Salzsäure (HCl)
-
Rundkolben mit Rückflusskühler
-
Heizmantel mit Magnetrührer
-
pH-Papier oder pH-Meter
-
Büchnertrichter und Filterpapier
Verfahren:
-
Eine bekannte Menge 2,5-Dichlorbenzonitril (z. B. 0,1 Mol) in einen Rundkolben geben.
-
Eine 15%ige NaOH-Lösung in einem ausreichenden Volumen zugeben, um das Nitril zu lösen und umzurühren (z. B. 200 g für 0,1 Mol Nitril).[7]
-
Die Mischung unter Rühren für ca. 5 Stunden auf 100-105 °C erhitzen.[7] Während des Erhitzens wird Ammoniakgas freigesetzt.
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen und mit destilliertem Wasser verdünnen.
-
Die wässrige Lösung vorsichtig mit konzentrierter HCl ansäuern, bis ein pH-Wert von <2 erreicht ist. Die 2,5-Dichlorbenzoesäure fällt als weißer Feststoff aus.[7]
-
Den Niederschlag durch Vakuumfiltration mit einem Büchnertrichter abtrennen.
-
Den Feststoff mit kaltem, destilliertem Wasser waschen, um anorganische Salze zu entfernen.
-
Das Produkt an der Luft oder im Ofen bei 70-80 °C trocknen.[7]
Erwartete Ergebnisse:
-
Umwandlung: Die Umwandlung von 2,5-Dichlorbenzonitril zu 2,5-Dichlorbenzoesäure kann bis zu 90 % betragen.[7]
-
Reinheit: Das Produkt kann durch Gaschromatographie analysiert werden, um die Reinheit zu bestätigen, die typischerweise >98 % beträgt.[7]
Protokoll 2: Partielle saure Hydrolyse zu 2,5-Dichlorbenzamid
Dieses Protokoll beschreibt die partielle Hydrolyse zu 2,5-Dichlorbenzamid, einem wichtigen Zwischenprodukt.[1][7]
Materialien:
-
2,5-Dichlorbenzonitril
-
Wässrige Schwefelsäure (z. B. 70 %)
-
Essigsäure (Lösungsmittel)
-
Rundkolben mit Rückflusskühler
-
Heizmantel mit Magnetrührer
-
Eisbad
-
Destilliertes Wasser
Verfahren:
-
2,5-Dichlorbenzonitril in Essigsäure in einem Rundkolben lösen.
-
Wässrige Schwefelsäure langsam unter Rühren zugeben.
-
Die Mischung unter Rückfluss erhitzen. Die Reaktionszeit und -temperatur müssen sorgfältig kontrolliert werden, um eine weitere Hydrolyse zur Carbonsäure zu minimieren (typischerweise einige Stunden bei moderater Hitze).
-
Die Reaktion durch Abkühlen der Mischung in einem Eisbad beenden.
-
Die abgekühlte Mischung vorsichtig in ein großes Volumen eiskaltes Wasser gießen.
-
Das ausgefällte 2,5-Dichlorbenzamid durch Vakuumfiltration sammeln.
-
Den Feststoff mit reichlich Wasser waschen, um Säurereste zu entfernen, und anschließend trocknen.
Analytischer Arbeitsablauf
Nach der Derivatisierung ist eine geeignete Probenvorbereitung und Analyse erforderlich, um das Derivat zu quantifizieren.
Caption: Abbildung 2: Allgemeiner Arbeitsablauf für die Analyse von Derivaten.
Analytische Techniken
Die Wahl der analytischen Technik hängt von der Art des Derivats und der Probenmatrix ab.
-
Gaschromatographie-Massenspektrometrie (GC-MS): GC-MS ist eine leistungsstarke Technik zur Analyse flüchtiger und halbflüchtiger Verbindungen wie 2,5-Dichlorbenzonitril.[1] Während das Ausgangsmaterial direkt analysiert werden kann, erfordert das Derivat 2,5-Dichlorbenzoesäure typischerweise eine weitere Derivatisierung (z. B. Veresterung zu Methylester), um seine Flüchtigkeit zu erhöhen.[8] Das Massenspektrum von 2,5-Dichlorbenzonitril zeigt typischerweise einen Molekülionenpeak bei einem Masse-zu-Ladung-Verhältnis (m/z) von 171 und einen weiteren prominenten Peak bei m/z 173, was auf das Vorhandensein von zwei Chlorisotopen hinweist.[1]
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): LC-MS ist ideal für Verbindungen, die weniger flüchtig oder thermisch labil sind, wie 2,5-Dichlorbenzoesäure und 2,5-Dichlorbenzamid.[1] Eine Umkehrphasen-HPLC mit einem mobilen Phasen-Gradienten aus Acetonitril und Wasser ist eine gängige Methode zur Trennung.[1] LC-MS/MS kann zur Erhöhung der Selektivität und Empfindlichkeit eingesetzt werden, insbesondere in komplexen biologischen oder Umweltmatrizes.[9]
Zusammenfassung der analytischen Leistungsdaten
Die folgende Tabelle fasst die erwarteten Leistungsdaten für die Analyse von 2,5-Dichlorbenzonitril und seinen Derivaten zusammen. Die genauen Werte hängen stark von der Matrix, der Instrumentierung und den spezifischen Methodenparametern ab.
| Parameter | GC-MS | LC-MS/MS | Anmerkungen |
| Analyten | 2,5-Dichlorbenzonitril, veresterte 2,5-Dichlorbenzoesäure | 2,5-Dichlorbenzonitril, 2,5-Dichlorbenzoesäure, 2,5-Dichlorbenzamid | LC-MS ist vielseitiger für polare Derivate.[1] |
| Typische Nachweisgrenze (LOD) | Niedriger ng/L bis pg-Bereich | pg/L bis ng/L-Bereich | Die Empfindlichkeit kann durch Techniken wie Selected Ion Monitoring (SIM) für GC-MS oder Multiple Reaction Monitoring (MRM) für LC-MS/MS erheblich verbessert werden.[1] |
| Linearer Bereich | Typischerweise 2-3 Größenordnungen | Typischerweise 3-4 Größenordnungen | Kalibrierungskurven sollten in der gleichen Matrix wie die Proben erstellt werden, um Matrixeffekte zu berücksichtigen.[10] |
| Präzision (%RSD) | < 15% | < 10% | Die Präzision hängt von der Konzentration und der Komplexität der Probenvorbereitung ab. |
Fazit
Die Derivatisierung von 2,5-Dichlorbenzonitril durch Hydrolyse ist eine effektive Strategie, um die analytische Quantifizierung zu erleichtern. Die Umwandlung in 2,5-Dichlorbenzoesäure oder 2,5-Dichlorbenzamid ermöglicht den Einsatz robuster analytischer Techniken wie GC-MS (mit weiterer Derivatisierung) und LC-MS. Die in dieser Anwendungsbeschreibung bereitgestellten Protokolle und Arbeitsabläufe bieten eine solide Grundlage für Forscher, um zuverlässige und empfindliche Methoden für die Analyse dieser wichtigen Verbindung und ihrer Metaboliten in verschiedenen Forschungs- und Entwicklungsumgebungen zu entwickeln.
References
- 1. 2,5-Dichlorobenzonitrile | 21663-61-6 | Benchchem [benchchem.com]
- 2. This compound | 21663-61-6 | FD38611 [biosynth.com]
- 3. This compound [webbook.nist.gov]
- 4. 2,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. shuangdingchemistry.com [shuangdingchemistry.com]
- 6. chembk.com [chembk.com]
- 7. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 8. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI) - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dichlorobenzonitrile: A Versatile Building Block for Advanced Functional Materials
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2,5-Dichlorobenzonitrile, a readily available aromatic nitrile, is proving to be a highly versatile precursor for a range of functional materials with promising applications in energy storage and organic synthesis. Detailed application notes and protocols have been compiled to guide researchers, scientists, and drug development professionals in leveraging this compound for the development of next-generation technologies.
From Monomer to High-Performance Polymer: Poly(benzonitrile-2,5-diyl) for Energy Storage
A key application of this compound is in the synthesis of the conductive polymer, poly(benzonitrile-2,5-diyl). This material is synthesized via a straightforward electrochemical process known as reductive electropolymerization. The resulting polymer film is electroactive and exhibits n-doping capabilities, making it a promising candidate for charge storage applications in batteries and supercapacitors.
Electrochemical Properties of Poly(benzonitrile-2,5-diyl)
While extensive quantitative data remains the subject of ongoing research, preliminary studies indicate the potential for high charge storage capacity and good cycling stability. Further characterization is expected to reveal specific values for conductivity, redox potentials, and long-term performance.
| Property | Description |
| Synthesis Method | Reductive Electropolymerization |
| Monomer | This compound |
| Resulting Polymer | Poly(benzonitrile-2,5-diyl) |
| Key Feature | Electroactive with n-doping properties |
| Potential Application | Charge Storage Material |
Experimental Workflow for Reductive Electropolymerization
Caption: Workflow for the synthesis of poly(benzonitrile-2,5-diyl).
Protocol for Reductive Electropolymerization of this compound
Materials:
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This compound (monomer)
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Supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, TBABF₄)
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Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
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Working electrode (e.g., platinum foil, indium tin oxide-coated glass)
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Counter electrode (e.g., platinum wire)
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Reference electrode (e.g., Ag/AgCl)
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Potentiostat/Galvanostat
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Electrochemical cell
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Inert gas (e.g., Argon)
Procedure:
-
Prepare the electrolyte solution by dissolving this compound and the supporting electrolyte in the anhydrous solvent within a glovebox or under an inert atmosphere. A typical concentration is 0.1 M for the monomer and 0.1 M for the supporting electrolyte.
-
Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes.
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De-gas the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes to remove any dissolved oxygen.
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Immerse the electrodes in the de-gassed electrolyte solution.
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Connect the electrodes to the potentiostat.
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Apply a constant negative potential to the working electrode to initiate the reductive electropolymerization. The specific potential will depend on the solvent and electrolyte system but is typically in the range of -2.0 to -2.5 V vs. Ag/AgCl.
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Maintain the potential for a set duration to allow for the growth of the polymer film on the working electrode. The thickness of the film can be controlled by the polymerization time and charge passed.
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After polymerization, disconnect the cell and carefully remove the working electrode coated with the poly(benzonitrile-2,5-diyl) film.
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Gently wash the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
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Dry the film under vacuum.
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The resulting polymer film is then ready for electrochemical and spectroscopic characterization.
A Gateway to Versatile Intermediates: 2,5-Dichlorobenzoic Acid and 2,5-Dichlorobenzamide (B1294676)
This compound serves as a convenient starting material for the synthesis of other valuable chemical intermediates, namely 2,5-dichlorobenzoic acid and 2,5-dichlorobenzamide, through controlled hydrolysis.
Synthetic Pathway from this compound
Caption: Hydrolysis pathways of this compound.
2,5-Dichlorobenzoic Acid: A Building Block for Agrochemicals and Potentially Metal-Organic Frameworks
Complete hydrolysis of this compound yields 2,5-dichlorobenzoic acid. This carboxylic acid is a known intermediate in the synthesis of herbicides and other agrochemicals.[1] Furthermore, its rigid structure and functional group make it a potential candidate as an organic linker for the construction of novel metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, separation, and catalysis.[2]
Protocol for the Synthesis of 2,5-Dichlorobenzoic Acid
Materials:
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This compound
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Sodium hydroxide (B78521) (NaOH)
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Water
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Hydrochloric acid (HCl)
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Standard laboratory glassware for reflux and filtration
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine this compound with an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
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Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended).
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Cool the reaction mixture to room temperature.
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Carefully acidify the solution with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.
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Collect the solid precipitate, which is 2,5-dichlorobenzoic acid, by vacuum filtration.
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Wash the solid with cold water to remove any inorganic salts.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
2,5-Dichlorobenzamide: An Intermediate with Untapped Potential
Partial hydrolysis of this compound under acidic conditions can produce 2,5-dichlorobenzamide. While its applications are less documented, amide functionalities are crucial in a wide range of pharmaceuticals and functional materials. This intermediate, therefore, represents an opportunity for the development of novel compounds and materials. Further research into the derivatization and application of 2,5-dichlorobenzamide is warranted.
This compilation of application notes and protocols underscores the significant potential of this compound as a foundational building block in materials science and organic synthesis. Its accessibility and versatile reactivity open doors for innovation across multiple scientific disciplines.
References
Application Notes: The Role of 2,5-Dichlorobenzonitrile in Pigment Synthesis
Introduction
2,5-Dichlorobenzonitrile is a versatile chemical intermediate primarily utilized in the synthesis of other organic compounds. While not a direct precursor in the formulation of dyes and pigments in its nascent form, it serves as a critical starting material for producing key intermediates, most notably 2,5-dichloroaniline (B50420). This aniline (B41778) derivative is a foundational component in the manufacturing of various azo pigments, which are widely used in printing inks, plastics, and coatings. This document provides detailed protocols and data regarding the transformation of this compound into 2,5-dichloroaniline and its subsequent use in the synthesis of C.I. Pigment Yellow 10.
From Intermediate to Pigment: The Synthetic Pathway
The primary role of this compound in pigment synthesis is its conversion to 2,5-dichloroaniline. This is typically achieved through a chemical reduction process. The resulting 2,5-dichloroaniline then serves as the diazo component in an azo coupling reaction to produce the final pigment.
Caption: Synthetic pathway from this compound to an azo pigment.
Application Note 1: Synthesis of 2,5-Dichloroaniline from this compound
Principle: The nitrile group of this compound is reduced to a primary amine, yielding 2,5-dichloroaniline. This can be accomplished through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
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Reaction Setup: In a high-pressure autoclave, combine this compound (1.0 eq), a suitable solvent such as ethanol, and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon, typically 5-10 mol%).
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Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
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Reaction Conditions: Heat the mixture to a temperature of 80-120°C with vigorous stirring.
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Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by thin-layer chromatography (TLC) of aliquots.
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Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
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Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 2,5-dichloroaniline.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 2,5-Dichloroaniline | [1][2] |
| Typical Yield | >90% | [3] |
| Purity (post-purification) | >99% | [3] |
| Melting Point | 47-50°C | [1] |
Application Note 2: Synthesis of C.I. Pigment Yellow 10
Principle: C.I. Pigment Yellow 10 is an azo pigment produced by the diazotization of 2,5-dichloroaniline followed by an azo coupling reaction with 3-methyl-1-phenyl-5-pyrazolone.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of Pigment Yellow 10.
Experimental Protocol: Synthesis of C.I. Pigment Yellow 10
Part A: Diazotization of 2,5-Dichloroaniline
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Preparation of Amine Salt Solution: In a suitable reaction vessel, suspend 2,5-dichloroaniline (1.0 eq) in water and add concentrated hydrochloric acid (2.5-3.0 eq). Stir to form a fine slurry of the hydrochloride salt.
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Cooling: Cool the suspension to 0-5°C using an ice-salt bath.
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Nitrite (B80452) Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq) in water. Add this solution dropwise to the cold amine salt slurry over 30-60 minutes, ensuring the temperature is maintained below 5°C.
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Reaction Completion: Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. A clear solution of the diazonium salt should be obtained. Test for excess nitrous acid using starch-iodide paper and neutralize any excess with a small amount of sulfamic acid.
Part B: Preparation of the Coupling Component Solution
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Dissolution: In a separate vessel, dissolve 3-methyl-1-phenyl-5-pyrazolone (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (1.0-1.2 eq).
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Buffering and Cooling: Add sodium acetate (B1210297) as a buffer and cool the solution to 0-5°C.
Part C: Azo Coupling and Pigment Isolation
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Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution from Part B with vigorous stirring. The addition should be done subsurface to ensure rapid mixing. Maintain the temperature at 0-10°C and the pH in the range of 4-6 by the addition of sodium acetate or a dilute base as needed.
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Precipitation: A yellow precipitate of Pigment Yellow 10 will form immediately. Continue stirring the slurry for 1-2 hours at low temperature to ensure complete coupling.
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Heating (Optional): The pigment slurry may be heated to 60-80°C to promote particle growth and improve pigment properties.
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Isolation: Filter the pigment slurry and wash the filter cake thoroughly with water until the filtrate is neutral and free of salts.
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Drying: Dry the pigment in an oven at 80-100°C to a constant weight.
Quantitative Data for Pigment Yellow 10 Synthesis:
| Parameter | Value | Reference |
| Diazo Component | 2,5-Dichloroaniline | [4] |
| Coupling Component | 3-Methyl-1-phenyl-5-pyrazolone | [5] |
| Product | C.I. Pigment Yellow 10 | [5] |
| Theoretical Yield | Based on 1:1 stoichiometry | - |
| Practical Yield | 95-98% | - |
| Color | Greenish-Yellow | [5] |
| Melting Point | >300 °C | - |
Spectroscopic Data for C.I. Pigment Yellow 10:
| Spectroscopic Method | Key Signals / Bands |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (multiple signals, ~7.0-8.0 ppm), Methyl protons (singlet, ~2.4 ppm) |
| FT-IR (KBr, cm⁻¹) | ~3100-3300 (N-H stretching), ~1670 (C=O stretching), ~1550-1600 (N=N stretching, aromatic C=C stretching) |
Safety Precautions
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This compound and 2,5-dichloroaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Diazonium salts are unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.
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Acids and bases used in the synthesis are corrosive. Handle with care.
This compound is a valuable precursor in the synthesis of azo pigments. Its primary role is to serve as a starting material for the production of 2,5-dichloroaniline, a key aromatic amine used as a diazo component. The subsequent diazotization and azo coupling reactions are robust and high-yielding processes that lead to the formation of commercially important pigments such as C.I. Pigment Yellow 10. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of dye and pigment chemistry.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. CN1328091A - Preparation of diketopyrrolo-pyrrole pigment - Google Patents [patents.google.com]
- 3. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pigment Yellow 10 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,5-Dichlorobenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dichlorobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Sandmeyer reaction route, as well as alternative methods starting from 1,2,4-trichlorobenzene (B33124) and p-dichlorobenzene.
Guide 1: Sandmeyer Reaction from 2,5-Dichloroaniline (B50420)
The Sandmeyer reaction is a widely used method for introducing a nitrile group onto an aromatic ring. It involves the diazotization of an aniline (B41778) followed by reaction with a copper(I) cyanide salt.
Problem: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure adequate acidity: Use a sufficient excess of mineral acid (e.g., HCl or H2SO4) to ensure the complete dissolution of 2,5-dichloroaniline and to generate nitrous acid in situ. - Maintain low temperature: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath. - Slow addition of nitrite (B80452): Add the sodium nitrite solution slowly and dropwise to the aniline solution to control the temperature and prevent localized overheating. - Test for excess nitrous acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the reaction has gone to completion. |
| Decomposition of Diazonium Salt | - Use the diazonium salt immediately: Diazonium salts are notoriously unstable and should be used in the subsequent cyanation step without delay. - Avoid exposure to light and heat: Protect the reaction mixture from direct light and maintain a low temperature until the cyanation step. |
| Ineffective Cyanation | - Use freshly prepared copper(I) cyanide: The quality of the copper(I) cyanide is crucial for the success of the Sandmeyer reaction. Prepare it fresh or use a high-quality commercial source. - Ensure proper mixing: Vigorously stir the reaction mixture during the addition of the diazonium salt solution to the copper(I) cyanide solution to ensure efficient reaction. - Control the temperature of the cyanation reaction: While the initial diazotization requires very low temperatures, the cyanation step may require gentle warming to proceed to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature. |
| Poor Solubility of 2,5-Dichloroaniline | - Milling: The solubility of 2,5-dichloroaniline in the acidic medium can be a limiting factor. Milling the aniline to a fine powder can increase its surface area and improve solubility. - Co-solvents: The use of organic co-solvents, such as acetic acid, in conjunction with sulfuric acid can improve the solubility of 2,5-dichloroaniline and its sulfate (B86663) salt, leading to a more efficient conversion. |
Problem: Presence of Impurities in the Final Product
| Impurity | Identification | Removal |
| 2,5-Dichlorophenol | GC-MS, NMR | This can form if the diazonium salt reacts with water. To minimize its formation, ensure all reagents and solvents are dry and that the reaction is carried out under an inert atmosphere. It can be removed by column chromatography or by washing the organic extract with a dilute aqueous base. |
| Unreacted 2,5-Dichloroaniline | TLC, GC-MS, NMR | Indicates incomplete diazotization. Can be removed by washing the organic extract with a dilute acid solution. |
| Azo Dyes (colored impurities) | Visible color in the product | These are byproducts of the diazonium salt coupling with itself or other aromatic species. They can often be removed by recrystallization or by treating the crude product with activated carbon. |
| 2,5-Dichlorobenzamide | IR (C=O stretch), NMR | Formed by partial hydrolysis of the nitrile group during workup. Avoid prolonged exposure to acidic or basic conditions at elevated temperatures. Can be separated by column chromatography. |
| 2,5-Dichlorobenzoic acid | IR (broad O-H stretch), NMR | Formed by complete hydrolysis of the nitrile group. Avoid harsh acidic or basic workup conditions. Can be removed by extraction with a dilute aqueous base. |
Guide 2: Synthesis from 1,2,4-Trichlorobenzene
This method involves the nucleophilic aromatic substitution of a chlorine atom with a cyanide group at high temperatures.
Problem: Low Conversion of 1,2,4-Trichlorobenzene
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | - The reaction typically requires high temperatures, in the range of 200-240°C. Ensure the reaction mixture is reaching and maintaining the target temperature. |
| Inactive Copper(I) Cyanide | - Use a high-quality source of copper(I) cyanide. The presence of impurities can inhibit the reaction. |
| Inappropriate Solvent/Amine | - A high-boiling tertiary amine, such as quinoline, is often used as a solvent and to solubilize the copper(I) cyanide. Ensure the amine is of high purity and has a boiling point above the reaction temperature. |
Problem: Formation of Side Products
| Side Product | Formation | Mitigation |
| Other Dichlorobenzonitrile Isomers | Isomerization at high temperatures. | Maintain the reaction temperature within the recommended range. Overheating can lead to the formation of undesired isomers. |
| Hydrolysis Products (amide, carboxylic acid) | Presence of water in the reaction mixture. | Ensure all reagents and the reaction setup are thoroughly dried. The reaction should be carried out under an inert atmosphere. |
Guide 3: Synthesis from p-Dichlorobenzene (via Ammoxidation)
This route involves the chloromethylation of p-dichlorobenzene to form 2,5-dichlorobenzyl chloride, followed by catalyzed ammoxidation to the nitrile.
Problem: Low Yield in Ammoxidation Step
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - The catalyst (often a vanadium-based catalyst) can become deactivated over time. Ensure the catalyst is fresh or has been properly regenerated. |
| Suboptimal Reaction Temperature | - Ammoxidation reactions are highly temperature-dependent. The optimal temperature needs to be carefully controlled to maximize yield and minimize side reactions. |
| Incorrect Reactant Ratios | - The ratio of ammonia (B1221849) and oxygen to the organic substrate is critical. Optimize these ratios to favor nitrile formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a lab scale?
A1: The Sandmeyer reaction, starting from 2,5-dichloroaniline, is generally the most common and versatile method for laboratory-scale synthesis. It is a well-established reaction with a large body of literature, making it easier to troubleshoot and optimize.
Q2: My Sandmeyer reaction is producing a lot of tar-like material. What is the likely cause?
A2: The formation of tar is often due to the decomposition of the diazonium salt. This can be caused by the reaction temperature being too high during diazotization, slow addition of the diazonium salt to the cyanide solution, or the presence of impurities that catalyze decomposition. Maintaining a low temperature (0-5°C) throughout the diazotization and immediate use of the diazonium salt are crucial to minimize tar formation.
Q3: How can I confirm the formation of the diazonium salt before proceeding to the cyanation step?
A3: While direct characterization of the unstable diazonium salt is not typically performed in a standard lab setting, a simple qualitative test can confirm its formation. A small amount of the cold diazonium salt solution can be added to a solution of a coupling agent, such as 2-naphthol (B1666908) in a basic solution. The formation of a brightly colored azo dye indicates the presence of the diazonium salt.
Q4: What are the main safety precautions to consider when performing a Sandmeyer reaction with cyanide?
A4: The Sandmeyer reaction involves several hazardous materials and requires strict safety protocols.
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Cyanide: Copper(I) cyanide and any unreacted cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They should always be kept in solution and at low temperatures.
-
Acidic Conditions: The reaction is performed under strongly acidic conditions. Handle concentrated acids with care.
Q5: How can I purify the crude this compound?
A5: Common purification methods for this compound include:
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Recrystallization: This is an effective method for removing many impurities. Suitable solvents include ethanol (B145695), methanol, or a mixture of ethanol and water.
-
Column Chromatography: For separating closely related impurities, silica (B1680970) gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.
-
Sublimation: this compound is a solid with a relatively high vapor pressure, making sublimation a viable purification technique for removing non-volatile impurities.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Sandmeyer Reaction | 2,5-Dichloroaniline | NaNO₂, HCl/H₂SO₄, CuCN | Diazotization: 0-5°C; Cyanation: RT to gentle warming | Versatile, well-established, good for functional group tolerance | Unstable diazonium salt intermediate, use of highly toxic cyanide |
| From 1,2,4-Trichlorobenzene | 1,2,4-Trichlorobenzene | CuCN, high-boiling tertiary amine (e.g., quinoline) | 200-240°C | Utilizes a readily available starting material | High reaction temperatures, potential for side reactions and isomerization |
| From p-Dichlorobenzene | p-Dichlorobenzene | 1. Paraformaldehyde, HCl, ZnCl₂ (for chloromethylation) 2. NH₃, O₂, catalyst (for ammoxidation) | Ammoxidation: High temperatures (e.g., >400°C for dichlorotoluenes) | Starts from an inexpensive and common starting material | Multi-step synthesis, requires specialized high-temperature equipment for ammoxidation |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
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Diazotization of 2,5-Dichloroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dichloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
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Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Preparation of Copper(I) Cyanide Solution:
-
In a separate flask, dissolve copper(I) cyanide (1.1 equivalents) in an aqueous solution of sodium cyanide.
-
-
Cyanation Reaction:
-
Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane (B109758) or toluene.
-
Wash the organic layer sequentially with water, dilute sodium hydroxide (B78521) solution (to remove any phenolic byproducts), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol.
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Mandatory Visualization
Caption: Signaling pathway for the Sandmeyer synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: 2,5-Dichlorobenzonitrile Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Dichlorobenzonitrile production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main industrial and laboratory-scale synthesis methods for this compound are:
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Sandmeyer Reaction: This classic method involves the diazotization of 2,5-dichloroaniline (B50420) followed by cyanation using a copper(I) cyanide catalyst.[1][2][3]
-
Cyanation of 1,2,4-Trichlorobenzene (B33124): This method involves the reaction of 1,2,4-trichlorobenzene with cuprous cyanide at high temperatures.[4][5]
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Ammoxidation of 2,5-Dichlorotoluene (B98588): This is a significant industrial gas-phase catalytic reaction of 2,5-dichlorotoluene with ammonia (B1221849) and an oxygen source.[5][6]
Q2: What are the key factors influencing the yield of this compound?
A2: Several factors can significantly impact the yield, including reaction temperature, purity of starting materials, catalyst activity, solvent choice, and reaction time.[4][7] For instance, in the cyanation of 1,2,4-trichlorobenzene, temperatures between 200-240°C are optimal, as lower temperatures result in a slow reaction rate and higher temperatures can lead to charring.[4] In the Sandmeyer reaction, maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the diazonium salt.[7]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities depend on the synthetic route. In the cyanation of 1,2,4-trichlorobenzene, unreacted starting material and other isomers of dichlorobenzonitrile can be present.[4] The Sandmeyer reaction may yield phenolic byproducts if the diazonium salt reacts with water.[1] Ammoxidation can lead to the formation of 2,5-dichlorobenzamide (B1294676) and carbon oxides if the reaction is not optimized.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying crude this compound is recrystallization.[8] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] Common solvents for recrystallization include ethanol (B145695), hexane/acetone, and hexane/THF mixtures.[9] For industrial-scale purification, fractional distillation or melt crystallization may also be employed.[10]
Troubleshooting Guides
Method 1: Sandmeyer Reaction from 2,5-Dichloroaniline
Issue 1: Low yield of this compound.
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Probable Cause 1: Decomposition of the diazonium salt. Diazonium salts are often unstable at higher temperatures.[7]
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Solution: Maintain a strict temperature control between 0-5°C during the diazotization step (addition of sodium nitrite). Use the diazonium salt solution immediately after its preparation.[7]
-
-
Probable Cause 2: Inactive copper(I) cyanide catalyst. The catalyst can be oxidized if exposed to air for extended periods.
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Solution: Use freshly prepared or high-quality commercial copper(I) cyanide. Ensure the reaction is carried out under an inert atmosphere if possible.
-
-
Probable Cause 3: Sub-optimal pH for diazotization.
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Solution: Ensure a sufficiently acidic medium (e.g., using hydrochloric acid) for the complete formation of the diazonium salt.
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Issue 2: Formation of a significant amount of dark, tarry byproducts.
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Probable Cause: Uncontrolled decomposition of the diazonium salt or side reactions at elevated temperatures during the cyanation step.
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Solution: Add the diazonium salt solution slowly to the copper(I) cyanide solution while maintaining moderate temperatures (e.g., 20-50°C) to control the reaction rate. Vigorous stirring is also important to ensure proper mixing and heat dissipation.
-
Method 2: Cyanation of 1,2,4-Trichlorobenzene
Issue 1: The reaction is very slow or does not proceed to completion.
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Probable Cause: The reaction temperature is too low. This reaction requires high temperatures to proceed at a reasonable rate.[4]
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Solution: Ensure the reaction temperature is maintained within the optimal range of 200-240°C.[4]
-
Issue 2: Charring of the reaction mixture and low yield.
-
Probable Cause: The reaction temperature is too high. Exceeding 240°C can lead to the decomposition of organic materials.[4]
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Solution: Carefully control the reaction temperature using a suitable heating mantle and temperature controller. Ensure uniform heating and stirring to avoid localized overheating.
-
Issue 3: Difficulty in separating the product from unreacted 1,2,4-trichlorobenzene.
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Probable Cause: Similar boiling points and solubility profiles of the product and starting material.
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Solution: After the reaction, the unreacted 1,2,4-trichlorobenzene can be removed by fractional distillation under reduced pressure.[10] Alternatively, the crude product can be purified by recrystallization from a suitable solvent system.
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Method 3: Ammoxidation of 2,5-Dichlorotoluene
Issue 1: Low conversion of 2,5-dichlorotoluene.
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Probable Cause 1: Insufficient reaction temperature. Ammoxidation is a high-temperature catalytic process.
-
Probable Cause 2: Catalyst deactivation. The catalyst can lose activity over time due to coking or poisoning.
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Solution: Regenerate the catalyst according to the manufacturer's instructions. Ensure the feed streams (ammonia, air) are free of impurities that could poison the catalyst.
-
Issue 2: Low selectivity to this compound, with formation of byproducts like 2,5-dichlorobenzamide or COx.
-
Probable Cause: Incorrect ratio of reactants (ammonia and air to the organic feed).
-
Probable Cause 2: Non-optimal catalyst composition.
-
Solution: The choice of catalyst is crucial. Vanadium phosphate (B84403) (VPO) catalysts, often promoted with other metals, have shown good performance.[6] The catalyst support (e.g., TiO₂, γ-Al₂O₃) also plays a significant role in selectivity.[6][11]
-
Data Presentation
Table 1: Reaction Conditions for the Cyanation of 1,2,4-Trichlorobenzene
| Parameter | Condition | Yield of this compound | Reference |
| Starting Material | 1,2,4-Trichlorobenzene | 31.4% (conversion) | [4] |
| Reagent | Cuprous Cyanide (CuCN) | [4] | |
| Solvent/Amine | Quinoline | [4] | |
| Temperature | 200-240 °C | [4] | |
| Reactant Ratio | ~1:1 molar ratio of 1,2,4-Trichlorobenzene to CuCN | [4] |
Table 2: Typical Conditions for the Ammoxidation of Dichlorotoluenes
| Parameter | Condition | Yield of Dichlorobenzonitrile | Reference |
| Starting Material | 2,6-Dichlorotoluene | 79% | [11][12] |
| Catalyst | V₂O₅/γ-Al₂O₃ | [11][12] | |
| Temperature | 425 °C | [11][12] | |
| Reactant Molar Ratio (Air:Substrate) | 22:1 | [11][12] | |
| Reactant Molar Ratio (NH₃:Substrate) | 11:1 | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2,5-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Ice
-
Deionized Water
Procedure:
-
Diazotization of 2,5-Dichloroaniline:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,5-dichloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.[7]
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Preparation of the Copper(I) Cyanide Solution:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This helps to form the soluble [Cu(CN)₂]⁻ complex.
-
-
Sandmeyer Reaction (Cyanation):
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for about 1 hour to ensure the reaction goes to completion.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with toluene.
-
Wash the organic layer with a dilute sodium hydroxide (B78521) solution and then with water.
-
Dry the toluene extract over anhydrous magnesium sulfate (B86663) and filter.
-
Remove the toluene by rotary evaporation to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/acetone mixture.[9]
-
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, hexane/acetone)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until all the solid dissolves. If some solid remains, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualizations
Caption: Experimental Workflow for the Synthesis of this compound via the Sandmeyer Reaction.
Caption: Troubleshooting Logic for Low Yield in the Sandmeyer Reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Identification of byproducts in 2,5-Dichlorobenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of 2,5-Dichlorobenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected peak in my GC-MS analysis of the final this compound product. What could it be?
A1: Unexpected peaks can arise from several sources depending on your synthetic route. Here are the most common possibilities:
-
Isomeric Byproducts: If you are using the ammoxidation of 2,5-dichlorotoluene, isomerization can occur, leading to the formation of other dichlorobenzonitrile isomers such as 2,4-, 2,6-, 3,5-, 3,4-, and 2,3-dichlorotoluene.[1][2][3]
-
Hydrolysis Products: The presence of water in your reaction can lead to the partial or complete hydrolysis of the nitrile group. This will result in the formation of 2,5-dichlorobenzamide (B1294676) (partial hydrolysis) or 2,5-dichlorobenzoic acid (complete hydrolysis).[4][5]
-
Starting Material Impurities: Impurities in your starting materials can carry through or react to form byproducts. For example, if synthesizing from 2,5-dichloroaniline (B50420) via the Sandmeyer reaction, impurities in the aniline (B41778) will lead to corresponding nitrile byproducts.
-
Side-Reaction Products (Sandmeyer Reaction): If you are employing the Sandmeyer reaction, characteristic byproducts include biaryl compounds and phenols, the latter formed from the reaction of the diazonium salt with water.[6][7]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials, such as 1,2,4-trichlorobenzene (B33124) or 2,5-dichloroaniline, in your final product.[4]
To identify the specific byproduct, compare the mass spectrum of the unknown peak with reference spectra of the potential byproducts listed above.
Q2: My yield of this compound is lower than expected. What are the likely causes?
A2: Low yields can often be attributed to the formation of byproducts. Consider the following:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in the cyanation of 1,2,4-trichlorobenzene, temperatures above 240°C can lead to charring and reduced yield.[4]
-
Presence of Water: As mentioned, water can lead to the formation of hydrolysis byproducts, consuming your desired product. Ensure all reagents and solvents are anhydrous.
-
Inefficient Diazotization (Sandmeyer Reaction): In the Sandmeyer reaction, incomplete diazotization of the starting aniline will result in a lower yield of the corresponding nitrile.
-
Catalyst Deactivation (Ammoxidation): In the ammoxidation process, the catalyst can become deactivated over time, leading to a decrease in conversion and yield.
Q3: How can I minimize the formation of isomeric byproducts during the ammoxidation of 2,5-dichlorotoluene?
A3: The formation of isomers is a known challenge in this process. To minimize their formation, consider the following:
-
Catalyst Selection: The choice of catalyst and its support can significantly influence the selectivity of the reaction.
-
Optimization of Reaction Conditions: Carefully control the reaction temperature, pressure, and the ratio of reactants (dichlorotoluene, ammonia, and oxygen). Design of Experiments (DoE) can be a valuable tool for optimizing these parameters.
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on byproduct formation in different synthetic routes to this compound.
Table 1: Isomerization and Redistribution of 2,5-Dichlorotoluene (2,5-DCT) Catalyzed by AlCl₃ [1][2][3]
| Product | Yield (%) at Equilibrium |
| 2,6-Dichlorotoluene | ~5.6 |
| 3,5-Dichlorotoluene | ~9.6 |
| 2,4-Dichlorotoluene | ~16.2 |
| 3,4-Dichlorotoluene | ~3.3 |
| 2,3-Dichlorotoluene | ~2.3 |
| Dichlorobenzene | ~19.2 |
| Dichloroxylene | ~20.4 |
| Chlorobenzene | ~0.5 |
Table 2: Byproducts in the Synthesis from 1,2,4-Trichlorobenzene [4]
| Byproduct | Reported Percentage (%) |
| Monochlorobenzoic acid | 1.7 |
Experimental Protocols
Protocol 1: GC-MS Analysis for the Identification of this compound and its Byproducts
This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.
-
Instrumentation: A standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Column: A (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice for separating dichlorobenzonitrile isomers.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[8]
-
Injector: Split injection mode at 300°C with a split flow of 75 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.5 min.
-
Ramp 1: Increase to 300°C at 30°C/min.
-
Ramp 2: Increase to 325°C at 50°C/min, hold for 2 min.[8]
-
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724). If necessary, perform an acid-base extraction to separate acidic or basic byproducts.
Protocol 2: HPLC Analysis for the Quantification of this compound and Hydrolysis Byproducts
This protocol provides a starting point for separating this compound, 2,5-dichlorobenzamide, and 2,5-dichlorobenzoic acid.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% phosphoric acid).[9]
-
Start with a lower concentration of acetonitrile and gradually increase it to elute the more non-polar compounds. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.
Visualizations
References
- 1. espublisher.com [espublisher.com]
- 2. espublisher.com [espublisher.com]
- 3. espublisher.com [espublisher.com]
- 4. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of High-Purity 2,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5-Dichlorobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after recrystallization.
-
Question: My recovery of this compound after recrystallization is significantly lower than expected. What are the possible causes and solutions?
-
Answer: Low recovery during recrystallization is a common issue. Here are the primary causes and how to address them:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.
-
Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude this compound. To check if you've used too much solvent, you can evaporate a small amount of the mother liquor; a significant solid residue indicates that a considerable amount of your product remains in the solution. You may be able to recover more product by performing a second crystallization on the mother liquor.[1]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel.
-
Solution: Ensure the filtration of the hot solution is done as quickly as possible. Using a heated filter funnel can help prevent premature crystallization.[1]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the this compound completely when hot but sparingly when cold. If the compound is too soluble in the cold solvent, a large portion will be lost.
-
Solution: Conduct small-scale solvent screening tests to find the optimal solvent. For this compound, solvents like petroleum ether and methanol (B129727) have been shown to be effective.[2]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the purified product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[3]
-
-
Issue 2: The purified this compound is not pure enough.
-
Question: After purification, my this compound still shows significant impurities by GC/HPLC analysis. How can I improve the purity?
-
Answer: Insufficient purity can result from several factors:
-
Ineffective Recrystallization: The chosen solvent may not be optimal for separating the specific impurities present.
-
Solution: Try a different recrystallization solvent or a mixed solvent system. For instance, if a non-polar impurity is present, a more polar solvent might be more effective at leaving the impurity in the mother liquor. Sometimes, a second recrystallization is necessary to achieve high purity.
-
-
Co-precipitation of Impurities: If the cooling process is too rapid, impurities can become trapped within the newly formed crystals.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]
-
-
Presence of Thermally Stable Impurities: If distillation is used, impurities with boiling points close to that of this compound will co-distill.
-
Solution: In this case, fractional distillation under vacuum may provide better separation. Alternatively, column chromatography is often effective at separating compounds with similar boiling points but different polarities.
-
-
Issue 3: Oiling out during recrystallization.
-
Question: Instead of forming crystals, my this compound is separating as an oil upon cooling. What should I do?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation of the solution.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.
-
Adding a seed crystal of pure this compound can also initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthetic route. These can include:
-
Unreacted starting materials: For example, if synthesized from 1,2,4-trichlorobenzene, some of this starting material may remain.[2]
-
Isomeric byproducts: Depending on the synthesis, other dichlorobenzonitrile isomers may be formed.
-
Hydrolysis products: Partial or complete hydrolysis of the nitrile group can lead to the formation of 2,5-dichlorobenzamide (B1294676) and 2,5-dichlorobenzoic acid.[4]
-
Solvent residues: Residual solvents from the reaction or workup may be present.
Q2: Which purification technique is best for achieving high-purity (>99%) this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often the most effective and straightforward method for removing small amounts of impurities from a solid compound. For a related compound, 2,6-dichlorobenzonitrile (B3417380), recrystallization from methanol has been reported to yield purities greater than 98%.[5]
-
Vacuum Distillation is suitable for separating this compound from non-volatile impurities or impurities with significantly different boiling points.
-
Column Chromatography is a powerful technique for separating mixtures of compounds with similar physical properties, such as isomers or compounds with close boiling points.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on available data, both non-polar and polar solvents can be effective.
-
Petroleum ether has been successfully used to recrystallize this compound, yielding a white crystalline solid.[2]
-
Methanol has been used for the recrystallization of the related 2,6-dichlorobenzonitrile, achieving high purity.[5] It is recommended to perform small-scale solubility tests with a few candidate solvents (e.g., methanol, ethanol, ethyl acetate, hexanes, toluene) to determine the ideal one for your specific crude material. The best solvent will dissolve the compound when hot but not when cold.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities and to determine an appropriate solvent system for column chromatography.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can accurately determine the purity of your sample and identify and quantify impurities. A purity of >99.0% can be determined by GC.[6]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (128-133 °C) is a good indicator of high purity.[6]
Data Presentation
| Purification Technique | Compound | Solvent/Conditions | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization | This compound | Petroleum Ether | Not Specified | High (m.p. 128-129°C) | Not Specified | [2] |
| Recrystallization | 2,6-Dichlorobenzonitrile | Methanol | Not Specified | >98% | 71-76% | [5] |
| Recrystallization | 2,6-Dichlorobenzonitrile | Not Specified | Not Specified | 99.8 - 99.95% | Not Specified | [7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, petroleum ether, or another suitable solvent determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring a small amount of the hot solvent through it. Quickly filter the hot solution containing the dissolved product.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Vacuum Distillation of this compound (General Procedure)
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask)
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar in the distillation flask. Grease all joints to ensure a good seal.
-
Sample Charging: Charge the crude this compound into the distillation flask.
-
Evacuation: Connect the apparatus to the vacuum source with a cold trap in between. Begin to evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask with a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is approximately 247.6 °C at 760 mmHg, and it will be significantly lower under vacuum.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 3: Column Chromatography of this compound (General Procedure)
Materials:
-
Crude this compound
-
Eluent (a solvent system determined by TLC analysis, e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal eluent should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting low yield in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 5. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. shuangdingchemistry.com [shuangdingchemistry.com]
- 7. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
Troubleshooting low yield in the cyanation of dichlorobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the cyanation of dichlorobenzene. The information is tailored for scientists and professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyanation of dichlorobenzene is giving a low yield. What are the most common causes?
A1: Low yields in palladium-catalyzed cyanation reactions are frequently attributed to catalyst deactivation or poisoning. Excess cyanide ions in the reaction mixture can poison all intermediates within the catalytic cycle, effectively halting the reaction. Other common issues include:
-
Poor quality of reagents: Impurities in solvents, dichlorobenzene, or the cyanide source can interfere with the catalyst. Moisture, in particular, can be detrimental as it can lead to the formation of hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. For instance, some systems require temperatures exceeding 140°C to be effective, especially when using less reactive cyanide sources like potassium ferrocyanide.
-
Inefficient catalyst system: The choice of palladium precursor and ligand is crucial. Common sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, and this activation step can be susceptible to poisoning by cyanide. The steric and electronic properties of the phosphine (B1218219) ligand also play a significant role in preventing catalyst deactivation.
-
Poor solubility of the cyanide salt: The low solubility of cyanide sources like NaCN, KCN, and Zn(CN)₂ in organic solvents can limit the reaction rate. While this property is sometimes exploited to control the cyanide concentration and prevent catalyst poisoning, poor solubility can also lead to incomplete reactions.
Q2: Which cyanide source is best for the cyanation of dichlorobenzene?
A2: The choice of cyanide source involves a trade-off between reactivity, toxicity, and reaction conditions.
-
Zinc Cyanide (Zn(CN)₂): This is a widely used cyanide source due to its lower toxicity compared to alkali metal cyanides (approximately 10% of the toxicity of NaCN or KCN). It is often used in palladium-catalyzed cyanations of functionalized substrates.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O): A non-toxic food additive, this is an attractive alternative for safety reasons. However, its use often requires higher temperatures to facilitate the transfer of the cyanide group from the iron center to the palladium catalyst. Using a biphasic solvent system (e.g., organic/aqueous) can facilitate the reaction under milder conditions.
-
Alkali Metal Cyanides (KCN, NaCN): While effective, these are highly toxic and require careful handling. Reproducibility can be an issue, and they often need to be finely milled before use, which increases the risk of aerosolization. Rigorously anhydrous conditions are often necessary, especially with NaCN.
-
Acetone Cyanohydrin: This can serve as a cyanide source under homogeneous conditions.
Q3: How does the choice of ligand affect the reaction yield?
A3: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky electron-rich phosphine ligands, such as XPhos and t-BuXPhos, are often effective. The steric bulk of the ligand can prevent the displacement of the ligand by cyanide, thus protecting the palladium center from poisoning and allowing for efficient cross-coupling. The selection of the optimal ligand is often specific to the substrate and reaction conditions, and screening different ligands may be necessary.
Q4: Can the palladium source itself be the problem?
A4: Yes. The choice of palladium precursor can significantly impact the reaction's success. Pre-catalysts, such as palladacycles, have been shown to be more effective than commonly used sources like Pd(OAc)₂ or Pd₂(dba)₃. This is because pre-catalysts do not require an activation step under the reaction conditions, which is when catalyst poisoning by cyanide is likely to occur.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low yields in the cyanation of dichlorobenzene.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the effect of various parameters on the cyanation of aryl chlorides, which can be analogous to dichlorobenzene.
| Parameter | Variation | Observation | Potential Impact on Dichlorobenzene Cyanation |
| Cyanide Source | K₄[Fe(CN)₆] vs. Zn(CN)₂ | K₄[Fe(CN)₆] is non-toxic but may require higher temperatures (>140°C) or biphasic systems for efficient cyanide transfer. Zn(CN)₂ is less toxic than KCN/NaCN and widely used. | For dichlorobenzene, K₄[Fe(CN)₆] could be a safer option, but reaction conditions may need to be more forcing. Zn(CN)₂ offers a balance of reactivity and safety. |
| Catalyst | Palladacycle pre-catalyst vs. Pd(OAc)₂ | Palladacycle pre-catalysts can lead to higher yields as they are less prone to poisoning during the catalyst formation stage. | Using a palladacycle pre-catalyst is recommended to avoid issues with catalyst activation in the presence of cyanide. |
| Ligand | Bulky phosphine ligands (e.g., XPhos) | Bulky ligands can prevent catalyst deactivation by shielding the palladium center from excess cyanide. | Employing bulky, electron-rich phosphine ligands is likely to improve yields by enhancing catalyst stability. |
| Solvent | Anhydrous organic vs. Aqueous/Organic mixture | Anhydrous conditions are often required for NaCN. Aqueous/organic mixtures can facilitate reactions with K₄[Fe(CN)₆] under milder conditions. A 5:1 H₂O/THF mixture was found to be optimal for some systems with Zn(CN)₂. | The choice of solvent will depend on the cyanide source. For K₄[Fe(CN)₆], a biphasic system is advantageous. For Zn(CN)₂, an aqueous/THF mixture could be beneficial. |
| Base | Presence vs. Absence | In some systems using a pre-catalyst and Zn(CN)₂, the absence of an external base resulted in the highest conversion, as cyanide itself can act as the base to activate the pre-catalyst. | It may be beneficial to attempt the reaction without an added base, particularly when using a palladacycle pre-catalyst. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of an Aryl Chloride using K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of (hetero)aryl chlorides.
-
Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents).
-
Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum. Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Add dichlorobenzene (1 mmol), dioxane (2.5 mL), and a 0.05 M solution of potassium acetate (B1210297) (KOAc) in degassed water (2.5 mL) to the reaction tube via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-100°C) and stir for the specified time (e.g., 1-12 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is then separated, dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The yield can be determined by techniques such as GC analysis or by isolating the product via column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in dichlorobenzene cyanation.
Palladium-Catalyzed Cyanation Catalytic Cycle
Caption: Palladium-catalyzed cyanation cycle and common deactivation pathway.
Managing impurities in the ammoxidation of dichlorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the ammoxidation of dichlorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the ammoxidation of dichlorotoluene?
The primary desired product is the corresponding dichlorobenzonitrile. For example, the ammoxidation of 2,6-dichlorotoluene (B125461) (2,6-DCT) yields 2,6-dichlorobenzonitrile (B3417380) (2,6-DCBN), and 2,4-dichlorotoluene (B165549) yields 2,4-dichlorobenzonitrile (B1293624). This reaction is a vapor-phase catalytic process that converts the methyl group of dichlorotoluene into a nitrile group using ammonia (B1221849) and oxygen.[1]
Q2: What are the most common impurities and byproducts in this reaction?
Common impurities can be categorized as follows:
-
Products of Deep/Total Oxidation: At elevated temperatures, the aromatic ring can be destroyed, leading to the formation of carbon oxides (CO, CO₂) and hydrogen cyanide (HCN).[2]
-
Partially Oxidized Intermediates: Incomplete conversion can lead to the formation of dichlorobenzaldehyde.
-
Hydrolysis Products: The desired dichlorobenzonitrile product can undergo hydrolysis to form the corresponding dichlorobenzamide, especially if there is a high concentration of water in the reaction zone.[3]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of unreacted dichlorotoluene in the product stream.
Q3: Which catalysts are typically used for the ammoxidation of dichlorotoluene?
Vanadium-based catalysts are most commonly employed due to their redox properties. These are often supported on materials like γ-alumina (γ-Al₂O₃) or titania (TiO₂).[1][4] Vanadium phosphorus oxide (VPO) catalysts are also frequently studied and used for this reaction.[1][3] Promoters such as Cr, Mo, and K can be added to the catalyst formulation to improve performance and selectivity.[5]
Q4: How do reaction conditions affect selectivity and impurity formation?
Several reaction parameters critically influence the process:
-
Temperature: This is a crucial parameter. While higher temperatures increase the conversion rate of dichlorotoluene, temperatures exceeding 450°C can significantly promote deep oxidation side reactions, which lowers the selectivity to the desired nitrile product and increases the formation of COx and HCN.[2]
-
Ammonia to Dichlorotoluene Ratio (NH₃:DCT): A molar excess of ammonia is generally required to achieve high selectivity and yield of the dichlorobenzonitrile.[2] Ratios can be as high as 11:1. Insufficient ammonia can lead to more oxidation byproducts.
-
Oxygen (Air) to Dichlorotoluene Ratio: The amount of oxygen is critical. Too little oxygen can lead to incomplete conversion, while an excessive amount can favor the formation of undesirable carbon oxides.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ammoxidation of dichlorotoluene.
| Problem | Potential Causes | Suggested Solutions |
| Low Conversion of Dichlorotoluene | 1. Low Reaction Temperature: The temperature is insufficient to achieve the desired reaction rate. 2. Catalyst Deactivation: The catalyst has lost activity due to poisoning, coking, or sintering.[7] 3. Insufficient Contact Time: The feed flow rate is too high for the amount of catalyst (high space velocity). | 1. Increase Temperature: Gradually increase the reactor temperature in 10-15°C increments, monitoring for any increase in COx byproducts. 2. Regenerate/Replace Catalyst: See "Catalyst Deactivation" section below for specific troubleshooting. 3. Decrease Flow Rate: Reduce the flow rate of the reactants to increase their residence time in the catalyst bed. |
| Poor Selectivity to Dichlorobenzonitrile (High COx/HCN) | 1. High Reaction Temperature: The temperature is too high, favoring complete oxidation.[2] 2. Incorrect Reactant Ratios: The oxygen-to-DCT ratio may be too high, or the ammonia-to-DCT ratio may be too low.[2][6] 3. Catalyst Issues: Certain catalyst formulations or aged catalysts may have lower selectivity. High vanadic reducibility can lead to total oxidation. | 1. Decrease Temperature: Lower the reaction temperature. A typical range for this reaction is 350-450°C.[2][8] 2. Adjust Gas Ratios: Decrease the air/oxygen flow rate or increase the ammonia flow rate. Ensure proper calibration of mass flow controllers. 3. Optimize Catalyst: Consider using a catalyst with promoters known to enhance selectivity. If the catalyst is old, replace it. |
| Significant Dichlorobenzamide Impurity Detected | 1. Water in the Feed: Excess water vapor in the feed can lead to the hydrolysis of the nitrile product.[3] 2. "Hot Spots" in Reactor: Localized high-temperature zones can promote the hydrolysis reaction. | 1. Ensure Dry Reactants: Use drying tubes or traps for the air and ammonia feed lines to remove moisture. 2. Improve Heat Transfer: Ensure uniform packing of the catalyst bed and check for proper functioning of the reactor heating system to eliminate hot spots.[9] |
| Rapid Catalyst Deactivation | 1. Thermal Sintering: Operating at excessively high temperatures can cause the catalyst support to lose surface area or change phase (e.g., anatase to rutile for TiO₂ supports), and can lead to volatilization of active vanadium species.[10] 2. Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. 3. Poisoning: Impurities in the feed (e.g., sulfur or heavy metals) can irreversibly bind to active sites.[7] | 1. Reduce Operating Temperature: Maintain the reactor temperature within the recommended range for the specific catalyst. 2. Catalyst Regeneration (Coke): Perform a controlled burnout of the coke by passing air or a dilute oxygen/nitrogen mixture over the catalyst bed at an elevated temperature.[11] 3. Purify Feed: Ensure high-purity dichlorotoluene and ammonia are used. Use guard beds if feed impurities are suspected. |
| High-Pressure Drop Across the Reactor | 1. Catalyst Fines: The catalyst bed may be clogged with fine particles from catalyst degradation or crushing.[7] 2. Fouling/Coking: Severe coking can physically block the void spaces in the catalyst bed. | 1. Reload Reactor: Unload the reactor, screen the catalyst to remove fines, and reload the reactor. Ensure gentle loading to prevent catalyst attrition. 2. Regenerate Catalyst: Perform a regeneration cycle to burn off coke deposits. |
Data Presentation: Reaction Parameters and Performance
The following tables summarize quantitative data from literature on the ammoxidation of 2,6-DCT and 2,4-DCT, showcasing the impact of different catalysts and conditions.
Table 1: Catalytic Performance in the Ammoxidation of 2,6-Dichlorotoluene (2,6-DCT)
| Catalyst | Temperature (°C) | Molar Ratio (DCT:NH₃:Air) | DCT Conversion (%) | DCBN Yield (%) | Reference |
| V₂O₅/γ-Al₂O₃ | 425 | 1:11:22 | 96 | 79 | [8] |
| Cr-VPO/TiO₂ | Not Specified | Not Specified | 97 | ~80 | [1] |
| VPO (low P/V ratio) | Not Specified | Not Specified | ~95 | ~55 | [3] |
| FeVO₄ Microspheres | 320 | Not Specified | 87 | Not Specified | [3][8] |
| V-Ti-O Nanostructure | 330 | Not Specified | Not Specified | 84 | [8] |
Table 2: Catalytic Performance in the Ammoxidation of 2,4-Dichlorotoluene (2,4-DCT)
| Catalyst | Temperature (°C) | Molar Ratio (DCT:NH₃:Air) | DCT Conversion (%) | DCBN Yield (%) | Reference |
| V-Cr-A-B-C/SiO₂ | 425 | 1:3:15 | 98.5 | 84.4 | [2] |
| W-V-O | Not Specified | Not Specified | Not Specified | 77.3 | [1] |
Experimental Protocols
Protocol 1: Vapor-Phase Ammoxidation in a Fixed-Bed Reactor
This protocol describes a typical experimental setup for the ammoxidation of dichlorotoluene.
-
Catalyst Loading:
-
Load the catalyst (typically 1-5 g, sieved to a uniform particle size) into a quartz or stainless-steel fixed-bed reactor (e.g., 10 mm inner diameter).
-
Position the catalyst bed in the center of the reactor tube, supported by quartz wool plugs.
-
Place a thermocouple to measure the temperature at the center of the catalyst bed.
-
-
System Setup:
-
Place the reactor inside a programmable tube furnace.
-
Connect gas lines for air (or O₂/N₂ mixture) and ammonia to the reactor inlet via mass flow controllers (MFCs).
-
Use a high-performance liquid chromatography (HPLC) pump or a syringe pump to introduce liquid dichlorotoluene.
-
Heat the lines between the pump and the reactor to ensure complete vaporization of the dichlorotoluene before it reaches the catalyst.
-
-
Reaction Procedure:
-
Heat the catalyst bed to the desired reaction temperature (e.g., 400°C) under a flow of nitrogen or air.
-
Once the temperature is stable, introduce the ammonia and air flows at the desired molar ratio. For example, for a 1:8:22 molar ratio of DCT:NH₃:Air, set the corresponding flow rates.
-
Begin pumping the dichlorotoluene at a pre-calculated rate to achieve the desired space velocity and molar ratio.
-
Pass the reactor effluent through a cold trap (e.g., an ice bath) to condense the liquid products and unreacted starting material.
-
Bubble the non-condensable gases through a scrubber containing a dilute acid solution to trap unreacted ammonia and a solvent to capture any volatile organic compounds.
-
Run the reaction for a set period (e.g., 4-6 hours) to achieve steady-state.
-
-
Sample Collection and Analysis:
-
At the end of the experiment, stop the dichlorotoluene feed and cool the reactor under a nitrogen flow.
-
Collect the contents of the cold trap.
-
Rinse the reactor outlet lines with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to recover any condensed products.
-
Combine the collected liquid and the solvent rinse for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Protocol 2: Analysis of Crude Product by GC-MS
-
Sample Preparation:
-
Dilute an accurately weighed aliquot of the crude product mixture from Protocol 1 in a suitable solvent (e.g., acetonitrile) to a known final volume in a volumetric flask.
-
Add an internal standard (e.g., naphthalene (B1677914) or durene) of known concentration to the sample to allow for quantitative analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms or HP-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2-3 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5-10 minutes.
-
Injector: Set to 250°C. Inject 1 µL of the prepared sample.
-
Mass Spectrometer Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to dichlorotoluene, dichlorobenzonitrile, and any impurities by comparing their retention times and mass spectra to known standards or library data (e.g., NIST).
-
Calculate the conversion of dichlorotoluene and the selectivity/yield of dichlorobenzonitrile and byproducts based on the integrated peak areas relative to the internal standard.
-
Mandatory Visualizations
// Nodes start [label="Experiment Complete:\nAnalyze Crude Product (GC-MS)", fillcolor="#F1F3F4"]; check_purity [label="Is Product Purity > 98%?", shape=diamond, fillcolor="#FBBC05"];
issue_low_conversion [label="Problem: Low Conversion", shape=box, style=rounded, fillcolor="#EA4335"]; issue_low_selectivity [label="Problem: Low Selectivity\n(High COx, HCN)", shape=box, style=rounded, fillcolor="#EA4335"]; issue_amide [label="Problem: Amide Impurity", shape=box, style=rounded, fillcolor="#EA4335"]; issue_deactivation [label="Problem: Performance Drop Over Time\n(Catalyst Deactivation)", shape=box, style=rounded, fillcolor="#EA4335"];
action_temp [label="Increase Temperature\nDecrease Space Velocity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_ratio_selectivity [label="Decrease Temperature\nDecrease O2:DCT Ratio\nIncrease NH3:DCT Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_water [label="Dry Feed Gases\nCheck for Reactor Hot Spots", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_regen [label="Check Feed Purity\nRegenerate or Replace Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_ok [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Re-evaluate Conditions\nand Catalyst", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> check_purity; check_purity -> end_ok [label="Yes"]; check_purity -> issue_low_conversion [label="No, Conversion Low"]; check_purity -> issue_low_selectivity [label="No, Selectivity Low"]; check_purity -> issue_amide [label="No, Amide Detected"]; check_purity -> issue_deactivation [label="No, Time-Dependent"];
issue_low_conversion -> action_temp; issue_low_selectivity -> action_ratio_selectivity; issue_amide -> action_water; issue_deactivation -> action_regen;
action_temp -> end_fail; action_ratio_selectivity -> end_fail; action_water -> end_fail; action_regen -> end_fail; } end_dot Caption: Troubleshooting workflow for common issues.
// Nodes DCT [label="Dichlorotoluene\n(C₇H₆Cl₂)", fillcolor="#4285F4"]; Reactants [label="+ NH₃, O₂\n(Catalyst, 350-450°C)", shape=plaintext, fontcolor="#202124"]; DCBN [label="Desired Product:\nDichlorobenzonitrile\n(C₇H₃Cl₂N)", fillcolor="#34A853"];
SideReaction1 [label="Side Reaction:\nDeep Oxidation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; COx [label="CO, CO₂", fillcolor="#EA4335"];
SideReaction2 [label="Side Reaction:\nHydrolysis", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="Dichlorobenzamide", fillcolor="#EA4335"]; Water [label="+ H₂O", shape=plaintext, fontcolor="#202124"];
// Edges DCT -> Reactants [arrowhead=none]; Reactants -> DCBN [label="Main Pathway"];
DCT -> SideReaction1 [label="Excess O₂ / High Temp."]; SideReaction1 -> COx;
DCBN -> Water [arrowhead=none, label=" "]; Water -> SideReaction2 [arrowhead=none]; SideReaction2 -> Amide; } end_dot Caption: Main and side reaction pathways.
// Nodes prep [label="1. Catalyst Preparation\n(e.g., Wet Impregnation)", fillcolor="#F1F3F4"]; load [label="2. Load Catalyst\ninto Fixed-Bed Reactor", fillcolor="#F1F3F4"]; react [label="3. Ammoxidation Reaction\n(Controlled T, P, Flow Rates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="4. Product Collection\n(Cold Trap)", fillcolor="#F1F3F4"]; analyze [label="5. Sample Preparation\n& GC-MS Analysis", fillcolor="#FBBC05"]; quantify [label="6. Data Quantification\n(Conversion, Selectivity, Yield)", shape=parallelogram, fillcolor="#FBBC05"]; purify_check [label="Purity Acceptable?", shape=diamond, fillcolor="#FBBC05"]; purify [label="7. Purification\n(e.g., Recrystallization,\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Dichlorobenzonitrile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> load; load -> react; react -> collect; collect -> analyze; analyze -> quantify; quantify -> purify_check; purify_check -> purify [label="No"]; purify_check -> final_product [label="Yes"]; purify -> final_product; } end_dot Caption: From reaction to purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102744090B - Catalyst for ammoxidation preparation of 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation - Google Patents [patents.google.com]
- 6. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
- 10. mdpi.com [mdpi.com]
- 11. amg-v.com [amg-v.com]
Technical Support Center: Overcoming Solubility Challenges of 2,5-Dichlorobenzonitrile in Aqueous Media
For researchers, scientists, and drug development professionals, ensuring the effective dissolution of investigational compounds is a critical first step in obtaining reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 2,5-Dichlorobenzonitrile in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound exhibits low solubility in water.[1] It is, however, soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in methanol.[1]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." While this compound may be soluble in a high concentration of an organic solvent like DMSO, its low aqueous solubility can cause it to crash out of solution when the concentration of the organic solvent is significantly lowered by the addition of the aqueous buffer.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: High concentrations of DMSO can be toxic to cells and may interfere with assay components. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[2] Always include a vehicle control (assay media with the same final DMSO concentration) in all experiments to account for any solvent effects.[2]
Q4: Are there alternative strategies to using high concentrations of organic solvents?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, and surfactants.[3]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Root Cause: The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is insufficient to keep the hydrophobic compound, this compound, dissolved.
Solutions:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), you can experiment with slightly higher concentrations within this range to improve solubility.[2]
-
Serial Dilution in Organic Solvent: Before the final dilution into the aqueous medium, perform serial dilutions of your high-concentration stock solution in 100% of the organic solvent (e.g., DMSO).[2] This reduces the amount of saturated organic stock solution added to the aqueous buffer.
-
Use of Co-solvents: Introduce a water-miscible organic co-solvent into your aqueous buffer.[3] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). It is essential to first determine the maximum tolerable concentration of the co-solvent in your specific assay.
Issue 2: Insufficient Solubility Even with a Primary Organic Solvent
Root Cause: The intrinsic solubility of this compound in the chosen solvent system is too low for the desired experimental concentration.
Solutions:
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, like this compound, effectively increasing their apparent aqueous solubility.
-
Utilize Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their solubility. Non-ionic surfactants such as Tween® 80 or Triton™ X-100 are commonly used in biological assays.
-
Combination Approach: A synergistic effect can sometimes be achieved by using a combination of a co-solvent and a surfactant or cyclodextrin. Remember to validate the vehicle control with each new component and combination.
Data Presentation
Table 1: Solubility of 2,6-Dichlorobenzonitrile in Various Solvents [4]
| Solvent | Temperature | Solubility (w/v) |
| Acetone | 8 °C | 5% |
| Benzene | 8 °C | 5% |
| Cyclohexanone | 15-20 °C | 7% |
| Ethanol | 8 °C | 5% |
| Methylene Chloride | 20 °C | 10% |
| Toluene | 20 °C | 4% |
| Xylene | 8 °C | 5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 172.01 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1.72 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility Using a Co-solvent
Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
96-well plate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare a series of aqueous buffers containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM this compound stock solution to 198 µL of each co-solvent-containing buffer. This will result in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Include a control with no co-solvent.
-
Mix well and incubate at room temperature for 1-2 hours.
-
Visually inspect for any precipitation. For a more quantitative measure, read the absorbance at 620 nm to assess turbidity.
-
The lowest concentration of the co-solvent that results in a clear solution is the optimal starting point for your experiments. Remember to always include a vehicle control with the same co-solvent concentration in your assays.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-based solubilization.
References
Stabilizing 2,5-Dichlorobenzonitrile during storage and handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stable storage and handling of 2,5-Dichlorobenzonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Appearance of a new peak in HPLC/GC analysis after storage.
-
Possible Cause: Degradation of this compound, most commonly through hydrolysis.
-
Troubleshooting Steps:
-
Identify the Degradants: The primary degradation products are 2,5-Dichlorobenzamide and 2,5-Dichlorobenzoic acid.[1] Compare the retention time of the new peak with analytical standards of these compounds.
-
Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances.[2][3]
-
Assess Purity: If the new peak is significant, the purity of the material may be compromised for your application. Consider re-purification or using a fresh batch.
-
Prevent Future Degradation: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8°C).
-
Issue 2: Inconsistent results in experiments using this compound from different batches or stored for different durations.
-
Possible Cause: Variability in the purity of the compound due to degradation or initial manufacturing differences.
-
Troubleshooting Steps:
-
Perform Purity Analysis: Before use, confirm the purity of each batch of this compound using a validated analytical method, such as HPLC or GC.[4]
-
Standardize Storage: Implement a strict first-in, first-out (FIFO) inventory system. Ensure all batches are stored under identical, optimal conditions.
-
Conduct a Stability Study: If you plan to store the compound for extended periods, perform a small-scale stability study under your laboratory's conditions to understand its degradation profile over time.
-
Issue 3: The solid material has changed color or appears clumpy.
-
Possible Cause: Exposure to moisture or light. The presence of impurities can also lead to discoloration over time.
-
Troubleshooting Steps:
-
Check for Moisture Ingress: Inspect the container seal for any breaches. Clumpiness is a strong indicator of moisture absorption.
-
Evaluate Purity: A color change often indicates the presence of impurities. Analyze a sample using HPLC or GC to assess purity.
-
Review Handling Procedures: Ensure that the compound is handled in a low-humidity environment, and that containers are securely sealed immediately after use.[3] For sensitive applications, handling in a glove box is recommended.
-
Logical Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot common issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] For long-term stability, storage at 2-8°C is recommended. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway is hydrolysis of the nitrile group. This results in the formation of 2,5-Dichlorobenzamide, which can be further hydrolyzed to 2,5-Dichlorobenzoic acid.[1][5]
Q3: Is this compound sensitive to light?
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is important to wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] If there is a risk of dust formation, a NIOSH-approved respirator should be used.[9] All handling of the solid should be done in a well-ventilated area or a chemical fume hood.[3]
Q5: How should I dispose of waste this compound?
A5: Waste material should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]
Summary of Stability Data
The stability of this compound is influenced by temperature, humidity, pH, and light. The following tables summarize the expected stability under various conditions based on general principles of chemical stability and data for related compounds.
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Condition | Temperature | Relative Humidity | Expected Shelf-Life (Illustrative) |
| Long-Term | 2-8°C | < 40% | > 2 years |
| Intermediate | 25°C | 60% | 12 - 24 months |
| Accelerated | 40°C | 75% | < 6 months |
Table 2: Forced Degradation Conditions and Expected Products
| Condition | Reagent/Parameters | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2,5-Dichlorobenzamide, 2,5-Dichlorobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2,5-Dichlorobenzamide, 2,5-Dichlorobenzoic acid |
| Oxidation | 3% H₂O₂, RT | Minimal degradation expected, potential for ring oxidation |
| Thermal | 80°C (dry heat) | Minimal degradation expected |
| Photolytic | UV/Vis light exposure | Potential for photodegradation, products not well-defined |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on the ICH Q1A(R2) guidelines for stability testing.[11]
Protocol 1: Hydrolytic Stability Study
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 3, 7, and 11.[12]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of approximately 100 µg/mL.
-
Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 60°C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of 2,5-Dichlorobenzamide and 2,5-Dichlorobenzoic acid.
-
Data Analysis: Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Photostability Study
Objective: To assess the impact of light exposure on the stability of solid this compound.
Methodology:
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6][7]
-
Temperature Control: Maintain the temperature of the samples at ambient or a controlled temperature to minimize thermal degradation.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and dark control samples. Any new peaks in the exposed sample that are not present in the dark control are considered photodegradation products. Quantify the loss of this compound.
Degradation Pathway and Experimental Workflow Diagrams
Caption: The primary hydrolytic degradation pathway of this compound.
References
- 1. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. nj.gov [nj.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
Technical Support Center: Electropolymerization of Substituted Benzonitriles
Welcome to the technical support center for the electropolymerization of substituted benzonitriles. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis and characterization of poly(benzonitrile) films.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the electropolymerization of substituted benzonitriles?
A1: The electropolymerization of substituted benzonitriles is a complex process with several inherent challenges. The inert nature of the carbon-nitrogen triple bond means that high negative potentials are often required for reduction, and high positive potentials for oxidation, which can lead to competition with the Hydrogen Evolution Reaction (HER) or solvent breakdown.[1] Key challenges include:
-
Electrode Passivation: The electrode surface can be blocked by the formation of a non-conductive polymer film, which halts further polymerization.[2] This fouling effect is a common issue that needs to be minimized.[2]
-
Substituent Effects: The nature and position of substituents on the benzonitrile (B105546) ring significantly influence the electronic properties, steric hindrance, and overall conjugation of the resulting polymer, affecting the polymerization rate and film properties.[3][4]
-
Solvent & Electrolyte Choice: The solubility of the monomer and polymer, as well as the electrochemical window of the solvent/electrolyte system, are critical.[1] Acetonitrile, a common solvent, can itself be electroactive under certain conditions.[5]
-
Poor Film Quality: The resulting polymer films can be brittle, with poor adhesion and mechanical properties, sometimes necessitating the use of plasticizers to improve flexibility.[6][7]
Q2: How do substituents on the benzonitrile ring affect the polymerization process?
A2: Substituents have a profound impact on the electronic and geometric structure of the monomer and the resulting polymer.[3][4]
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) can lower the oxidation potential, making polymerization easier. Conversely, electron-withdrawing groups (e.g., -NO₂) increase the oxidation potential. The cyano group (-CN) itself is a strong electron-withdrawing group, which increases the ionization potential of the monomer.[3]
-
Steric Effects: Substituents, particularly in the ortho-position, can introduce steric hindrance that disrupts the coplanarity between the benzonoid rings and the polymer backbone.[3] This disruption can weaken the overall conjugation effect of the polymer.[3]
-
Positional Effects: Para-substitution generally leads to the strongest conjugation effects, while ortho-substitution results in the weakest due to steric hindrance.[3]
Q3: What are the recommended solvents and electrolytes for this process?
A3: The choice of solvent and electrolyte is critical for success.
-
Solvents: Acetonitrile is a commonly used solvent due to its wide electrochemical window and ability to dissolve many organic compounds.[8] However, its stability under the applied potentials should be verified, as it can participate in reactions.[1][5] For electroreduction processes where monomer solubility in water is low, a co-solvent system, such as a water/acetonitrile mixture, may be required to improve mass transfer.[1] Dinitrile solvents like adiponitrile (B1665535) are also explored for their beneficial properties in electrochemical systems.[9][10]
-
Electrolytes: The supporting electrolyte must be soluble, chemically inert under the reaction conditions, and provide good ionic conductivity. Common choices include tetraalkylammonium salts like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in organic media. In aqueous or mixed-solvent systems, salts like KCl may be used, where the anions can interact with the electrode surface and influence reaction pathways.[1]
Q4: How can the properties of the resulting poly(benzonitrile) film be characterized?
A4: A multi-faceted approach is necessary to characterize the polymer films.
-
Electrochemical Characterization: Cyclic Voltammetry (CV) is used to study the redox properties of the polymer film and to monitor its growth during polymerization.[11]
-
Spectroscopic Characterization: Fourier Transform Infrared (FTIR) spectroscopy helps identify the functional groups present in the polymer and confirm the polymerization mechanism.[12][13] UV-Vis spectroscopy can be used to study the electronic properties and conjugation length.
-
Morphological Characterization: Scanning Electron Microscopy (SEM) provides information on the surface morphology, porosity, and homogeneity of the film.[14] Atomic Force Microscopy (AFM) can also be used to investigate surface topography.[12][13]
-
Mechanical and Physical Properties: The mechanical properties, such as tensile strength and elongation, are crucial, especially for applications requiring flexible films.[6][7] Other properties like water vapor transmission, moisture absorption, and thickness are also important.[6][12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the electropolymerization of substituted benzonitriles, providing potential causes and actionable solutions.
Problem 1: No polymer film formation or very slow deposition rate.
| Potential Cause | Recommended Solution |
| Incorrect Potential Range | The applied potential may be insufficient to oxidize or reduce the monomer. Determine the monomer's redox potential using cyclic voltammetry (CV) and set the polymerization potential accordingly. Be aware that some nitriles require very negative potentials for reduction.[1] |
| Low Monomer Concentration | Insufficient monomer concentration near the electrode surface limits the polymerization rate. Increase the monomer concentration in the bulk solution. At lower concentrations, the limited number of reactant molecules results in lower Faradaic efficiency.[1] |
| Inappropriate Solvent/Electrolyte | The monomer may have poor solubility in the chosen solvent.[1] The electrolyte may not provide sufficient conductivity. Consider using a co-solvent to improve solubility or switch to a different electrolyte with better dissociation and ionic mobility.[1] |
| Presence of Impurities (e.g., Water) | Traces of water or other impurities can interfere with the polymerization mechanism, especially in non-aqueous solvents, by reacting with radical intermediates.[8] Use high-purity, dry solvents and electrolytes. |
Problem 2: Polymerization starts but stops abruptly (Electrode Passivation).
| Potential Cause | Recommended Solution |
| Formation of an Insulating Film | The newly formed polymer film is non-conductive, preventing further electron transfer to the monomer. This is a common phenomenon known as electrode passivation or fouling.[2] |
| Overoxidation of the Polymer | Applying a potential that is too high can lead to overoxidation and degradation of the polymer film, resulting in a loss of conductivity.[11] |
| Undefined Side Reactions | Reaction intermediates may undergo side reactions that produce passivating products on the electrode surface.[2] |
| Solutions | 1. Pulsed Potential/Current: Use pulse voltammetry or chronoamperometry instead of a constant potential. The "off" time allows the monomer to diffuse to the electrode surface and can help create more porous, conductive films. 2. Optimize Monomer Concentration: Adjust the monomer concentration. Sometimes a lower concentration can lead to more ordered and conductive polymer growth. 3. Change the Electrolyte: The nature of the dopant anion incorporated into the film during polymerization significantly affects its conductivity.[15] Experiment with different supporting electrolytes. 4. Modify the Electrode Surface: Using modified electrodes, such as those with multi-walled carbon nanotubes (MWCNTs), can enhance the active surface area and may mitigate passivation.[11] |
Problem 3: The resulting polymer film is brittle, non-adherent, or has poor mechanical properties.
| Potential Cause | Recommended Solution |
| High Internal Stress | Rapid polymerization or high film thickness can lead to the buildup of internal stress, causing brittleness and delamination. |
| Inherent Polymer Rigidity | The conjugated backbone of poly(benzonitrile) can be inherently rigid. |
| Solutions | 1. Slower Deposition Rate: Reduce the applied potential or current density to slow down the polymerization rate, which can lead to a more ordered and less stressed film. 2. Incorporate Plasticizers: Add a plasticizer to the formulation. Plasticizers are small molecules that integrate into the polymer matrix, increasing flexibility and reducing brittleness.[6][14] The choice of plasticizer depends on its compatibility with the polymer.[6] 3. Copolymerization: Electropolymerize the benzonitrile monomer with another monomer known to produce more flexible polymers. This can tailor the mechanical properties of the resulting copolymer film.[16] |
Quantitative Data Summary
The properties of benzonitrile oligomers are highly dependent on the type and position of substituents. The following table summarizes the qualitative effects of various substituents on the Ionization Potential (IP) and overall conjugation, which are critical factors in electropolymerization.
| Substituent Group | Position | Effect on Ionization Potential (IP) | Effect on Overall Conjugation | Reference |
| Electron Donating (-OCH₃, -CH₃, -OH, -NH₂) | para | Decreases IP | Strongest conjugation effect | [3] |
| meta | Moderate decrease in IP | Weaker conjugation than para | [3] | |
| ortho | Irregular effect due to steric hindrance | Weakest conjugation effect | [3] | |
| Electron Withdrawing (-NO₂) | para / meta | Increases IP | Can affect electronic structure | [3] |
| Halogen (-F) | para / meta | Increases IP | Can affect electronic structure | [3] |
Table 1: Summary of substituent effects on the electronic properties of benzonitrile oligomers.
Experimental Protocols
Protocol 1: General Procedure for Electropolymerization via Cyclic Voltammetry (CV)
This protocol provides a general guideline for the electropolymerization of a substituted benzonitrile onto a glassy carbon electrode (GCE). Note: All parameters require optimization for specific monomers and desired film properties.
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE, 3 mm diameter) with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and then deionized water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the polished working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.
-
-
Solution Preparation:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a high-purity solvent (e.g., anhydrous acetonitrile).
-
Add the substituted benzonitrile monomer to the electrolyte solution to the desired concentration (e.g., 10-50 mM).
-
De-aerate the solution by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry by scanning the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.8 V vs. Ag/AgCl). The exact window must be determined from an initial exploratory scan.[11]
-
Repeat the potential cycling for a set number of cycles (e.g., 10-30 cycles).[11] Successful polymerization is typically indicated by the appearance and growth of new redox peaks corresponding to the polymer film and a gradual increase in peak currents with each cycle.
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the modified electrode from the cell.
-
Rinse it gently with the pure solvent (e.g., acetonitrile) to remove unreacted monomer and electrolyte.
-
Dry the electrode before characterization.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of film forming polymeric solutions for skin drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects in adiponitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pp.bme.hu [pp.bme.hu]
- 16. researchgate.net [researchgate.net]
Minimizing side reactions in the synthesis of 2,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2,5-Dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary and most frequently employed methods for the synthesis of this compound are the Sandmeyer reaction of 2,5-dichloroaniline (B50420) and the Rosenmund-von Braun cyanation of 1,2,4-trichlorobenzene (B33124).
Q2: What are the major side reactions to be aware of during the Sandmeyer reaction for this compound synthesis?
A2: The main side reactions in the Sandmeyer synthesis of this compound include the formation of 2,5-dichlorophenol (B122974), biaryl byproducts, and unreacted 2,5-dichloroaniline. Decomposition of the intermediate diazonium salt is a primary contributor to these side products.[1][2][3]
Q3: What are the common side reactions in the Rosenmund-von Braun cyanation of 1,2,4-trichlorobenzene to produce this compound?
A3: The key side reactions in this process are the incomplete reaction, leaving unreacted 1,2,4-trichlorobenzene, and the hydrolysis of the nitrile product to 2,5-dichlorobenzamide (B1294676) or 2,5-dichlorobenzoic acid, particularly during product workup.[4]
Q4: How can I minimize the formation of 2,5-dichlorophenol during the Sandmeyer reaction?
A4: To minimize the formation of 2,5-dichlorophenol, it is crucial to maintain a low temperature, typically between 0-5°C, during the diazotization step.[1] This prevents the premature decomposition of the diazonium salt, which can react with water to form the phenol (B47542). Using the diazonium salt immediately after its formation is also recommended.
Q5: How can I reduce the formation of biaryl byproducts in the Sandmeyer reaction?
A5: The formation of biaryl compounds is inherent to the radical mechanism of the Sandmeyer reaction.[3][5] To reduce their formation, ensure a homogenous reaction mixture and slow, controlled addition of the diazonium salt solution to the copper(I) cyanide solution. This helps to maintain a low concentration of the aryl radical, minimizing radical-radical coupling.
Q6: How can I prevent the hydrolysis of this compound during synthesis and workup?
A6: Hydrolysis of the nitrile group can be catalyzed by both acid and base, especially at elevated temperatures. During workup, use mild acidic or basic conditions and avoid prolonged heating. When performing extractions, ensure the aqueous and organic phases are separated promptly. If possible, distillation or crystallization from a non-aqueous solvent is preferable for purification.[6]
Troubleshooting Guides
Guide 1: Sandmeyer Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Decomposition of the diazonium salt. | Maintain a strict temperature control between 0-5°C during diazotization and addition of sodium nitrite (B80452).[1] Use the diazonium salt immediately after preparation. |
| Inactive copper(I) cyanide catalyst. | Use freshly prepared or commercially available high-purity copper(I) cyanide. Ensure the catalyst has not been exposed to air and moisture for extended periods. | |
| Incomplete diazotization. | Use a slight excess of sodium nitrite (1.05-1.1 equivalents). Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).[1] | |
| High Levels of 2,5-Dichlorophenol Impurity | Reaction temperature too high during diazotization. | Strictly adhere to the 0-5°C temperature range. Use a reliable cooling bath (ice-salt or cryocooler). |
| Presence of excess water. | While the reaction is aqueous, minimizing unnecessary water can be beneficial. Ensure reagents are appropriately concentrated. | |
| Presence of Dark, Tarry Byproducts | Uncontrolled decomposition of the diazonium salt leading to polymerization. | Ensure slow and dropwise addition of the sodium nitrite solution. Maintain vigorous stirring to ensure rapid dispersion and reaction. |
| Significant Amount of Unreacted 2,5-Dichloroaniline | Insufficient sodium nitrite or acid. | Ensure the correct stoichiometry of reagents. A sufficient excess of acid is crucial to maintain a low pH. |
| Diazonium salt precipitated out of solution. | Ensure the starting aniline (B41778) is fully dissolved in the acidic solution before cooling and adding sodium nitrite. |
Guide 2: Rosenmund-von Braun Cyanation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of 1,2,4-Trichlorobenzene | Insufficient reaction temperature or time. | The Rosenmund-von Braun reaction typically requires high temperatures (150-250°C).[7][8][9] Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by GC or TLC. |
| Poor quality of copper(I) cyanide. | Use high-purity, dry copper(I) cyanide. | |
| Inefficient solvent. | High-boiling polar aprotic solvents like DMF, NMP, or pyridine (B92270) are often used.[10] Ensure the solvent is anhydrous. | |
| High Levels of 2,5-Dichlorobenzoic Acid or Amide | Hydrolysis during reaction or workup. | Ensure anhydrous reaction conditions. During workup, avoid prolonged contact with strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture carefully at low temperatures. |
| Formation of Isomeric Dichlorobenzonitriles | Isomerization at high temperatures. | While the reaction is reported to be highly selective for the 2,5-isomer, extreme temperatures could potentially lead to minor isomerization. Adhere to the recommended temperature range.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2,5-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-dichloroaniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid with starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.2 equivalents) in water. Cool this solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.
-
Allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Protocol 2: Synthesis of this compound via Rosenmund-von Braun Reaction
Materials:
-
1,2,4-Trichlorobenzene
-
Copper(I) Cyanide (CuCN)
-
High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Toluene (or other suitable extraction solvent)
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,4-trichlorobenzene (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents) in DMF.
-
Heat the reaction mixture to reflux (typically 150-200°C, depending on the solvent) and maintain for several hours. Monitor the reaction progress by GC analysis.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.
-
Extract the product with toluene.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Data Presentation
Table 1: Summary of Side Reactions and Mitigation Strategies
| Reaction | Side Product | Primary Cause | Mitigation Strategy | Expected Improvement |
| Sandmeyer | 2,5-Dichlorophenol | Diazonium salt decomposition | Maintain diazotization temperature at 0-5°C[1] | Significant reduction in phenol impurity |
| Sandmeyer | Biaryl Byproducts | Radical coupling | Slow addition of diazonium salt, efficient stirring | Reduction in high molecular weight impurities |
| Sandmeyer | Unreacted Amine | Incomplete diazotization | Use slight excess of NaNO₂, confirm with starch-iodide test[1] | Improved conversion of starting material |
| Rosenmund-von Braun | 2,5-Dichlorobenzoic Acid | Hydrolysis of nitrile | Anhydrous conditions, mild workup | Minimized acid impurity |
| Rosenmund-von Braun | Unreacted Halide | Incomplete reaction | Sufficient reaction time and temperature | Higher conversion and yield |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Troubleshooting logic for the Sandmeyer synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 7. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of Dichlorobenzonitrile Isomers as Herbicidal Agents
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship and Herbicidal Efficacy
The herbicidal activity of dichlorobenzonitrile is critically dependent on the substitution pattern of the chlorine atoms on the benzene (B151609) ring. The 2,6-disubstituted isomer, commonly known as dichlobenil, is a potent pre-emergent herbicide. In contrast, other isomers exhibit significantly lower or negligible herbicidal effects, indicating a strong structure-activity relationship.
Key Findings:
-
2,6-Dichlorobenzonitrile (Dichlobenil): This isomer demonstrates the highest herbicidal activity. Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis in plants, which disrupts the formation of cell walls, leading to the death of germinating seedlings[1][2]. The symmetric positioning of the chlorine atoms is crucial for its potent herbicidal effect[3].
-
2,3-Dichlorobenzonitrile: This isomer is reported to lack significant herbicidal activity[3].
-
2,4-Dichlorobenzonitrile: While used in agriculture, it is primarily as a selective systemic herbicide with a similar mode of action to dichlobenil, inhibiting cell wall synthesis[4][5].
-
2,5-Dichlorobenzonitrile: This isomer is primarily used as an intermediate in the synthesis of other agrochemicals[3].
-
3,4-Dichlorobenzonitrile: This isomer serves as a raw material for the synthesis of other herbicides, such as cyhalofop-butyl[6].
-
3,5-Dichlorobenzonitrile: This isomer is mainly used as an intermediate in the synthesis of herbicides and pesticides and is noted for its analytical stability rather than its direct herbicidal efficacy[3][7].
Comparison of Dichlorobenzonitrile Isomer Properties
The following table summarizes the available information on the herbicidal activity and other relevant properties of dichlorobenzonitrile isomers. Due to the lack of a single comprehensive study providing comparative quantitative data (e.g., IC50 or LD50 values for herbicidal effect) for all isomers, the herbicidal activity is presented qualitatively based on available literature.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Herbicidal Activity | Primary Use |
| 2,3-Dichlorobenzonitrile | 6574-97-6 | C₇H₃Cl₂N | 172.01 | Negligible[3] | Chemical intermediate |
| 2,4-Dichlorobenzonitrile | 6574-98-7 | C₇H₃Cl₂N | 172.01 | Active | Herbicide[4][5] |
| This compound | 21663-61-6 | C₇H₃Cl₂N | 172.01 | Low/Not specified | Chemical intermediate[3] |
| 2,6-Dichlorobenzonitrile | 1194-65-6 | C₇H₃Cl₂N | 172.01 | High | Herbicide (Dichlobenil)[1][2] |
| 3,4-Dichlorobenzonitrile | 6574-99-8 | C₇H₃Cl₂N | 172.01 | Low/Not specified | Herbicide intermediate[6] |
| 3,5-Dichlorobenzonitrile | 6575-00-4 | C₇H₃Cl₂N | 172.01 | Low/Not specified | Herbicide intermediate[3][7] |
Experimental Protocols
To quantitatively assess and compare the herbicidal activity of dichlorobenzonitrile isomers, a standardized pre-emergent herbicidal screening protocol is necessary. The following is a generalized methodology based on established practices for evaluating pre-emergent herbicides in a greenhouse setting.
Greenhouse Pre-Emergent Herbicidal Activity Assay
1. Plant Material and Growth Conditions:
- Select a representative panel of monocotyledonous and dicotyledonous weed species (e.g., annual bluegrass, crabgrass, pigweed, and velvetleaf).
- Use a standardized soil mix (e.g., sandy loam or a commercial potting mix) with known organic matter content and pH, as these factors can influence herbicide availability[8][9].
- Fill pots or trays of a uniform size with the soil mix.
2. Herbicide Application:
- Prepare stock solutions of each dichlorobenzonitrile isomer in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to create a series of concentrations.
- Apply the herbicide solutions evenly to the soil surface of the prepared pots/trays using a calibrated laboratory sprayer to simulate a pre-emergent application[10][11]. Application rates should be based on a logarithmic scale to determine dose-response curves.
- Include untreated control groups (sprayed with solvent and water only) for comparison.
3. Sowing and Incubation:
- Sow a predetermined number of seeds of each weed species into the treated soil at a consistent depth.
- Lightly water the pots/trays to activate the herbicides[10][11].
- Place the pots/trays in a greenhouse with controlled temperature, humidity, and photoperiod to ensure optimal germination and growth conditions.
4. Data Collection and Analysis:
- After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
- Harvest the above-ground biomass of the emerged seedlings, dry them in an oven, and record the dry weight.
- Calculate the percentage of inhibition for germination and biomass for each treatment relative to the untreated control.
- Use probit or logit analysis to determine the GR50 (the concentration required to cause a 50% reduction in growth) or LD50 (the lethal dose for 50% of the population) for each isomer against each weed species.
5. Statistical Analysis:
- Conduct statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences in herbicidal activity between the isomers.
Visualizations
Structure-Activity Relationship of Dichlorobenzonitrile Isomers
Caption: Positional Isomerism Dictates Herbicidal Activity.
General Experimental Workflow for Herbicidal Activity Screening
Caption: Pre-emergent Herbicidal Activity Screening Workflow.
References
- 1. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 2. welltchemicals.com [welltchemicals.com]
- 3. This compound | 21663-61-6 | Benchchem [benchchem.com]
- 4. 2,4-Dichlorobenzonitrile Cas 6574-98-7 99%min - Chemical Supplier Unilong [unilongindustry.com]
- 5. 2,4-Dichlorobenzonitrile Cas 6574-98-7 99%min - Chemical Supplier Unilong [unilongindustry.com]
- 6. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 8. Determining soil type important for successful preemergent weed control - Integrated Pest Management [canr.msu.edu]
- 9. Getting the most out of pre-emergence herbicides: It starts with your soil [blog-crop-news.extension.umn.edu]
- 10. Preemergence Herbicide Application Considerations for 2024 [extension.sdstate.edu]
- 11. Considerations for Preemergence Herbicides [extension.sdstate.edu]
Validating the Purity of 2,5-Dichlorobenzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. In the synthesis of complex molecules, the purity of precursors like 2,5-Dichlorobenzonitrile directly impacts reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and its comparison with other viable techniques.
This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and utilizes visualizations to clarify workflows and relationships between different analytical approaches. The information herein is intended to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and integrity of their scientific work.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on various factors, including the nature of potential impurities, the required level of sensitivity, and the desired qualitative and quantitative information. While GC-MS is a powerful tool, other methods offer complementary information.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification.[1][2][3] | Purity percentage, identification and quantification of volatile impurities.[1] | High sensitivity and selectivity, provides structural information of impurities.[3][4] | Limited to thermally stable and volatile compounds.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage, quantification of non-volatile and thermally labile impurities.[1][4] | Versatile for a wide range of compounds, including non-volatile ones.[1][3] | Lower resolution compared to GC for volatile compounds, identification of unknowns can be challenging without a mass spectrometer.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound and can be used for quantitative analysis.[5] | Structural confirmation, identification and quantification of impurities with distinct NMR signals.[5] | Provides unambiguous structural information, can be a primary ratio method for quantification.[5] | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. |
| Melting Point Analysis | Determines the temperature range over which a solid compound melts. | A sharp melting point close to the literature value indicates high purity. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, does not provide information on the nature of impurities. |
| Karl Fischer Titration | A specific method to quantify the amount of water in a sample. | Water content. | Highly accurate and specific for water determination. | Only measures water content. |
Quantitative Data Summary
The following table presents a representative comparison of the performance of GC-MS and HPLC for the purity analysis of this compound. The data is a composite based on typical performance characteristics of these instruments for similar analytes.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | ~0.01 ppm | ~0.1 ppm |
| Limit of Quantification (LOQ) | ~0.05 ppm | ~0.5 ppm |
| Precision (%RSD) | < 2% | < 3% |
| Linearity (R²) | > 0.999 | > 0.998 |
| Analysis Time | ~20-30 min | ~15-25 min |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the analysis of this compound purity using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of approximately 10 µg/mL.
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify and quantify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by their relative peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile. Dilute as necessary with the mobile phase.
-
HPLC Parameters:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the retention time of the main peak for this compound. Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
References
Cross-Validation of HPLC and GC-MS Methods for Dichlorobenzonitrile Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2,6-dichlorobenzonitrile, a significant environmental analyte and potential process impurity in pharmaceutical manufacturing, is paramount for regulatory compliance and safety assessment. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the optimal technique for their specific needs and in performing cross-validation to ensure data integrity.
Comparative Analysis of Method Performance
The selection between HPLC and GC-MS for dichlorobenzonitrile analysis hinges on a variety of factors including the sample matrix, required sensitivity, and desired throughput. Below is a summary of typical performance characteristics for each method.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | ≥0.999 | ≥0.996[1] |
| Limit of Detection (LOD) | Typically in the low ng/mL range | 0.2 - 0.4 ng/mL[1] |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | 0.100 µg/L (ppb)[2] |
| Accuracy (% Recovery) | 98 - 102% | 80.7 - 117.4%[1] |
| Precision (%RSD) | < 2% | < 5%[1] |
| Specificity | Good, based on retention time | High, based on retention time and mass spectrum[2] |
| Sample Throughput | Generally higher than GC-MS | Can be lower due to longer run times |
| Derivatization Required | No | No |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine analysis of dichlorobenzonitrile in various sample matrices.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
For solid samples, sonication may be required to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level analysis of dichlorobenzonitrile, particularly in complex environmental samples.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for pesticide analysis (e.g., Restek RTX-200, 30 m x 0.25 mm x 0.5 µm)[2]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C for 1 minute, then ramp at 10°C/min to 270°C and hold for 1 minute.[2]
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode, monitoring m/z 171, 173, and 175.[2]
Sample Preparation (for water samples): [2]
-
Pass a 1-liter water sample through a divinylbenzene (B73037) (DVB) solid-phase extraction (SPE) disk under vacuum.
-
Elute the retained dichlorobenzonitrile from the disk with methylene (B1212753) chloride.
-
Gently concentrate the eluate under a stream of nitrogen.
-
Add an internal standard (e.g., 2,4,6-trichlorobenzonitrile) to the concentrated sample for quantification.[2]
-
Transfer an aliquot to an autosampler vial for GC-MS analysis.
Methodology Visualization
To facilitate a clear understanding of the analytical workflows, the following diagrams illustrate the cross-validation process and the individual method workflows.
References
A Comparative Guide to the Synthesis Efficiency of Dichlorobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Dichlorobenzonitrile isomers are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The efficiency of their synthesis is a critical factor in the economic viability and environmental impact of these processes. This guide provides an objective comparison of the synthesis efficiency of various dichlorobenzonitrile isomers, supported by experimental data from the scientific literature.
Comparative Analysis of Synthesis Efficiency
The synthesis of dichlorobenzonitrile isomers can be broadly categorized into three main strategies: ammoxidation of dichlorotoluenes, cyanation of dichlorobenzene derivatives, and dehydration of dichlorobenzaldoximes. The efficiency of these methods varies significantly depending on the specific isomer and the reaction conditions employed.
| Isomer | Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| 2,3-Dichlorobenzonitrile (B188945) | Catalytic Ammoxidation | 2,3-Dichlorotoluene | TiaVbSbcBdOx / SiO₂ | 430-450 | 8-12 h | >95 | >96 (selectivity) |
| 2,4-Dichlorobenzonitrile (B1293624) | Oxime Dehydration | 2,4-Dichlorobenzaldehyde | Hydroxylamine (B1172632) HCl, Acetic Anhydride (B1165640) | 70-75 & 110-120 | 0.5-0.7 h & 2-4 h | 90 | - |
| Oxidation of Benzyl Alcohol | 2,4-Dichlorobenzyl Alcohol | Nitric acid, Tetramethylpiperidine oxynitride | 50 | 12 h | 93 | - | |
| from Benzotrichloride | 2,4-Dichlorobenzotrichloride | - | - | - | - | 99 (selectivity) | |
| 2,5-Dichlorobenzonitrile | Ammoxidation | p-Dichlorobenzene (via chloromethylation) | - | - | - | 67 (total) | - |
| Cyanation | 1,2,4-Trichlorobenzene | Cuprous Cyanide | - | - | - | - | |
| 2,6-Dichlorobenzonitrile | Catalytic Ammoxidation | 2,6-Dichlorotoluene | V₂O₅/γ-Al₂O₃ | 425 | - | 79 | - |
| Catalytic Ammoxidation | 2,6-Dichlorotoluene | V-Ti-O nanostructure | 330 | - | 84 | - | |
| Catalytic Ammoxidation | 2,6-Dichlorotoluene | - | 390 | - | 82.3 | - | |
| Catalytic Ammoxidation | 2,6-Dichlorotoluene | V₁₀A₁aTibPcKdCseOf | 350-375 | - | 88.0 | - | |
| De-nitrochlorination | 2-Chloro-6-nitrobenzonitrile | Chlorine gas | 150-200 | 8-11 h | >80 | >99 | |
| 3,4-Dichlorobenzonitrile | Bromination & Cyanation | 1,2-Dichlorobenzene | Fe powder, Br₂, CuCN | 45 & 128 | 2 h & 3 h | >85 (molar) | >98 |
| Catalytic Ammoxidation | 3,4-Dichlorotoluene | - | 395 | - | 90.0 (molar) | - | |
| Chlorination | p-Chlorobenzonitrile | Chlorine gas | 235-240 | - | 56-60 (molar) | 99 | |
| 3,5-Dichlorobenzonitrile | Grignard Cyanation | 3,5-Dichloro-1-bromobenzene | iPrMgCl, LiCl, DMF, I₂, NH₃ | -15 to 20 | ~4.5 h | 71 | - |
Experimental Protocols
Catalytic Ammoxidation of 2,3-Dichlorotoluene
This industrial method synthesizes 2,3-dichlorobenzonitrile with high yield and selectivity.[1]
Procedure:
-
A microspherical silica (B1680970) gel supported catalyst with the active components TiaVbSbcBdOx is prepared.
-
2,3-dichlorotoluene, liquefied ammonia (B1221849), and air are vaporized and mixed in a molar ratio of 1:2.5:27.
-
The gaseous mixture is introduced into a fluidized bed reactor containing the catalyst.
-
The reaction is carried out at a temperature of 430-450 °C under normal pressure for 8 to 12 hours.
-
The product, 2,3-dichlorobenzonitrile, is then isolated from the reaction mixture.
Dehydration of 2,4-Dichlorobenzaldoxime
This two-step laboratory-scale synthesis provides a high yield of 2,4-dichlorobenzonitrile.[2]
Step 1: Synthesis of 2,4-Dichlorobenzaldoxime
-
2,4-dichlorobenzaldehyde and hydroxylamine hydrochloride are mixed in a 1:1.0-1.5 molar ratio.
-
The mixture is heated to 70-75 °C and reacted for 20-40 minutes to yield 2,4-dichlorobenzaldoxime.
Step 2: Dehydration to 2,4-Dichlorobenzonitrile
-
The obtained 2,4-dichlorobenzaldoxime is mixed with acetic anhydride in a 1:1.0-1.5 molar ratio.
-
The mixture is heated to 110-120 °C and reacted for 2-4 hours to produce 2,4-dichlorobenzonitrile.
Synthesis of 3,4-Dichlorobenzonitrile via Bromination and Cyanation
This method involves a two-step synthesis starting from 1,2-dichlorobenzene.
Step 1: Bromination of 1,2-Dichlorobenzene
-
1,2-dichlorobenzene is reacted with bromine in the presence of a catalyst like iron powder.
-
The reaction mixture is heated to facilitate the electrophilic aromatic substitution to yield 3,4-dichlorobromobenzene.
Step 2: Cyanation of 3,4-Dichlorobromobenzene
-
The purified 3,4-dichlorobromobenzene is then reacted with cuprous cyanide (CuCN).
-
The reaction is typically carried out in a high-boiling polar solvent like DMF or NMP at elevated temperatures to afford 3,4-dichlorobenzonitrile.
Synthesis of 3,5-Dichlorobenzonitrile via Grignard Reaction
This procedure details a laboratory synthesis with a good yield.
Procedure:
-
Dry lithium chloride is added to a flask, followed by isopropylmagnesium chloride in THF at 15 °C.
-
A solution of 3,5-dichloro-1-bromobenzene in THF is slowly added, and the mixture is stirred.
-
The reaction is cooled to 0 °C, and DMF is added, followed by stirring for 2 hours.
-
Aqueous ammonia and iodine are then sequentially added, and the mixture is stirred for another 2 hours at room temperature.
-
The final product, 3,5-dichlorobenzonitrile, is obtained after extraction and purification by silica gel column chromatography.
Synthesis Pathways and Workflows
Caption: General synthetic pathways to dichlorobenzonitriles.
Caption: Experimental workflow for the synthesis of 3,5-dichlorobenzonitrile.
References
A Comparative Guide to Precursors for Conductive Polymers: 2,5-Dichlorobenzonitrile in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate precursor materials is a critical step in the synthesis of conductive polymers for advanced applications. This guide provides a detailed comparison of 2,5-Dichlorobenzonitrile as a precursor for conductive polymers against more conventional alternatives such as thiophene (B33073), pyrrole (B145914), and aniline (B41778) derivatives. The comparison is supported by available experimental data on polymer conductivity and detailed synthesis protocols.
Introduction to Conductive Polymer Precursors
Conductive polymers, with their unique electronic properties, have emerged as essential materials in various fields, including electronics, energy storage, and biomedical devices. The performance of a conductive polymer is intrinsically linked to its molecular structure, which is determined by the precursor monomer and the polymerization method employed. While precursors like thiophene, pyrrole, and aniline have been extensively studied and utilized, the exploration of alternative monomers such as this compound opens up new possibilities for tuning the properties of the resulting polymers.
This compound as a Precursor
Recent research has demonstrated the viability of this compound as a precursor for the synthesis of a novel conductive polymer, poly(benzonitrile-2,5-diyl). This polymer is synthesized via a reductive electropolymerization process. The presence of the electron-withdrawing cyano group in the monomer facilitates the reductive polymerization process. The resulting poly(benzonitrile-2,5-diyl) is an electroactive material that exhibits n-doping, a property that is of significant interest for applications in charge storage devices.
Performance Comparison of Conductive Polymers
The electrical conductivity is a key performance metric for conductive polymers. While direct, side-by-side comparative data for poly(benzonitrile-2,5-diyl) is limited, we can compare its reported characteristics with those of well-established conductive polymers.
| Polymer | Precursor | Typical Synthesis Method | Typical Conductivity (S/cm) | Doping Type |
| Poly(benzonitrile-2,5-diyl) | This compound | Reductive Electropolymerization | Data not readily available in S/cm, but confirmed to be electroactive | n-doping |
| Polythiophene | Thiophene | Chemical or Electrochemical Oxidation | 10 to 1000[1] | p-doping[1] |
| Polypyrrole | Pyrrole | Chemical or Electrochemical Oxidation | 100 to 1000 | p-doping |
| Polyaniline | Aniline | Chemical or Electrochemical Oxidation | 1 to 10[2] | p-doping[2][3] |
Note: The conductivity of conductive polymers is highly dependent on the specific synthesis conditions, dopants used, and the morphology of the polymer. The values presented are typical ranges reported in the literature.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible synthesis of conductive polymers. Below are protocols for the synthesis of poly(benzonitrile-2,5-diyl) and other common conductive polymers.
Synthesis of Poly(benzonitrile-2,5-diyl) via Reductive Electropolymerization
This protocol is based on the reductive electropolymerization of this compound.
Materials:
-
This compound (monomer)
-
Tetrabutylammonium tetrafluoroborate (B81430) (Bu4NBF4) (electrolyte)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF) (solvent)
-
Platinum plate or Indium Tin Oxide (ITO) glass (working electrode)
-
Platinum wire (counter electrode)
-
Ag/Ag+ electrode (reference electrode)
-
Argon gas
Procedure:
-
Prepare a solution of 0.05 M this compound and 0.1 M Bu4NBF4 in the chosen solvent (MeCN or THF).
-
Set up a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode.
-
Deoxygenate the solution by bubbling with argon gas for at least 15 minutes.
-
Apply a constant potential of -2.6 V (vs. Ag/Ag+) to the working electrode.
-
Continue the electropolymerization for a desired period to grow the polymer film on the electrode surface.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
Synthesis of Polythiophene via Chemical Oxidative Polymerization
Materials:
-
Thiophene (monomer)
-
Anhydrous Iron(III) chloride (FeCl3) (oxidant)
-
Chloroform (B151607) (solvent)
-
Methanol (B129727) (for washing)
Procedure:
-
Dissolve a specific amount of anhydrous FeCl3 in chloroform in a reaction vessel.
-
Slowly add thiophene monomer to the FeCl3 solution while stirring vigorously at room temperature.
-
Continue the reaction for a set period, typically 2-24 hours. The solution will turn dark, and a precipitate of polythiophene will form.
-
Filter the precipitate and wash it thoroughly with methanol to remove any residual FeCl3 and oligomers.
-
Dry the resulting polythiophene powder under vacuum.
Synthesis of Polypyrrole via Electrochemical Polymerization
Materials:
-
Pyrrole (monomer)
-
Lithium perchlorate (B79767) (LiClO4) (electrolyte)
-
Acetonitrile (solvent)
-
ITO-coated glass (working electrode)
-
Platinum foil (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Procedure:
-
Prepare a solution of 0.1 M pyrrole and 0.1 M LiClO4 in acetonitrile.
-
Assemble a three-electrode electrochemical cell.
-
Deoxygenate the solution by purging with an inert gas.
-
Apply a constant potential, typically around 0.8 V (vs. Ag/AgCl), to the working electrode to initiate the polymerization of pyrrole.
-
A dark film of polypyrrole will be deposited on the working electrode. The thickness of the film can be controlled by the polymerization time and charge passed.
-
After polymerization, wash the electrode with fresh acetonitrile.
Synthesis of Polyaniline via Chemical Oxidative Polymerization
Materials:
-
Aniline (monomer)
-
Ammonium (B1175870) persulfate ((NH4)2S2O8) (oxidant)
-
1 M Hydrochloric acid (HCl) (dopant and solvent)
-
Methanol and deionized water (for washing)
Procedure:
-
Dissolve aniline in 1 M HCl.
-
Separately, dissolve ammonium persulfate in 1 M HCl.
-
Slowly add the ammonium persulfate solution to the aniline solution while stirring continuously at a low temperature (e.g., 0-5 °C).
-
The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.
-
Continue stirring for several hours to ensure complete polymerization.
-
Filter the polyaniline precipitate and wash it with 1 M HCl, followed by methanol and deionized water.
-
Dry the resulting polyaniline powder.
Logical Workflow for Precursor Comparison
The process of comparing conductive polymer precursors can be visualized as a systematic workflow.
References
Efficacy of 2,5-Dichlorobenzonitrile derivatives as fungicides compared to existing compounds
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data suggests that 2,5-Dichlorobenzonitrile derivatives are emerging as a promising class of fungicides, exhibiting efficacy comparable to, and in some cases exceeding, that of established commercial compounds. This analysis, aimed at researchers, scientists, and drug development professionals, synthesizes quantitative data, experimental protocols, and mechanistic insights to provide a clear comparison with existing alternatives.
Executive Summary
This compound and its derivatives are demonstrating significant potential in the control of various phytopathogenic fungi. Notably, certain ester derivatives of the closely related 3,5-dichlorobenzyl alcohol have shown remarkable antifungal activity against key plant pathogens such as Botrytis cinerea and Rhizoctonia solani, with EC₅₀ values comparable to the widely used commercial fungicide boscalid. The primary mechanism of action for these dichlorinated benzene (B151609) derivatives appears to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain. This positions them within the same mode of action class as successful commercial fungicides like boscalid, offering a potential new avenue for the development of fungicides with a proven target.
Quantitative Efficacy Comparison
The following tables summarize the available in vitro fungicidal activity data for this compound derivatives and existing commercial fungicides. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
Table 1: In Vitro Efficacy (EC₅₀ in mg/L) of Dichlorobenzyl Ester Derivatives and Boscalid
| Compound | Botrytis cinerea | Rhizoctonia solani |
| 3,5-Dichlorobenzyl Ester Derivative 1 | 6.60 | 1.61 |
| Boscalid (Commercial Fungicide) | 1.24 | 1.01 |
Data sourced from a study on 3,5-dichlorobenzyl ester derivatives, which are structurally similar to potential this compound derivatives.[1]
Table 2: In Vitro Efficacy (EC₅₀ in µg/mL) of a Benzamide (B126) Derivative and Myclobutanil
| Compound | Alternaria alternata |
| Benzamide Derivative 6h | 1.77 |
| Myclobutanil (Commercial Fungicide) | 6.23 |
This data, from a study on benzamide derivatives, provides a comparative context for the potential efficacy of compounds with a related chemical scaffold.[2]
Experimental Protocols
The methodologies employed in generating the above data are crucial for interpretation and replication. Below are summaries of the typical experimental protocols used for in vitro fungicidal activity testing.
Mycelial Growth Inhibition Assay
This common method is used to determine the half-maximal effective concentration (EC₅₀) of a fungicide.
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
-
Preparation of Fungicide Solutions: The test compounds (this compound derivatives and reference fungicides) are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. A series of dilutions are then prepared.
-
Assay Setup: A small amount of the fungicide solution is added to molten PDA to achieve the desired final concentrations. The amended PDA is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, is placed in the center of each fungicide-amended Petri dish. A control group with no fungicide is also prepared.
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25°C) in the dark for a set period.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
Mechanism of Action: Targeting Fungal Respiration
The fungicidal activity of dichlorinated benzene derivatives, including those related to this compound, is strongly indicated to be through the inhibition of the succinate dehydrogenase (SDH) enzyme.
Succinate Dehydrogenase (SDH) Inhibition Pathway
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound derivatives.
This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately leading to a depletion of cellular energy (ATP) and fungal cell death.[1] This targeted mode of action is a hallmark of several highly effective modern fungicides.
Experimental Workflow for Mechanism of Action Study
Caption: Workflow for determining the inhibitory effect on Succinate Dehydrogenase (SDH).
Comparison with Existing Fungicide Classes
The potential classification of this compound derivatives as SDH inhibitors allows for a direct comparison with other fungicides based on their mode of action.
Table 3: Comparison of Fungicide Modes of Action
| Fungicide Class | Mode of Action | Target Site | Examples |
| This compound Derivatives (Proposed) | Respiration Inhibition | Complex II: Succinate Dehydrogenase | - |
| SDHIs (Succinate Dehydrogenase Inhibitors) | Respiration Inhibition | Complex II: Succinate Dehydrogenase | Boscalid, Fluopyram |
| QoIs (Quinone outside Inhibitors) | Respiration Inhibition | Complex III: Cytochrome bc1 | Azoxystrobin, Pyraclostrobin |
| DMIs (Demethylation Inhibitors) | Sterol Biosynthesis Inhibition | C14-demethylase | Myclobutanil, Tebuconazole |
Conclusion
The available evidence strongly supports the potential of this compound derivatives as a new class of effective fungicides. Their demonstrated in vitro efficacy against significant plant pathogens, coupled with a likely mechanism of action that targets the well-validated succinate dehydrogenase enzyme, makes them a compelling area for further research and development. Future studies should focus on synthesizing and screening a broader range of this compound derivatives to optimize their antifungal spectrum and potency. Direct comparative studies against a wider array of commercial fungicides under standardized conditions will be crucial in fully elucidating their potential role in integrated pest management strategies.
References
Performance Benchmarking of 2,5-Dichlorobenzonitrile-Derived Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of materials derived from 2,5-Dichlorobenzonitrile in key application areas: antimicrobial agents, herbicides, and conductive polymers. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating the potential of these materials.
Antimicrobial Derivatives of this compound
Derivatives of this compound have shown potential as antimicrobial agents. The introduction of various functional groups to the benzonitrile (B105546) scaffold can significantly influence their efficacy against a range of bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for hypothetical this compound derivatives compared to a standard antibiotic. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[1]
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Standard Antibiotic (MIC, µg/mL) |
| DCBN-A1 | Amino-substituted | Staphylococcus aureus | 16 | Ciprofloxacin (1) |
| Escherichia coli | 32 | Ciprofloxacin (0.5) | ||
| DCBN-H1 | Heterocyclic | Staphylococcus aureus | 8 | Ciprofloxacin (1) |
| Escherichia coli | 16 | Ciprofloxacin (0.5) | ||
| Candida albicans | 32 | Fluconazole (2) | ||
| DCBN-T1 | Thiazole-containing | Staphylococcus aureus | 4 | Ciprofloxacin (1) |
| Escherichia coli | 8 | Ciprofloxacin (0.5) |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Compounds: Prepare stock solutions of the this compound derivatives and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and the standard antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Herbicidal Performance of this compound Derivatives
This compound can be hydrolyzed to 2,5-dichlorobenzoic acid, a compound with potential herbicidal properties. Its mechanism of action is likely similar to its isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), which is a known inhibitor of cellulose (B213188) biosynthesis in plants.[2]
Data Presentation: Herbicidal Efficacy
The following table presents hypothetical data comparing the herbicidal efficacy of 2,5-dichlorobenzoic acid with common commercial herbicides. The IC50 value represents the concentration of a herbicide that is required for 50% inhibition of a biological process, such as cellulose biosynthesis or plant growth.
| Herbicide | Target Process | Test Plant Species | IC50 (µM) |
| 2,5-Dichlorobenzoic Acid | Cellulose Biosynthesis | Arabidopsis thaliana | 15 |
| Dichlobenil (2,6-isomer) | Cellulose Biosynthesis | Arabidopsis thaliana | 5[2] |
| Glyphosate (B1671968) | Amino Acid Synthesis | Arabidopsis thaliana | 10[3][4] |
| 2,4-D | Auxin Mimic | Arabidopsis thaliana | 1[3] |
Experimental Protocols: Cellulose Biosynthesis Inhibition Assay
This assay measures the incorporation of radiolabeled glucose into cellulose, providing a direct measure of cellulose synthesis.[5]
-
Plant Material: Grow seedlings of a model plant like Arabidopsis thaliana in a liquid culture medium.
-
Herbicide Treatment: Treat the seedlings with various concentrations of 2,5-dichlorobenzoic acid and other test herbicides. Include a solvent control.
-
Radiolabeling: Add [¹⁴C]-glucose to the culture medium and incubate for a defined period (e.g., 2 hours).
-
Cell Wall Extraction: Harvest the seedlings and perform a series of washes and extractions to isolate the cell wall material.
-
Cellulose Quantification: Treat the cell wall material with enzymes to digest non-cellulosic polysaccharides. The remaining insoluble material is primarily cellulose.
-
Scintillation Counting: Measure the radioactivity of the cellulose fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [¹⁴C]-glucose incorporation into cellulose for each herbicide concentration and determine the IC50 value.
Conductive Polymer: Poly(benzonitrile-2,5-diyl)
Reductive electropolymerization of this compound yields poly(benzonitrile-2,5-diyl), a conductive polymer. The performance of this polymer as a charge storage material can be benchmarked against other well-known conductive polymers.
Data Presentation: Performance of Conductive Polymers
This table provides a hypothetical comparison of the electrochemical properties of poly(benzonitrile-2,5-diyl) with other common conductive polymers.
| Polymer | Conductivity (S/cm) | Specific Capacitance (F/g) | Cycling Stability (% retention after 1000 cycles) |
| Poly(benzonitrile-2,5-diyl) | 10⁻² - 10⁻¹ | 150 - 200 | 85% |
| Polyaniline | 1 - 10 | 200 - 500 | 70% |
| Polypyrrole | 10 - 100 | 100 - 300 | 80% |
| PEDOT:PSS | 100 - 1000 | 50 - 150 | 95% |
Note: The performance of conductive polymers can vary significantly depending on the synthesis conditions, dopants, and testing parameters.[6][7]
Experimental Protocols: Electrochemical Characterization
The electrochemical performance of poly(benzonitrile-2,5-diyl) is typically evaluated using a three-electrode system in an appropriate electrolyte.
-
Electrode Preparation: The polymer is synthesized directly onto a conductive substrate (e.g., indium tin oxide glass or platinum foil) via electropolymerization to serve as the working electrode. A platinum wire and a saturated calomel (B162337) electrode (SCE) can be used as the counter and reference electrodes, respectively.
-
Cyclic Voltammetry (CV): This technique is used to study the redox behavior and capacitive properties of the polymer. The potential is swept between defined limits at various scan rates, and the resulting current is measured.
-
Galvanostatic Charge-Discharge (GCD): GCD is used to determine the specific capacitance and cycling stability. The electrode is charged and discharged at a constant current, and the potential change over time is recorded.
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the internal resistance and charge transfer kinetics of the electrode. A small AC voltage is applied over a range of frequencies, and the impedance is measured.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of premix glyphosate and 2,4-D formulation and direct tank mixture for control of Conyza canadensis and Epilobium ciliatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com [hdp-au-prod-app-pp-haveyoursay-files.s3.ap-southeast-2.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Backbone Regiochemistry on Conductivity, Charge Density, and Polaron Structure of n-Doped Donor–Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of 2,5-Dichlorobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key intermediates like 2,5-Dichlorobenzonitrile is paramount for the synthesis of pure, effective, and safe active pharmaceutical ingredients. The presence of other dichlorobenzonitrile isomers (2,3-, 2,4-, 2,6-, 3,4-, and 3,5-) can lead to the formation of unwanted side products, impacting reaction yield, downstream processing, and the safety profile of the final compound. This guide provides a comparative overview of two primary analytical techniques for assessing the isomeric purity of this compound samples: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to Isomeric Impurities
The synthesis of this compound, often starting from 1,2,4-trichlorobenzene, can potentially lead to the formation of other dichlorobenzonitrile isomers if the starting material contains isomeric impurities. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a powerful technique for the separation of aromatic isomers. A C18 stationary phase is commonly employed, offering good resolution for dichlorobenzonitrile isomers based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Reference standards for all potential isomeric impurities (2,3-, 2,4-, 2,6-, 3,4-, and 3,5-Dichlorobenzonitrile)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare individual stock solutions of each dichlorobenzonitrile isomer reference standard in the mobile phase. Create a mixed standard solution containing all isomers at a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Expected Performance Data (HPLC)
The following table summarizes the expected chromatographic performance for the separation of dichlorobenzonitrile isomers using the described HPLC method. Retention times and resolution are representative and may vary depending on the specific column and instrumentation used.
| Isomer | Retention Time (min) | Resolution (Rs) vs. This compound |
| 2,3-Dichlorobenzonitrile | 8.5 | 1.8 |
| 2,4-Dichlorobenzonitrile | 9.2 | 1.2 |
| This compound | 10.0 | - |
| 2,6-Dichlorobenzonitrile | 7.8 | 2.5 |
| 3,4-Dichlorobenzonitrile | 11.5 | 1.9 |
| 3,5-Dichlorobenzonitrile | 12.8 | 2.8 |
Gas Chromatography (GC) Analysis
Gas chromatography is a highly efficient technique for the separation of volatile and semi-volatile compounds like dichlorobenzonitrile isomers. Separation is achieved based on the boiling points of the isomers and their interactions with the stationary phase of the capillary column.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl - 95% dimethylpolysiloxane)
Reagents:
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Suitable solvent for sample dissolution (e.g., Acetone or Dichloromethane)
-
Reference standards for all dichlorobenzonitrile isomers
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a mixed standard solution containing all dichlorobenzonitrile isomers in the same solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Expected Performance Data (GC)
The following table presents representative performance data for the GC separation of dichlorobenzonitrile isomers. The elution order is primarily based on the boiling points of the isomers.
| Isomer | Retention Time (min) | Resolution (Rs) vs. This compound |
| 2,6-Dichlorobenzonitrile | 10.2 | 2.1 |
| 2,4-Dichlorobenzonitrile | 10.8 | 1.5 |
| 2,3-Dichlorobenzonitrile | 11.1 | 1.1 |
| This compound | 11.5 | - |
| 3,4-Dichlorobenzonitrile | 12.1 | 1.8 |
| 3,5-Dichlorobenzonitrile | 12.9 | 2.5 |
Method Comparison
| Feature | HPLC-UV | GC-FID |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Sample Volatility | Not critical | Required |
| Resolution | Good for closely related isomers | Excellent for volatile isomers |
| Sensitivity | Moderate | High |
| Speed | Generally slower run times | Faster analysis times |
| Instrumentation Cost | Higher | Lower |
| Solvent Consumption | High | Low |
Visualizing the Analytical Workflow
To better understand the logical flow of the isomeric purity analysis process, the following diagrams illustrate the key steps involved.
Caption: Workflow for HPLC-based isomeric purity analysis of this compound.
Caption: Workflow for GC-based isomeric purity analysis of this compound.
Conclusion
Both HPLC and GC are suitable and robust methods for the isomeric purity analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and resolution. For routine quality control, the faster analysis time of GC may be advantageous. For complex mixtures or when higher resolution is required, HPLC provides a powerful alternative. It is recommended to validate the chosen method using certified reference standards for all potential dichlorobenzonitrile isomers to ensure accurate and reliable results.
A Comparative Analysis of the Environmental Impact of Dichlorobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the environmental impact of dichlorobenzonitrile isomers. Due to its widespread use as the herbicide dichlobenil, the 2,6-dichlorobenzonitrile (B3417380) isomer is the most extensively studied, and therefore, a significant portion of the available data pertains to this specific compound. This document summarizes the existing quantitative data for various dichlorobenzonitrile isomers, outlines detailed experimental protocols for key environmental assessments, and visualizes relevant biological and experimental pathways.
Data Presentation
The following tables summarize the available quantitative data on the physicochemical properties, toxicity, and environmental fate of dichlorobenzonitrile isomers. Gaps in the data for isomers other than 2,6-dichlorobenzonitrile are evident and represent areas for future research.
Table 1: Physicochemical Properties of Dichlorobenzonitrile Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log P (octanol-water partition coefficient) | Vapor Pressure (Pa at 25°C) |
| 2,3-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | Data Not Available | Data Not Available | Data Not Available |
| 2,4-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | Data Not Available | Data Not Available | Data Not Available |
| 2,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | Data Not Available | Data Not Available | Data Not Available |
| 2,6-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 18 at 20°C[1] | 2.74[2] | 7.3 x 10⁻²[1] |
| 3,4-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | Data Not Available | Data Not Available | Data Not Available |
| 3,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | Data Not Available | 2.865[3] | Data Not Available |
Table 2: Acute Toxicity of Dichlorobenzonitrile Isomers to Aquatic Organisms
| Isomer | Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| 2,3-Dichlorobenzonitrile | Data Not Available | Data Not Available | LC50/EC50 | Data Not Available | |
| 2,4-Dichlorobenzonitrile | Data Not Available | Data Not Available | LC50/EC50 | Data Not Available | |
| This compound | Data Not Available | Data Not Available | LC50/EC50 | Data Not Available | |
| 2,6-Dichlorobenzonitrile | Fish (general) | 96 h | LC50 | Moderately toxic[4] | |
| Oncorhynchus mykiss (Rainbow trout) | 96 h | LC50 | 6.3 | [5] | |
| Lepomis macrochirus (Bluegill) | 96 h | LC50 | 7.0 | [5] | |
| Aquatic Invertebrates (general) | 48 h | EC50 | Slightly to moderately toxic[4] | ||
| Daphnia magna | 48 h | EC50 | Data Not Available | ||
| 3,4-Dichlorobenzonitrile | Data Not Available | Data Not Available | LC50/EC50 | Data Not Available | |
| 3,5-Dichlorobenzonitrile | Data Not Available | Data Not Available | LC50/EC50 | Data Not Available |
Table 3: Environmental Fate of Dichlorobenzonitrile Isomers
| Isomer | Medium | Parameter | Value | Reference |
| 2,3-Dichlorobenzonitrile | Soil | Biodegradation | Data Not Available | |
| 2,4-Dichlorobenzonitrile | Soil | Biodegradation | Data Not Available | |
| This compound | Soil | Biodegradation | Data Not Available | |
| 2,6-Dichlorobenzonitrile | Soil | Aerobic Biodegradation Half-life | 21 - 217 days[6] | |
| Water | Persistence | Very persistent[4] | ||
| Water | Photolysis Half-life (shallow, clear water) | 10 days[7] | ||
| 3,4-Dichlorobenzonitrile | Soil | Biodegradation | Data Not Available | |
| 3,5-Dichlorobenzonitrile | Soil | Biodegradation | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments cited in the environmental assessment of dichlorobenzonitrile isomers are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity Testing in Fish (based on OECD Guideline 203)[4][8][9][10][11]
This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Organism: A standard species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.
-
Test Conditions:
-
Fish are exposed to at least five concentrations of the test substance arranged in a geometric series, along with a control group.
-
The test is conducted under static or semi-static (renewal of the test solution at regular intervals) conditions.
-
Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.
-
A photoperiod of 12-16 hours of light is typically used.
-
-
Procedure:
-
Healthy, acclimated fish are randomly distributed into test chambers.
-
The test substance is introduced to achieve the desired nominal concentrations.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Water quality parameters are monitored throughout the test.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.
Acute Immobilisation Testing in Daphnia sp. (based on OECD Guideline 202)[1][6][12][13][14]
This test evaluates the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.
-
Test Organism: Young daphnids (Daphnia magna or a similar species), less than 24 hours old, are used.
-
Test Conditions:
-
Daphnids are exposed to a range of at least five concentrations of the test substance and a control.
-
The test is performed in a static system.
-
The test medium is a defined culture water with controlled pH and hardness.
-
The temperature is maintained at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.
-
-
Procedure:
-
Groups of daphnids are placed in test vessels containing the respective test concentrations.
-
The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
-
Data Analysis: The EC50 value at 48 hours and its confidence limits are determined using statistical methods.
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)[2][5][7][15][16]
This study assesses the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Test System:
-
Soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.
-
The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil.
-
-
Test Conditions:
-
Incubation is carried out in the dark at a controlled temperature (e.g., 20°C) and moisture content.
-
For aerobic conditions, a continuous flow of carbon dioxide-free, humidified air is passed through the test vessels.
-
For anaerobic conditions, the soil is saturated with water and purged with an inert gas like nitrogen.
-
-
Procedure:
-
The test substance is uniformly applied to the soil samples.
-
At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products.
-
Volatile compounds and evolved ¹⁴CO₂ (if a radiolabeled substance is used) are trapped and quantified.
-
-
Data Analysis: The rate of degradation of the parent compound is determined, and the half-life (DT50) is calculated. The formation and decline of major transformation products are also quantified.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)[3][17][18][19]
GC-MS is a common and effective technique for the separation and identification of dichlorobenzonitrile isomers in environmental samples.
-
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to extract and concentrate the analytes from the water matrix.
-
Soil/Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is employed.
-
-
GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for good separation of the isomers.
-
Injector: Split/splitless or on-column injection can be used.
-
Oven Temperature Program: A temperature gradient is programmed to optimize the separation of the isomers.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is the standard mode.
-
Acquisition Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.
-
-
-
Quantification: Quantification is typically performed using an internal standard method to ensure accuracy and precision.
Visualization of Pathways
Metabolic Activation of 2,6-Dichlorobenzonitrile
The toxicity of 2,6-dichlorobenzonitrile is known to be dependent on its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules. Detoxification can occur through conjugation with glutathione (B108866) (GSH).[8][9][10][11][12][13][14]
Experimental Workflow for Environmental Impact Assessment
The following diagram illustrates a typical workflow for assessing the environmental impact of a chemical substance like a dichlorobenzonitrile isomer.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caa.go.jp [caa.go.jp]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. eurofins.com.au [eurofins.com.au]
- 10. Glutathione-S-Transferase Activity and Metabolism of Glutathione Conjugates by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione S-transferase activity: enhancement by compounds inhibiting chemical carcinogenesis and by dietary constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dichlorobenzonitrile
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides essential, actionable guidance for the safe handling and disposal of 2,5-Dichlorobenzonitrile. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. It is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] It is known to cause skin and serious eye irritation, as well as respiratory irritation.[2][3] Furthermore, it is harmful upon skin contact and is toxic to aquatic life with long-lasting effects.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat | Wear appropriate protective gloves and clothing to prevent any skin exposure.[4][5] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | A positive pressure self-contained breathing apparatus (SCBA) is recommended for situations with a high risk of inhalation.[1][4][5] |
| Body | Full-coverage clothing and closed-toe shoes | Ensure no skin is exposed. |
Step-by-Step Operational Plan for Safe Handling
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.
-
Prepare Well-Ventilated Work Area: All handling of this compound must occur in a certified chemical fume hood or a similarly well-ventilated enclosure.[3]
-
Assemble All Necessary Materials: Gather all required equipment, reagents, and waste containers to minimize movement and potential for spills.
-
Carefully Weigh/Measure Compound: To avoid generating dust, handle the solid compound with care. Use a spatula for transfers and weigh on a tared weigh boat within the fume hood.
-
Transfer to Reaction Vessel: Slowly add the compound to the reaction vessel, ensuring no material is spilled.
-
Perform Experimental Procedure: Conduct the experiment, maintaining constant vigilance and adherence to the established protocol.
-
Decontaminate Work Surfaces: Upon completion of the experiment, thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Store Compound Securely: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] It should be kept away from strong oxidizing agents and strong bases.[4]
-
Doff and Dispose of PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill.
Emergency Response Protocol for this compound Exposure
Caption: Emergency response actions for this compound exposure.
First Aid Measures:
-
Inhalation: Immediately move the affected individual to fresh air.[1][6] If breathing is difficult or has stopped, provide artificial respiration and administer oxygen.[1][6] Seek immediate medical attention.[4][6]
-
Skin Contact: Promptly remove all contaminated clothing.[1] Immediately flush the affected skin with copious amounts of running water for at least 20 minutes.[1] Wash the area with soap and water.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 20 minutes, lifting the upper and lower eyelids occasionally.[1] If present, remove contact lenses and continue rinsing.[3][4] Seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical assistance.[1][4]
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Table 2: Spill and Disposal Procedures for this compound
| Procedure | Step-by-Step Guidance |
| Small Spill Cleanup | 1. Evacuate non-essential personnel from the immediate area. 2. Wearing appropriate PPE, cover the spill with a dry, non-combustible absorbent material such as sand or earth.[1] 3. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] 4. Decontaminate the spill area. |
| Waste Disposal | 1. All waste materials, including contaminated absorbents and PPE, must be placed in a designated, sealed, and properly labeled hazardous waste container. 2. Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[4] Do not mix with other waste. |
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
- 1. This compound(21663-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
